molecular formula C21H23FN6O6S B15615864 TAS4464 CAS No. 1848959-10-3

TAS4464

Numéro de catalogue: B15615864
Numéro CAS: 1848959-10-3
Poids moléculaire: 506.5 g/mol
Clé InChI: TZTRUHFXPVXWRD-QTQZEZTPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NEDD8 activating enzyme E1 inhibitor

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRUHFXPVXWRD-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAS4464: A Potent and Selective NEDD8-Activating Enzyme (NAE) Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[3][4] By inhibiting NAE, this compound disrupts the CRL-mediated protein degradation machinery, leading to the accumulation of various CRL substrate proteins.[1][5] This accumulation, in turn, induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.[6][7] This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Neddylation and its Role in Cancer

The neddylation pathway is a vital cellular process that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins.[8] This process is analogous to ubiquitination and is initiated by the NAE, which activates NEDD8 in an ATP-dependent manner.[9] Activated NEDD8 is then transferred to a NEDD8-conjugating enzyme (E2), and finally to a substrate protein, often a member of the cullin family, by a NEDD8-E3 ligase.[3]

The primary substrates of neddylation are the cullin proteins, which are scaffolding components of CRLs.[1] Neddylation of cullins is essential for the proper function of CRLs, which represent the largest family of E3 ubiquitin ligases.[10] CRLs are responsible for targeting a vast number of proteins for proteasomal degradation, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and DNA damage response.[1][10]

Dysregulation of the neddylation pathway has been implicated in the pathogenesis of various human cancers.[9] Overexpression of NAE and NEDD8 has been observed in multiple tumor types, and is often associated with poor prognosis.[1] This makes the neddylation pathway, and specifically NAE, an attractive target for cancer therapy.

This compound: Mechanism of Action

This compound is a mechanism-based inhibitor of NAE.[5] It selectively and potently inhibits NAE activity, thereby blocking the entire neddylation cascade.[1][2] The inhibitory mechanism involves the formation of a covalent adduct between this compound and NEDD8 on the NAE enzyme in an ATP-dependent manner.[5] This covalent modification inactivates the enzyme, preventing the activation and subsequent transfer of NEDD8 to its downstream targets.[5]

The inhibition of NAE by this compound leads to the inactivation of CRLs.[6] Consequently, the substrate proteins that are normally targeted for degradation by CRLs accumulate within the cell.[1][5] Key CRL substrates that have been shown to accumulate following this compound treatment include:

  • CDT1: A DNA replication licensing factor. Its accumulation leads to DNA re-replication and DNA damage.[1][7]

  • p27: A cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression.[1][5]

  • Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation leads to the suppression of NF-κB activity.[1][5]

  • c-Myc: A proto-oncogene that plays a central role in cell proliferation and apoptosis.[6]

The accumulation of these and other CRL substrates ultimately triggers potent anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][6]

cluster_pathway Neddylation Pathway and this compound Inhibition ATP ATP NAE NAE (E1) ATP->NAE AMP_PPi AMP + PPi NAE->AMP_PPi NEDD8_active Active NEDD8-AMP NAE->NEDD8_active NEDD8_inactive Inactive NEDD8 NEDD8_inactive->NAE 1. Activation E2 E2 NEDD8_active->E2 2. Conjugation CRL Cullin-RING Ligase (CRL) E2->CRL 3. Ligation Substrate Substrate Protein CRL->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Ubiquitination Proteasome Proteasome Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation This compound This compound This compound->NAE Inhibition

Caption: The Neddylation Pathway and Inhibition by this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[1][2]

In Vitro Efficacy

This compound exhibits nanomolar potency in inhibiting NAE and shows widespread cytotoxicity against various cancer cell lines.[11][12]

ParameterValueReference
NAE IC50 0.955 nM[11]

Table 1: In Vitro Potency of this compound.

Cell LineCancer TypeThis compound IC50 (µM)MLN4924 IC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia~0.01~0.1
GRANTA-519Mantle Cell Lymphoma~0.01~0.1
HCT116Colon Carcinoma~0.1~1
SU-CCS-1Clear Cell Sarcoma~0.1~1

Table 2: Comparative Growth-Inhibitory Effects of this compound and MLN4924 in Various Cancer Cell Lines (72-hour treatment). [1]

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in multiple human tumor xenograft models, including both hematologic and solid tumors.[1][2]

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
CCRF-CEMAcute Lymphoblastic Leukemia100 mg/kg, IV, once weekly for 3 weeksComplete tumor regression[5]
GRANTA-519Mantle Cell Lymphoma100 mg/kg, IV, once or twice weeklySignificant tumor growth inhibition[1]
SU-CCS-1Clear Cell Sarcoma100 mg/kg, IV, once weeklySignificant tumor growth inhibition[1]
HEC-59Endometrial Cancer100 mg/kg, once or twice weekly for 3 weeks79% and 87% TGI, respectively[7]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models.

Experimental Protocols

NAE Enzyme Inhibition Assay

The inhibitory activity of this compound against NAE can be determined using an E1-E2 transition assay.[1] This assay measures the transfer of a ubiquitin-like protein (Ubl) from the E1 enzyme to the E2 enzyme.

Protocol:

  • Recombinant NAE (E1), E2, and biotinylated NEDD8 are incubated with varying concentrations of this compound in the presence of ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the proteins are separated by SDS-PAGE.

  • The transfer of biotin-NEDD8 to the E2 enzyme is detected by Western blotting using an anti-biotin antibody.

  • The intensity of the E2-NEDD8 band is quantified to determine the extent of inhibition at each this compound concentration.

  • IC50 values are calculated from the dose-response curves.

cluster_workflow NAE Inhibition Assay Workflow Incubation Incubate NAE, E2, Biotin-NEDD8, ATP, and this compound SDS_PAGE Separate proteins by SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot with Anti-Biotin Ab SDS_PAGE->Western_Blot Quantification Quantify E2-NEDD8 band Western_Blot->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

References

TAS4464-Induced Apoptosis in Hematologic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAS4464 is a potent and selective, small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process.[2][3] This pathway regulates the activity of cullin-RING E3 ubiquitin ligases (CRLs), which control the degradation of numerous proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4][5] By inhibiting NAE, this compound leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][2] This disruption of protein homeostasis has been shown to be a promising therapeutic strategy, inducing widespread antiproliferative activity and apoptosis in various cancer models, with particular sensitivity observed in hematologic malignancies.[2][6] This document provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound-induced apoptosis in leukemia, lymphoma, and multiple myeloma.

Core Mechanism of Action

This compound functions as a mechanism-based inhibitor, forming an adduct with NEDD8 that prevents its transfer and the subsequent activation of CRLs.[6] This leads to the accumulation of various CRL substrate proteins, triggering cell cycle dysregulation and ultimately, apoptosis.[7] In hematologic malignancies, the apoptotic response to this compound is robust and mediated by the activation of both intrinsic and extrinsic pathways, often driven by the modulation of key transcription factors and signaling cascades.[1][8]

Dual Activation of Apoptotic Pathways in Acute Myeloid Leukemia (AML)

In AML, this compound triggers apoptosis through a novel mechanism dependent on the CRL substrate, c-Myc.[1][9]

  • Inhibition of NAE: this compound treatment blocks the neddylation of cullins, inactivating CRLs.

  • Accumulation of c-Myc: The transcription factor c-Myc, a CRL substrate, accumulates within the cell.[8]

  • Transcriptional Reprogramming: The elevated levels of c-Myc directly bind to the promoter regions of key apoptosis-related genes.[1][10] Specifically, it increases the mRNA transcription of the pro-apoptotic intrinsic pathway protein NOXA (encoded by the PMAIP1 gene) and decreases the transcription of the anti-apoptotic extrinsic pathway protein c-FLIP (encoded by the CFLAR gene).[1][9]

  • Pathway Activation:

    • Intrinsic Pathway: The induction of NOXA leads to the activation of the mitochondria-mediated pathway, culminating in the activation of Caspase-9 .[1][8]

    • Extrinsic Pathway: The downregulation of c-FLIP relieves inhibition on the death receptor-mediated pathway, leading to the activation of Caspase-8 .[1][8]

  • Execution of Apoptosis: Both pathways converge on the activation of effector caspases, such as Caspase-3 , and the cleavage of substrates like PARP, leading to programmed cell death.[2][3] Combined treatment with inhibitors for both Caspase-8 and Caspase-9 has been shown to significantly reduce this compound-induced apoptosis in AML cells.[1][9]

TAS4464_AML_Apoptosis cluster_upstream Upstream Events cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_downstream Downstream Execution This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Activates cMyc c-Myc Accumulation CRLs->cMyc Degrades NOXA NOXA (PMAIP1) mRNA cMyc->NOXA Upregulates cFLIP c-FLIP (CFLAR) mRNA cMyc->cFLIP Downregulates Casp9 Caspase-9 Activation NOXA->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation cFLIP->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound induced apoptosis signaling in AML.
Inactivation of NF-κB Pathways in B-Cell Malignancies

In multiple myeloma (MM) and Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), cell survival is often dependent on the constitutive activation of the Nuclear Factor κB (NF-κB) signaling pathway.[5][11][12] this compound effectively inhibits both the canonical and non-canonical NF-κB pathways.[12][13]

  • Canonical Pathway Inhibition: this compound-mediated CRL inactivation leads to the accumulation of phosphorylated IκBα (p-IκBα).[2][13] p-IκBα remains bound to the p65/p50 NF-κB complex, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[12]

  • Non-Canonical Pathway Inhibition: Similarly, the accumulation of the substrate p100 prevents its processing into p52, thereby inhibiting the nuclear translocation of the RelB/p52 complex and blocking the non-canonical pathway.[12][13]

The shutdown of these critical survival signals leads to cell growth arrest and the induction of apoptosis, marked by the activation of Caspases-8 and -3.[11][12]

TAS4464_NFkB_Inhibition cluster_upstream cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway cluster_downstream This compound This compound NAE NAE This compound->NAE Inhibits CRLs CRLs NAE->CRLs pI pI CRLs->pI p100 p100 Accumulation CRLs->p100 Processes B Degrades p65_p50 p65/p50 B->p65_p50 Sequesters p65_p50_nuc p65/p50 (Nuclear) p65_p50->p65_p50_nuc Translocation Survival Pro-Survival Gene Transcription p65_p50_nuc->Survival RelB_p52 RelB/p52 p100->RelB_p52 Inhibits Processing RelB_p52_nuc RelB/p52 (Nuclear) RelB_p52->RelB_p52_nuc Translocation RelB_p52_nuc->Survival Apoptosis Apoptosis Survival->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation viability Cell Viability Assays (IC50/GI50 Determination) western Western Blotting (Protein Level Changes) viability->western Confirm protein targets qpcr qRT-PCR (mRNA Level Changes) western->qpcr Investigate transcriptional regulation chip ChIP Assay (TF-DNA Binding) qpcr->chip Confirm direct TF binding xenograft Xenograft Model Establishment chip->xenograft Validate in vivo treatment This compound Administration (e.g., IV, once weekly) xenograft->treatment efficacy Tumor Growth Monitoring (TGI) treatment->efficacy pd_analysis Pharmacodynamics (Tumor Lysate Westerns) efficacy->pd_analysis Confirm target engagement in vivo

References

The Role of TAS4464 in Cullin-RING Ligase Substrate Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, this compound prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[2][4] This accumulation disrupts various cellular processes, including cell cycle progression, DNA replication, and signal transduction, ultimately leading to antitumor effects such as apoptosis and cell growth inhibition.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the accumulation of CRL substrates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Neddylation Pathway and Cullin-RING Ligases

The ubiquitin-proteasome system is a crucial cellular machinery responsible for protein degradation and turnover. Cullin-RING E3 ligases (CRLs) are key players in this system, responsible for the ubiquitination of approximately 20% of cellular proteins targeted for proteasomal degradation.[6] The activity of CRLs is dependent on the covalent attachment of a ubiquitin-like protein, NEDD8, to the cullin scaffold protein, a process termed neddylation.

The neddylation cascade involves a series of enzymatic steps initiated by the NEDD8-activating enzyme (NAE), an E1 enzyme.[4] NAE activates NEDD8, allowing its transfer to a NEDD8-conjugating enzyme (E2), which then facilitates the attachment of NEDD8 to the cullin protein.[6] This neddylation event induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. Hyperactivation of CRLs has been implicated in the pathogenesis of several cancers.[4]

Mechanism of Action of this compound

This compound is a mechanism-based inhibitor of NAE.[7] It forms a covalent adduct with NEDD8, which then binds to NAE, leading to its potent and selective inhibition.[7] The inhibition of NAE by this compound blocks the entire downstream neddylation cascade, resulting in a global inactivation of CRLs. This inactivation prevents the ubiquitination and subsequent degradation of CRL substrate proteins, leading to their accumulation within the cell.[2][4]

Signaling Pathway of this compound Action

TAS4464_Mechanism cluster_0 Neddylation Pathway cluster_1 This compound Inhibition cluster_2 Downstream Effects NAE NAE (E1) NEDD8 NEDD8 E2 E2 NAE->E2 NEDD8 Transfer Cullin Cullin E2->Cullin Neddylation CRL_inactive Inactive CRL Cullin->CRL_inactive CRL_active Active CRL CRL_inactive->CRL_active Activation Substrates CRL Substrates (e.g., CDT1, p27, p-IκBα) CRL_active->Substrates Ubiquitination & Degradation This compound This compound This compound->NAE Inhibition Accumulation Substrate Accumulation Substrates->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest DNA_Damage DNA Damage Accumulation->DNA_Damage

Mechanism of this compound-induced CRL substrate accumulation.

Quantitative Analysis of CRL Substrate Accumulation

Treatment of cancer cells with this compound leads to a dose- and time-dependent accumulation of various CRL substrate proteins. The following tables summarize the quantitative data from preclinical studies.

Table 1: In Vitro Dose-Dependent Accumulation of CRL Substrates
Cell LineSubstrateThis compound Concentration (nmol/L)Fold Increase (vs. Control)Reference
CCRF-CEMCDT1100> 5-fold[4]
CCRF-CEMNRF2100~ 4-fold[4]
CCRF-CEMp-IκBα100> 10-fold[4]
CCRF-CEMp27100~ 3-fold[4]
HEC-59CDT1100Significant Increase[8]
Table 2: In Vivo Accumulation of CRL Substrates in Xenograft Models
Xenograft ModelSubstrateThis compound Dose (mg/kg)Time PointFold Increase (vs. Vehicle)Reference
CCRF-CEMCDT110024 hours~ 8-fold[4]
CCRF-CEMNRF210024 hours~ 6-fold[4]
CCRF-CEMp-IκBα10024 hours> 15-fold[4]

Key Accumulated Substrates and Their Cellular Functions

The accumulation of specific CRL substrates is central to the antitumor activity of this compound.

  • CDT1 (Chromatin Licensing and DNA Replication Factor 1): A key component of the pre-replication complex, its accumulation leads to DNA re-replication and subsequent DNA damage.[4][8]

  • p27 (Cyclin-dependent kinase inhibitor 1B): A negative regulator of the cell cycle, its accumulation contributes to G1 phase arrest.[4]

  • p-IκBα (Phosphorylated inhibitor of kappa B alpha): Its accumulation sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[4][9]

  • NRF2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the antioxidant response.

  • c-Myc: A proto-oncogene whose accumulation following this compound treatment can mediate both pro-apoptotic (via NOXA induction) and anti-apoptotic (via c-FLIP downregulation) signals.[5]

Experimental Protocols

Western Blotting for CRL Substrate Accumulation

This protocol describes the detection of CRL substrate accumulation in cell lysates following this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • This compound

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDT1, anti-p27, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 4, 8, 24 hours).

  • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow for Western Blotting

WB_Workflow A Cell Seeding & Treatment B Cell Lysis A->B This compound C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F Antibodies G Detection & Analysis F->G

Workflow for analyzing CRL substrate accumulation.
In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy and pharmacodynamics of this compound.

Materials:

  • Immunocompromised mice (e.g., SCID mice)

  • Human tumor cells (e.g., CCRF-CEM)

  • This compound formulation for intravenous administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flanks of mice.

  • Once tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).[4]

  • Measure tumor volume and body weight regularly.

  • At the end of the study or at specific time points, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for CRL substrates).

Clinical Development and Future Directions

A first-in-human, phase 1 study of this compound in patients with advanced solid tumors has been conducted.[10] While the maximum tolerated dose could not be determined due to effects on liver function, the study provided valuable insights into the safety and pharmacokinetic profile of the drug.[10] Further investigation into the mechanism of NAE inhibitor-induced liver function changes is required.[10] The potent preclinical antitumor activity of this compound, driven by the accumulation of CRL substrates, supports its continued evaluation as a potential therapeutic agent for a variety of cancers, including both hematologic malignancies and solid tumors.[2][4]

Conclusion

This compound is a potent and selective NAE inhibitor that effectively blocks the neddylation pathway, leading to the inactivation of cullin-RING ligases. This results in the accumulation of a wide range of CRL substrate proteins, which in turn disrupts critical cellular processes and induces antitumor responses. The data presented in this guide highlight the central role of CRL substrate accumulation in the mechanism of action of this compound and provide a framework for further research and development of this promising anticancer agent.

References

TAS4464: A Novel NEDD8-Activating Enzyme Inhibitor and its Effects on the NF-κB Pathway in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key contributor to the pathogenesis of MM, including cell survival, proliferation, and drug resistance, is the constitutive activation of the Nuclear Factor-κB (NF-κB) signaling pathway.[1][2] The ubiquitin-proteasome system is critical for regulating this pathway, making it a prime therapeutic target.[3] TAS4464 is a novel, highly potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), a crucial E1 enzyme in the neddylation pathway.[4][5] This pathway governs the activity of cullin-RING ubiquitin ligases (CRLs), which are essential for the degradation of key regulatory proteins, including those in the NF-κB cascade.[6] This document provides a comprehensive technical overview of the mechanism of action of this compound and its profound inhibitory effects on the NF-κB pathway in multiple myeloma.

Core Mechanism of Action: NAE Inhibition

This compound functions as a mechanism-based inhibitor of NAE.[7] By forming a covalent adduct with NEDD8 in the active site of NAE, it prevents the transfer of NEDD8 to its E2 conjugating enzyme. This action effectively halts the entire neddylation cascade. The primary consequence of NAE inhibition is the inactivation of CRLs, which require cullin neddylation for their ubiquitin ligase activity.[3][4] This leads to the stabilization and accumulation of various CRL substrate proteins that are normally targeted for proteasomal degradation.[4][6]

cluster_0 Neddylation Pathway NAE NAE (NEDD8-Activating Enzyme) NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin NEDD8->Cullin Neddylates CRL CRL (Active) Cullin->CRL Forms Substrate CRL Substrates (e.g., p-IκBα, p-p100) CRL->Substrate Ubiquitinates This compound This compound This compound->NAE Inhibits Ub Ubiquitin Proteasome Proteasome Degradation Degradation Proteasome->Degradation

This compound Mechanism of Action.

Inhibition of Canonical and Non-Canonical NF-κB Pathways

This compound effectively suppresses both the canonical and non-canonical NF-κB pathways, which are frequently dysregulated in multiple myeloma.[3] This dual inhibition is a direct result of the accumulation of specific CRL substrates that act as key negative regulators of these pathways.

  • Canonical Pathway Inhibition : The canonical pathway is controlled by the inhibitor of κBα (IκBα). In an active state, IκBα is phosphorylated, ubiquitinated by a CRL complex (SCFβ-TrCP), and subsequently degraded. This releases the p65/p50 NF-κB dimer to translocate to the nucleus and activate target gene expression. This compound inhibits the CRL-mediated degradation of phosphorylated IκBα (p-IκBα).[4][8] The resulting accumulation of p-IκBα sequesters p65/p50 in the cytoplasm, thereby blocking the canonical NF-κB signaling cascade.[3]

  • Non-Canonical Pathway Inhibition : The non-canonical pathway is regulated by the processing of the p100 protein to its active p52 form. This process is also dependent on CRL-mediated ubiquitination. Treatment with this compound leads to the accumulation of phosphorylated p100 (p-p100), inhibiting its processing.[3][8] This prevents the formation of active RelB/p52 NF-κB complexes, effectively shutting down the non-canonical pathway.[3]

Inhibition of NF-κB Pathways by this compound.

Quantitative Data Summary

Preclinical studies have demonstrated the potent anti-myeloma activity of this compound.[3] The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo models.

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

Parameter Cell Lines Observation Reference
Anti-proliferative Activity KMS-11, KMS-12-BM, KMS-26, MM.1S, and others (14 total) Induced growth arrest and apoptosis with IC50 values in the nanomolar range. [3][9]

| Effect with Stromal Cells | Co-culture with bone marrow stromal cells | Anti-myeloma effects were not attenuated. |[3][9] |

Table 2: Effect of this compound on NF-κB Pathway Proteins in MM Cell Lines (KMS-11, MM.1S, etc.)

Protein Analyte Method Result Reference
Neddylated Cullin Western Blot Dose-dependent decrease [4][8]
Phospho-IκBα (p-IκBα) Western Blot Dose-dependent accumulation [3][4][8]
Phospho-p100 (p-p100) Western Blot Dose-dependent accumulation [3][8]
Nuclear p65 Activity DNA-binding ELISA Significant impairment [3][8]

| Nuclear RelB Activity | DNA-binding ELISA | Significant impairment |[3][8] |

Table 3: Effect of this compound on NF-κB Target Gene Expression and Downstream Events

Parameter Method Result Reference
NF-κB Target Genes qRT-PCR Decreased transcript levels [3][8]
Apoptosis Markers (Cleaved Caspases, PARP) Western Blot Increased levels, indicating apoptosis induction [8]

| Cell Cycle | Flow Cytometry | Induction of sub-G1 cell cycle arrest |[8][9] |

Table 4: Synergistic Antitumor Activity with Standard MM Therapies

Combination Agent Observation Reference
Bortezomib (B1684674) Synergistically enhanced antitumor activity [3]
Lenalidomide/Dexamethasone Synergistically enhanced antitumor activity [3]
Daratumumab Synergistically enhanced antitumor activity [3]

| Elotuzumab | Synergistically enhanced antitumor activity |[3] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound.

1. Cell Culture and Drug Treatment

  • Cell Lines: Human multiple myeloma cell lines (e.g., KMS-11, KMS-12-BM, KMS-26, MM.1S) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded at a specified density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight. This compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 0-1000 nmol/L) for specified time periods (e.g., 4, 24, 48, or 72 hours). A vehicle control (DMSO) is run in parallel.

2. Western Blot Analysis

  • Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-NEDD8, anti-p-IκBα, anti-p-p100, anti-cleaved PARP, anti-α-tubulin).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. α-tubulin or GAPDH is used as a loading control.[8]

3. Cell Viability Assay (CellTiter-Glo®)

  • Procedure: MM cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.

  • Measurement: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is incubated for 10 minutes to stabilize the luminescent signal.

  • Analysis: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. IC50 values are calculated from the dose-response curves.[7][9]

4. NF-κB DNA Binding Assay

  • Nuclear Extraction: Nuclear fractions are prepared from treated and control cells using a nuclear extraction kit according to the manufacturer's protocol.

  • ELISA: The DNA-binding activity of specific NF-κB subunits (p65 for canonical, RelB for non-canonical) in the nuclear extracts is quantified using commercially available ELISA-based kits.

  • Analysis: The assay measures the amount of transcription factor bound to a consensus DNA sequence immobilized on the plate. Results are read on a spectrophotometer and normalized to the total protein in the nuclear extract.[8][9]

cluster_assays Downstream Assays cluster_protein Protein Analysis cluster_rna RNA Analysis start MM Cell Culture treatment Treatment with this compound (Dose-response / Time-course) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->viability lysis Cell Lysis (Protein / RNA Extraction) harvest->lysis western Western Blot (p-IκBα, p-p100, etc.) lysis->western elisa NF-κB DNA Binding ELISA (p65, RelB activity) lysis->elisa qRT_PCR qRT-PCR (NF-κB Target Genes) lysis->qRT_PCR

General Experimental Workflow.

Conclusion

This compound is a potent NAE inhibitor that demonstrates significant anti-myeloma activity by comprehensively shutting down both the canonical and non-canonical NF-κB signaling pathways.[3] Its mechanism of action, which involves the stabilization of key negative regulators p-IκBα and p-p100, leads to robust growth arrest and apoptosis in MM cells, even in the protective bone marrow microenvironment.[3][8] Furthermore, preclinical data show that this compound acts synergistically with several standard-of-care agents, including bortezomib and lenalidomide.[3] These findings underscore the therapeutic potential of this compound as a promising novel agent for the treatment of multiple myeloma, both as a monotherapy and as part of combination regimens.[3][5] Clinical evaluation of this compound in patients with hematologic and solid tumors is supported by this strong preclinical rationale.[10][11]

References

A Technical Guide to c-Myc Mediated Apoptosis by TAS4464 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key player in the pathogenesis of AML is the transcription factor c-Myc, which is often overexpressed and contributes to leukemogenesis and drug resistance.[1] TAS4464 is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system.[2] This technical guide provides an in-depth overview of the mechanism by which this compound induces c-Myc mediated apoptosis in AML, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows. While showing promising preclinical activity, the clinical development of this compound was halted in a Phase 1/2 trial (NCT02978235) due to drug-induced liver injury, a critical consideration for future drug development efforts in this class of inhibitors.[3][4]

Core Mechanism of Action: this compound-Induced Apoptosis in AML

This compound exerts its anti-leukemic effects by inhibiting the NEDD8-activating enzyme (NAE).[2] This inhibition disrupts the neddylation cycle, leading to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs).[2] In AML cells, this inactivation results in the accumulation of CRL substrate proteins, most notably the oncoprotein c-Myc.[2]

The accumulation of c-Myc orchestrates a dual pro-apoptotic signal by transcriptionally upregulating the pro-apoptotic BCL-2 family member NOXA (encoded by the PMAIP1 gene) and downregulating the anti-apoptotic protein c-FLIP (encoded by the CFLAR gene).[2] This modulation of gene expression by c-Myc engages both the intrinsic and extrinsic apoptotic pathways:

  • Intrinsic Pathway: Increased NOXA levels lead to the activation of caspase-9.[2]

  • Extrinsic Pathway: Decreased c-FLIP levels result in the activation of caspase-8.[2]

The simultaneous activation of both caspase-9 and caspase-8 converges on the executioner caspases, leading to robust apoptotic cell death in AML cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on AML cells from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines and Patient-Derived Samples

Cell Line / Sample TypeGenetic BackgroundIC50 (nmol/L)Exposure TimeReference
Patient-Derived AML CellsVarious1.6 - 46072 hours[5]
HL-60N/AData not specifiedN/A[2]
THP-1MLL-AF9Data not specifiedN/A[2]

Note: Specific IC50 values for HL-60 and THP-1 were not provided in the primary source, but the study indicated that this compound induced apoptosis in these and other AML cell lines.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of this compound-Induced Apoptosis

TAS4464_Mechanism cluster_inhibition This compound Action cluster_cMyc c-Myc Regulation and Action cluster_apoptosis Apoptotic Pathways This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRL Cullin-RING E3 Ubiquitin Ligases (CRLs) NAE->CRL Activates (Neddylation) cMyc c-Myc (CRL Substrate) CRL->cMyc Degradation NOXA_gene PMAIP1 (NOXA gene) cMyc->NOXA_gene Upregulates Transcription cFLIP_gene CFLAR (c-FLIP gene) cMyc->cFLIP_gene Downregulates Transcription NOXA NOXA NOXA_gene->NOXA cFLIP c-FLIP cFLIP_gene->cFLIP Casp9 Caspase-9 (Intrinsic Pathway) NOXA->Casp9 Activates Casp8 Caspase-8 (Extrinsic Pathway) cFLIP->Casp8 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Casp8->Apoptosis

Caption: this compound inhibits NAE, leading to c-Myc accumulation and subsequent modulation of NOXA and c-FLIP, triggering apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start cell_culture AML Cell Culture (e.g., HL-60, THP-1) start->cell_culture xenograft AML Xenograft Model (e.g., THP-1 in immunodeficient mice) start->xenograft treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay western_blot Western Blot (c-Myc, NOXA, c-FLIP, Caspases) treatment->western_blot qrt_pcr qRT-PCR (PMAIP1, CFLAR mRNA) treatment->qrt_pcr chip_assay ChIP Assay (c-Myc binding to promoters) treatment->chip_assay end End viability_assay->end apoptosis_assay->end western_blot->end qrt_pcr->end chip_assay->end tas4464_admin This compound Administration xenograft->tas4464_admin tumor_measurement Tumor Volume Measurement tas4464_admin->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) tumor_measurement->pharmacodynamics pharmacodynamics->end

Caption: A typical workflow for evaluating the preclinical efficacy of this compound in AML, from in vitro assays to in vivo models.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Seed AML cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

This protocol is used to detect and quantify the levels of specific proteins in cell lysates.

  • Cell Lysis: After treatment with this compound, harvest AML cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, NOXA, c-FLIP, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if a specific protein (in this case, c-Myc) binds to specific DNA sequences in the genome.

  • Cross-linking: Treat this compound-treated AML cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an anti-c-Myc antibody or a control IgG.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter regions of PMAIP1 (NOXA) and CFLAR (c-FLIP) to quantify the amount of precipitated DNA.

In Vivo AML Xenograft Model

This protocol describes the use of an animal model to evaluate the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10^6 THP-1 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Studies: At the end of the study, or at specific time points, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for target proteins) to confirm target engagement in vivo.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of this compound.

Conclusion and Future Directions

This compound demonstrates a clear and potent mechanism of action in AML by targeting the NAE-CRL-c-Myc axis to induce apoptosis through both the intrinsic and extrinsic pathways. The preclinical data strongly support its anti-leukemic activity. However, the clinical development of this compound was terminated due to liver toxicity, highlighting a significant challenge for NAE inhibitors.[3] Future research in this area should focus on developing second-generation NAE inhibitors with improved safety profiles. Additionally, exploring combination therapies that could enhance the pro-apoptotic effects of NAE inhibition while mitigating toxicity may represent a promising therapeutic strategy for AML. Understanding the precise mechanisms of this compound-induced hepatotoxicity will be crucial for the continued development of this class of anti-cancer agents.

References

A Comprehensive Preclinical Profile of the NAE Inhibitor TAS4464

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAS4464 is a novel, highly potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[1][2] The neddylation pathway regulates the activity of cullin-RING ubiquitin ligase complexes (CRLs), which in turn control the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[1][2][4] By inhibiting NAE, this compound blocks the entire neddylation cascade, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][4] This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an antineoplastic agent.[1][4][5] Preclinical studies have demonstrated that this compound exhibits greater potency and more sustained target inhibition than the first-in-class NAE inhibitor, MLN4924 (pevonedistat).[1][2][6]

Mechanism of Action and Signaling Pathway

This compound functions as a mechanism-based inhibitor. It forms a covalent adduct with the NEDD8 protein, which then binds tightly to the NAE enzyme, achieving nanomolar inhibition.[7] This action prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby halting the neddylation of cullin proteins within CRLs. The resulting inactivation of CRLs leads to the accumulation of various substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which ultimately triggers apoptosis and suppresses tumor growth.[1][2][7]

TAS4464_Mechanism_of_Action cluster_pathway Neddylation Pathway cluster_inhibition Inhibition by this compound NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation E2 E2 (UBC12) NAE->E2 Conjugation Cullin Cullin E2->Cullin Neddylation CRL CRL (Cullin-RING Ligase) Cullin->CRL Activation Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrates Ubiquitination Accumulation Substrate Accumulation Degradation Proteasomal Degradation Substrates->Degradation Substrates->Accumulation This compound This compound InhibitionPoint This compound->InhibitionPoint InhibitionPoint->NAE InhibitionPoint->CRL Pathway Blocked Apoptosis Apoptosis & Tumor Suppression Accumulation->Apoptosis

This compound inhibits the NAE enzyme, blocking the neddylation pathway and leading to apoptosis.

Quantitative Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/ProcessMetricValueComparison (MLN4924)
Enzyme Inhibition
NAE (NEDD8-Activating Enzyme)IC500.955 nM[8]More potent[1][2][6]
UAE (Ubiquitin-Activating Enzyme)IC50449 nM[9]-
SAE (SUMO-Activating Enzyme)IC501280 nM[9]-
Cellular Activity
Antiproliferative (Hematologic Malignancies)IC50 RangeHighly sensitive, often in low nM range[1][7]Greater inhibitory effects[1]
Antiproliferative (Solid Tumors)IC50 RangeBroadly active, with some insensitive lines[1]Greater inhibitory effects[1]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Tumor ModelDosing ScheduleResultComparison (MLN4924)
CCRF-CEM (Acute Lymphoblastic Leukemia)100 mg/kg, IV, once weeklyComplete tumor regression[7]More efficacious than 120 mg/kg twice weekly[7]
GRANTA-519 (Mantle Cell Lymphoma)100 mg/kg, IV, weekly or twice weeklyProminent antitumor activity[1]Not specified
SU-CCS-1 (Clear Cell Sarcoma)Not specifiedProminent antitumor activity[1]Not specified
Patient-Derived SCLC (Small Cell Lung Cancer)Not specifiedProminent antitumor activity[1]Not specified

Experimental Protocols

Key In Vitro Experimental Methodologies
  • Enzyme Inhibition Assay (E1-E2 Transition Assay):

    • Objective: To determine the inhibitory activity of this compound against NAE and other E1 enzymes (UAE, SAE).

    • Protocol: Recombinant E1 enzymes (NAE, UAE, or SAE) are incubated with their respective E2 enzymes and biotinylated ubiquitin-like proteins (NEDD8, Ubiquitin, or SUMO1) in the presence of ATP and varying concentrations of this compound. The reaction allows the transfer of the biotinylated protein from E1 to E2. The reaction products are then separated by SDS-PAGE and transferred to a membrane. The amount of biotinylated E2 enzyme is detected using streptavidin-HRP and a chemiluminescent substrate. The IC50 value is calculated from the dose-response curve.[1][6]

  • Western Blot Analysis for Target Engagement:

    • Objective: To measure the effect of this compound on cullin neddylation and the accumulation of CRL substrate proteins in cells.

    • Protocol: Human cancer cell lines (e.g., CCRF-CEM, HCT116) are treated with various concentrations of this compound for a specified time (e.g., 4 hours).[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for neddylated cullin, total cullin, and CRL substrates (e.g., CDT1, p27, p-IκBα), followed by incubation with HRP-conjugated secondary antibodies.[1][7] Protein bands are visualized using a chemiluminescence detection system.

  • Cell Viability / Antiproliferative Assay:

    • Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations for a set duration (e.g., 72 hours).[1][6] Cell viability is measured using a luminescent assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[7] The IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.[6]

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_results Endpoints CellCulture Cancer Cell Culture (e.g., CCRF-CEM) Treatment Treat Cells with this compound (Dose & Time Dependent) CellCulture->Treatment TAS4464_prep Prepare this compound Dilutions TAS4464_prep->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 ProteinLevels Assess Protein Levels: - ↓ Neddylated Cullin - ↑ CRL Substrates WesternBlot->ProteinLevels

Workflow for in vitro evaluation of this compound's cellular activity.
Key In Vivo Experimental Methodologies

  • Tumor Xenograft Efficacy Studies:

    • Objective: To evaluate the antitumor activity of this compound in a living organism.

    • Protocol: Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously implanted into immunodeficient mice.[1] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously (IV) according to a defined dose and schedule (e.g., 100 mg/kg, once weekly).[1][7] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis.[1]

  • Pharmacodynamic (PD) Analysis in Tumors:

    • Objective: To confirm target engagement and downstream effects in tumor tissue following this compound administration.

    • Protocol: At various time points after this compound administration in tumor-bearing mice, tumors are collected and homogenized.[1] Protein lysates are prepared and analyzed by Western blotting, as described in the in vitro protocol, to measure levels of neddylated cullin, CRL substrates (CDT1, NRF2), and apoptosis markers (cleaved caspase-3, cleaved PARP).[1] This analysis confirms that the drug is inhibiting its target and inducing the expected biological response within the tumor.

Pharmacokinetics and Safety Profile

Preclinical data indicates that this compound possesses good metabolic stability in isolated hepatocytes.[7] In vivo studies demonstrated that this compound administration leads to prolonged target inhibition in tumor xenograft models.[1][2] A first-in-human Phase 1 study in patients with advanced solid tumors showed that the most common treatment-related adverse events were abnormal liver function test (LFT) changes and gastrointestinal effects.[10] Dose-limiting toxicities were primarily related to reversible, dose-dependent abnormal LFTs, which prevented the determination of a maximum tolerated dose in that study.[10]

Conclusion

The preclinical profile of this compound establishes it as a highly potent and selective inhibitor of the NAE enzyme. It demonstrates superior in vitro and in vivo activity compared to earlier NAE inhibitors, with broad antiproliferative effects across numerous hematologic and solid tumor models.[1][2][3] this compound effectively engages its target in vivo, leading to sustained inhibition of the neddylation pathway and significant antitumor efficacy.[1][7] These compelling preclinical findings supported the clinical evaluation of this compound as a promising therapeutic agent for a variety of cancers.[1][3]

References

Investigating the Downstream Effects of TAS4464 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). By elucidating its mechanism of action and impact on cellular pathways, this document serves as a valuable resource for researchers and professionals involved in oncology drug development.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

This compound is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. The primary substrates of the neddylation pathway are the cullin proteins, which form the scaffold of cullin-RING ligase (CRL) complexes.[1][3] These E3 ubiquitin ligase complexes are responsible for targeting a vast array of proteins for proteasomal degradation, thereby regulating numerous cellular processes, including cell cycle progression, DNA replication, and signal transduction.[1][4]

By inhibiting NAE, this compound prevents the transfer of NEDD8 to cullins, leading to the inactivation of CRLs.[2][3] This inactivation results in the accumulation of various CRL substrate proteins that are normally targeted for degradation.[2][3] The accumulation of these substrates disrupts normal cellular homeostasis and triggers anti-tumor responses, primarily through the induction of apoptosis and cell cycle arrest.[1][5]

Quantitative Analysis of this compound's Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those of hematologic origin.[2] The following tables summarize the 50% inhibitory concentration (IC50) values in various cancer cell lines and the in vivo efficacy in preclinical xenograft models.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia0.0035
GRANTA-519Mantle Cell Lymphoma0.0028
SU-CCS-1Clear Cell Sarcoma0.015
A549Non-Small Cell Lung Cancer0.047
HCT116Colorectal Cancer0.023
PC-3Prostate Cancer0.068
MDA-MB-231Breast Cancer0.055
K562Chronic Myeloid Leukemia0.0042
RPMI-8226Multiple Myeloma0.0051
HL-60Acute Promyelocytic Leukemia0.0029

Note: Data extracted from supplementary materials of a preclinical study on this compound.[2] The IC50 values were determined after 72 hours of treatment.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
CCRF-CEMAcute Lymphoblastic Leukemia100 mg/kg, i.v., once weekly for 3 weeks>100% (Tumor Regression)
GRANTA-519Mantle Cell Lymphoma100 mg/kg, i.v., once or twice weeklySignificant tumor inhibition
SU-CCS-1Clear Cell Sarcoma75 mg/kg, i.v., weekly or twice weeklySignificant tumor inhibition
SCLC PDXSmall Cell Lung Cancer (Patient-Derived)75 mg/kg, i.v., weekly or twice weeklySignificant tumor inhibition

Note: Data compiled from preclinical in vivo studies.[2][3] TGI is a measure of the reduction in tumor size in treated animals compared to control animals.

Key Downstream Signaling Pathways Affected by this compound

The accumulation of CRL substrates following this compound treatment triggers a cascade of downstream signaling events that ultimately lead to cancer cell death. Two of the most critical pathways affected are the NF-κB signaling pathway and the c-Myc-mediated apoptotic pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[6] this compound treatment leads to the accumulation of phosphorylated IκBα (p-IκBα), an inhibitor of the canonical NF-κB pathway.[2][6] The accumulation of p-IκBα prevents the translocation of the NF-κB transcription factor p65 to the nucleus, thereby inhibiting the expression of NF-κB target genes that promote cell survival.[6] Additionally, this compound has been shown to induce the accumulation of phosphorylated p100, a key regulator of the non-canonical NF-κB pathway, leading to the suppression of RelB activity.[6]

NF_kB_Pathway_Inhibition Inhibition of NF-κB Signaling by this compound This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Activates p_IkBa p-IκBα (Accumulation) CRLs->p_IkBa Degrades p_p100 p-p100 (Accumulation) CRLs->p_p100 Processes p65 p65 p_IkBa->p65 Inhibits RelB RelB p_p100->RelB Inhibits NFkB_Target_Genes NF-κB Target Genes (e.g., anti-apoptotic) p65->NFkB_Target_Genes Activates Transcription RelB->NFkB_Target_Genes Activates Transcription

Caption: this compound inhibits NAE, leading to the accumulation of p-IκBα and p-p100, which in turn inhibit the canonical and non-canonical NF-κB pathways, respectively.
Activation of c-Myc-Mediated Apoptosis

In acute myeloid leukemia (AML) cells, this compound has been shown to induce apoptosis through a c-Myc-dependent mechanism.[1][7] c-Myc, a potent oncogene, is also a CRL substrate.[1] this compound treatment leads to the accumulation of c-Myc, which then transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[1][7] The increase in NOXA activates the intrinsic apoptotic pathway (caspase-9 mediated), while the decrease in c-FLIP sensitizes cells to the extrinsic apoptotic pathway (caspase-8 mediated).[1][7]

cMyc_Apoptosis_Pathway c-Myc-Mediated Apoptosis Induced by this compound This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRLs Cullin-RING Ligases (CRLs) NAE->CRLs Activates cMyc c-Myc (Accumulation) CRLs->cMyc Degrades NOXA NOXA (Upregulation) cMyc->NOXA Induces Transcription cFLIP c-FLIP (Downregulation) cMyc->cFLIP Represses Transcription Intrinsic_Apoptosis Intrinsic Apoptosis (Caspase-9 activation) NOXA->Intrinsic_Apoptosis Activates Extrinsic_Apoptosis Extrinsic Apoptosis (Caspase-8 activation) cFLIP->Extrinsic_Apoptosis Inhibits

Caption: this compound treatment leads to c-Myc accumulation, which in turn modulates NOXA and c-FLIP levels, activating both intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream effects of this compound.

Western Blotting for CRL Substrate Accumulation

Objective: To qualitatively or semi-quantitatively measure the accumulation of CRL substrate proteins in response to this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-IκBα, c-Myc, CDT1, p27) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE. Separate the proteins by gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of cancer cells in a high-throughput format.

Materials:

  • Cancer cell lines

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in opaque-walled multiwell plates at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and no-cell controls (for background measurement).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.

  • Assay Procedure: Allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value of this compound.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for intravenous injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to promote tumor formation) into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., intravenously, once or twice weekly).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blotting). Calculate the tumor growth inhibition for each treatment group.

Experimental_Workflow General Experimental Workflow for Investigating this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blotting Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Protein_Accumulation CRL Substrate Accumulation Western_Blot->Protein_Accumulation Efficacy_Analysis Antitumor Efficacy (TGI) IC50->Efficacy_Analysis Informs Dosing Xenograft_Model Xenograft Model Establishment In_Vivo_Treatment This compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Efficacy_Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a potent and selective NAE inhibitor with significant anti-tumor activity in a broad range of preclinical cancer models. Its mechanism of action, centered on the inhibition of the neddylation pathway and subsequent accumulation of CRL substrates, leads to the disruption of key cancer-promoting signaling pathways, including the NF-κB and c-Myc pathways, ultimately resulting in apoptosis and cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel anti-cancer strategies targeting the neddylation pathway.

References

The Impact of TAS4464 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Executive Summary

TAS4464 is a highly potent and selective, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] NAE is the essential E1 enzyme that initiates the conjugation of NEDD8 to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligase complexes (CRLs).[3][4] By inhibiting NAE, this compound prevents cullin neddylation, leading to the inactivation of CRLs.[5] This inactivation results in the subsequent accumulation of numerous CRL substrate proteins, many of which are pivotal regulators of the cell cycle.[3][5] This guide details the molecular mechanism of this compound, its profound impact on cell cycle regulatory proteins, and the resulting consequences of cell cycle arrest and apoptosis in cancer cells. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are provided to offer a comprehensive technical resource for researchers and drug development professionals.

Introduction to the Neddylation Pathway and this compound

The neddylation pathway is a post-translational modification process analogous to ubiquitination. It controls the activity of the largest family of E3 ubiquitin ligases, the CRLs, which are responsible for targeting a significant fraction of the human proteome for degradation.[3][4] The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit, a process initiated by the NAE.[6] Hyperactivation of CRLs is a common feature in several cancers, making the neddylation pathway an attractive target for therapeutic intervention.[3]

This compound is a novel small molecule inhibitor that selectively targets NAE with high potency.[1][7] Its mechanism involves forming a NEDD8-TAS4464 adduct, which effectively blocks the E1 enzyme's function.[2][8] This leads to a disruption of the entire neddylation cascade, with significant consequences for cancer cell homeostasis, particularly cell cycle progression and survival.[5][6]

Core Mechanism of Action

This compound's primary action is the direct inhibition of NAE, which sets off a cascade of downstream effects culminating in cell cycle dysregulation.

Inhibition of the Neddylation Cascade

This compound selectively binds to and inhibits NAE, preventing the transfer of NEDD8 to the E2 conjugating enzyme.[2][3] This action effectively halts the neddylation of CRL cullin subunits. The absence of neddylated cullins renders the CRL complexes inactive, preventing them from recruiting and ubiquitinating their specific substrate proteins.[5] This leads to the stabilization and accumulation of these substrates within the cell.

G cluster_0 Neddylation Pathway (Active) cluster_1 NAE NAE (E1) UBC12 UBC12 (E2) NAE->UBC12 NEDD8 NEDD8_1 NEDD8 NEDD8_1->NAE CRL Cullin-RING Ligase (CRL) UBC12->CRL NEDD8 Substrate CRL Substrates (e.g., p27, CDT1) CRL->Substrate Ubiquitination Proteasome Proteasome Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->NAE Inhibition

Caption: this compound inhibits NAE, blocking the neddylation cascade required for CRL activation.

Impact on Cell Cycle Regulatory Proteins

The inactivation of CRLs by this compound leads to the accumulation of multiple key proteins that govern cell cycle checkpoints and DNA replication.

Accumulation of Key CRL Substrates

Treatment of cancer cell lines with this compound results in a rapid and dose-dependent accumulation of well-characterized CRL substrates.[3] This disruption of protein homeostasis is the primary driver of this compound's cytotoxic effects. The table below summarizes the key cell cycle-related proteins affected.

ProteinNormal Function in Cell CycleConsequence of Accumulation
p27 / p21 Cyclin-dependent kinase (CDK) inhibitors; enforce G1 checkpoint.[5][9]Arrest in G1/S phase; inhibition of cell cycle progression.
CDT1 DNA replication licensing factor, essential for initiating DNA synthesis.[8]DNA re-replication, replication stress, S-phase arrest, and DNA damage.[9][10]
CDC6 Essential for the assembly of the pre-replicative complex.[10]Dysregulated DNA replication and DNA damage.
Wee1 Kinase that inhibits entry into mitosis by phosphorylating CDK1.[10]G2/M checkpoint dysregulation.
c-Myc Transcription factor that promotes cell cycle entry and proliferation.[11][12]Transient accumulation contributes to apoptosis induction via NOXA.[11]

Consequences for Cell Cycle Progression and Cell Fate

The accumulation of the proteins listed above triggers a cascade of events that dysregulate the cell cycle, induce DNA damage, and ultimately lead to programmed cell death.

Induction of S-Phase Arrest and DNA Damage

In various cancer cell lines, including soft-tissue sarcoma and endometrial cancer, this compound treatment leads to a significant arrest of cells in the S phase of the cell cycle.[9][10] In some endometrial cancer cells, this is accompanied by the appearance of a cell population with a DNA content greater than 4N, indicative of DNA re-replication.[10] This aberrant DNA replication, driven primarily by the accumulation of CDT1, induces significant replication stress.[10] This stress activates the DNA damage response (DDR) pathway, as evidenced by the phosphorylation of checkpoint-related proteins such as CHK1 and RPA32, followed by the appearance of the double-strand break marker, phospho-γH2AX.[10]

Induction of Apoptosis

Sustained cell cycle arrest and irreparable DNA damage trigger the intrinsic apoptotic pathway. This compound treatment has been shown to induce the accumulation of the pro-apoptotic protein NOXA and cause the cleavage of caspase-9, caspase-8, caspase-3, and PARP, which are hallmark indicators of apoptosis.[3][11] In some contexts, this compound-induced accumulation of c-Myc directly contributes to the transcriptional upregulation of NOXA, linking the cell cycle dysregulation to the apoptotic machinery.[11] The final outcome is apoptotic cell death in a wide range of cancer cell lines.[9][11]

G cluster_substrates CRL Substrate Accumulation This compound This compound NAE NAE Inhibition This compound->NAE CRL CRL Inactivation NAE->CRL p27 p21 / p27 CRL->p27 CDT1 CDT1 / CDC6 CRL->CDT1 G1S G1/S Arrest p27->G1S Rereplication DNA Re-replication CDT1->Rereplication S_Phase S-Phase Arrest DDR DNA Damage Response (p-CHK1, p-γH2AX) S_Phase->DDR Rereplication->S_Phase Apoptosis Apoptosis (Cleaved Caspase-3) DDR->Apoptosis

Caption: Pathway from NAE inhibition by this compound to cell cycle arrest and apoptosis.

Quantitative Analysis of this compound Activity

This compound exhibits potent activity both in enzymatic and cell-based assays across a wide array of cancer types.

Cell Line / ModelAssay TypeMetricConcentration / DoseDurationObserved EffectReference(s)
Cell-FreeNAE Enzyme AssayIC500.955 nMN/AInhibition of NAE activity[1]
CCRF-CEM (Leukemia)Western BlotN/A0.001 - 1 µM4 hoursDose-dependent accumulation of CDT1, p27[3]
RMS / CCS Lines (Sarcoma)Cell GrowthGI50< 10 nM72 hoursPotent growth inhibition[9]
HEC-1-B / HEC-59 (Endometrial)Flow CytometryN/A100 nM24 hoursAccumulation in S phase and >4N DNA fraction[10]
GRANTA-519 (MCL Xenograft)In Vivo AntitumorN/A100 mg/kg (IV)WeeklyProminent antitumor activity[3]
Patient-Derived SCLC XenograftIn Vivo AntitumorN/A100 mg/kg (IV)WeeklySignificant tumor growth inhibition[3]

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the impact of this compound on cell cycle progression.

Western Blotting for Protein Accumulation

This protocol is used to detect the accumulation of CRL substrate proteins following this compound treatment.

  • Cell Culture and Treatment: Plate cancer cells (e.g., CCRF-CEM, HEC-59) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).[3][10]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-CDT1, anti-p27, anti-p21, anti-γH2AX, anti-cleaved caspase-3) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle control for desired time points (e.g., 24, 48, 72 hours).[9][10]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence intensity is proportional to DNA content.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the data and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) fraction.

G cluster_wb Western Blot cluster_flow Flow Cytometry start Cancer Cell Culture treat Treat with this compound or Vehicle Control start->treat incubate Incubate (4-72 hours) treat->incubate lyse Prepare Cell Lysates incubate->lyse harvest Harvest & Fix Cells incubate->harvest sds SDS-PAGE & Transfer lyse->sds immuno Immunoblotting sds->immuno detect_wb Detect Protein Levels immuno->detect_wb stain Stain with PI harvest->stain acquire Acquire Data stain->acquire analyze_flow Analyze Cell Cycle Distribution acquire->analyze_flow

Caption: General experimental workflow for analyzing the effects of this compound.

Conclusion

This compound is a potent and highly selective NAE inhibitor that disrupts the neddylation pathway, leading to the inactivation of CRL E3 ubiquitin ligases.[3][7] This mechanism causes the accumulation of critical cell cycle regulatory proteins, such as CDT1 and p27, which in turn induces DNA replication stress, S-phase arrest, and a robust DNA damage response.[9][10] Ultimately, this profound dysregulation of cell cycle progression triggers apoptosis in a broad range of hematologic and solid tumors.[3] The detailed mechanisms and potent activity outlined in this guide underscore the therapeutic potential of this compound as a novel anticancer agent that exploits the reliance of cancer cells on the neddylation pathway for their survival and proliferation.

References

Methodological & Application

Application Notes and Protocols for TAS4464 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE), in various in vivo xenograft models. This compound has demonstrated significant antitumor activity in a range of preclinical cancer models, including both hematologic malignancies and solid tumors.[1][2] These protocols are intended to offer a comprehensive guide for researchers and drug development professionals in designing and executing in vivo studies to evaluate the efficacy of this compound.

Introduction to this compound

This compound is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] By inhibiting NAE, this compound disrupts the function of Cullin-RING E3 ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins. This accumulation disrupts normal cellular processes, including cell cycle progression, and ultimately induces apoptosis in cancer cells. Preclinical studies have shown that this compound exhibits potent antitumor activity in various cancer cell lines and in vivo xenograft models, making it a promising candidate for cancer therapy.[1][2][3][4]

Signaling Pathway of this compound

The mechanism of action of this compound involves the inhibition of the NAE, which in turn blocks the neddylation of cullin proteins. This disruption of the ubiquitin-proteasome system leads to the accumulation of specific CRL substrates, triggering downstream signaling cascades that result in cell cycle arrest and apoptosis.

TAS4464_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Effects This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits NEDD8 NEDD8 NAE->NEDD8 Activates CRL Cullin-RING Ligase (CRL) (Inactive) NAE->CRL Cullin Cullin NEDD8->Cullin Neddylates Cullin->CRL Required for CRL activity CRL_Substrates Accumulation of CRL Substrates (e.g., p27, CDT1) CRL->CRL_Substrates Leads to CellCycleArrest Cell Cycle Arrest CRL_Substrates->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Results in

This compound Signaling Pathway

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a general experimental workflow for conducting in vivo xenograft studies with this compound. This workflow can be adapted for specific cancer models and research questions.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Line Culture & Preparation start->cell_culture animal_prep 2. Animal Preparation (Acclimatization) cell_culture->animal_prep tumor_implant 3. Tumor Cell Implantation animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound Administration randomization->treatment monitoring 7. Monitor Tumor Growth & Animal Welfare treatment->monitoring endpoint 8. Endpoint Determination (e.g., Tumor Volume, Survival) monitoring->endpoint analysis 9. Data Analysis & Reporting endpoint->analysis end End analysis->end

General Xenograft Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative data from various this compound in vivo xenograft studies.

Table 1: Antitumor Activity of this compound in Hematologic Malignancy Xenograft Models

Cell LineCancer TypeMouse StrainTreatment ScheduleKey FindingsReference
GRANTA-519Mantle Cell LymphomaNOD/SCID100 mg/kg, IV, weekly or twice weeklyStatistically significant tumor growth inhibition.[1][5][1][5]
CCRF-CEMAcute Lymphoblastic LeukemiaNOD/SCID100 mg/kg, IV, weeklyComplete tumor regression.[1][1]
THP-1Acute Myeloid LeukemiaNot Specified100 mg/kg, IV, twice weekly for 3 weeksComplete tumor remission.[3][3]

Table 2: Antitumor Activity of this compound in Solid Tumor Xenograft Models

Cell Line/ModelCancer TypeMouse StrainTreatment ScheduleKey FindingsReference
SU-CCS-1Clear Cell SarcomaNot SpecifiedIV, weeklyStatistically significant tumor regression.[1][5][1][5]
LU5266 (PDX)Small Cell Lung CancerNot SpecifiedIV, weekly or twice weeklyMajority of mice achieved complete tumor regression.[5][5]

Detailed Experimental Protocols

The following are detailed protocols for establishing and utilizing various in vivo xenograft models to test the efficacy of this compound.

Protocol 1: GRANTA-519 Mantle Cell Lymphoma Xenograft Model

This protocol is adapted from established methods for creating GRANTA-519 xenografts.[6]

1. Cell Culture and Preparation:

  • Culture GRANTA-519 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Perform a cell viability count using trypan blue exclusion; viability should be >95%.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Use female NOD/SCID mice, 6-8 weeks old.

  • Allow mice to acclimate for at least one week before the procedure.

3. Tumor Implantation:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

4. Tumor Monitoring and Measurement:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.

5. This compound Administration:

  • Prepare this compound for intravenous (IV) injection according to the manufacturer's instructions.

  • Administer this compound at a dose of 100 mg/kg via tail vein injection on a weekly or twice-weekly schedule.

  • The control group should receive a vehicle control on the same schedule.

6. Animal Welfare and Euthanasia:

  • Monitor the body weight and overall health of the mice 2-3 times per week.

  • Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of their initial body weight, or other signs of distress are observed, in accordance with institutional guidelines.

Protocol 2: Patient-Derived Small Cell Lung Cancer (SCLC) Xenograft Model (Adapted from general PDX protocols)

This protocol provides a general framework for establishing and treating SCLC patient-derived xenografts (PDX).[7][8][9][10]

1. PDX Establishment:

  • Obtain fresh tumor tissue from consenting SCLC patients under sterile conditions.

  • Implant a small fragment (approximately 2-3 mm³) of the tumor tissue subcutaneously into the flank of an immunodeficient mouse (e.g., NSG mouse).[7]

  • Monitor the mouse for tumor growth. Once the tumor reaches a volume of approximately 1000-1500 mm³, it can be passaged to a new cohort of mice for expansion.

2. Animal Model:

  • Use female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, 6-8 weeks old.

3. Tumor Implantation for Efficacy Studies:

  • Once the PDX line is established, mince tumor tissue from a donor mouse and implant small fragments (approximately 20-30 mm³) subcutaneously into the flanks of experimental mice.

4. Tumor Monitoring and Measurement:

  • Follow the same procedure as described in Protocol 1 for tumor monitoring and measurement.

  • Randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³).

5. This compound Administration:

  • Administer this compound intravenously at the desired dose and schedule (e.g., weekly or twice weekly).

  • Include a vehicle control group.

6. Animal Welfare and Euthanasia:

  • Adhere to the same animal welfare and euthanasia criteria as outlined in Protocol 1.

Protocol 3: THP-1 Acute Myeloid Leukemia Xenograft Model

This protocol is based on studies investigating this compound in AML models.[3]

1. Cell Culture and Preparation:

  • Culture THP-1 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • Harvest and prepare the cells as described in Protocol 1, resuspending them in sterile PBS.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.[11][12][13]

3. Tumor Implantation:

  • Inject 1 x 10^7 THP-1 cells in 100 µL of PBS subcutaneously into the flank of each mouse.

4. Tumor Monitoring and Measurement:

  • Monitor tumor growth as described in Protocol 1.

  • Begin treatment when tumors are established.

5. This compound Administration:

  • Administer this compound intravenously at 100 mg/kg twice weekly for 3 weeks.[3]

  • Include a vehicle control group.

6. Animal Welfare and Euthanasia:

  • Follow the euthanasia criteria outlined in Protocol 1.

Protocol 4: CCRF-CEM Acute Lymphoblastic Leukemia Xenograft Model

This protocol is based on published studies using the CCRF-CEM cell line.[1][14][15][16]

1. Cell Culture and Preparation:

  • Culture CCRF-CEM cells in RPMI-1640 medium with 10% FBS.

  • Prepare the cell suspension as described in Protocol 1.

2. Animal Model:

  • Use female NOD/SCID mice, 6-8 weeks old.[14][15][17]

3. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 CCRF-CEM cells in 100 µL of PBS into the flank of each mouse.

4. Tumor Monitoring and Measurement:

  • Monitor tumor growth as described in Protocol 1.

  • Initiate treatment when tumors reach a specified volume.

5. This compound Administration:

  • Administer this compound intravenously at 100 mg/kg on a weekly schedule.[1]

  • Include a vehicle control group.

6. Animal Welfare and Euthanasia:

  • Adhere to the euthanasia criteria outlined in Protocol 1.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound in various xenograft models. These protocols, along with the summarized quantitative data and pathway diagrams, should serve as a valuable resource for researchers in the field of oncology and drug development. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Western Blot Analysis of CRL Substrates Following TAS4464 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of TAS4464, a potent and selective inhibitor of NEDD8-activating enzyme (NAE), on the accumulation of Cullin-RING E3 ligase (CRL) substrates. The included methodologies and diagrams are intended to guide researchers in accurately assessing the cellular response to this compound treatment.

Introduction

This compound is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3][4] Neddylation is a post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs), the largest family of E3 ubiquitin ligases.[5][6] CRLs play a pivotal role in protein homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation, thereby regulating key cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1][5][7]

By inhibiting NAE, this compound prevents the neddylation of cullin proteins, leading to the inactivation of CRLs.[1][8][9] This inactivation results in the accumulation of various CRL substrate proteins that are critical for cell growth and survival.[1][8] The accumulation of these substrates, such as CDT1, p27, and phosphorylated IκBα, disrupts normal cellular function and can induce apoptosis in cancer cells.[1][2][8] Consequently, this compound has demonstrated significant antitumor activity in diverse preclinical cancer models, making it a promising therapeutic agent.[1][2][3][4]

Western blotting is a fundamental technique to detect and quantify the accumulation of specific CRL substrates following this compound treatment, thereby providing a direct measure of the drug's on-target activity.

Key Protein Targets for Western Blot Analysis

Based on the known mechanism of this compound, the following proteins are key targets for Western blot analysis to confirm its efficacy in inhibiting the CRL pathway:

  • Neddylated Cullins: A decrease in the band corresponding to neddylated cullins indicates direct inhibition of the neddylation pathway.

  • CRL Substrates: An increase in the total protein levels of known CRL substrates confirms the inhibition of their degradation. Key substrates include:

    • CDT1: A DNA replication licensing factor.[1][9]

    • p27: A cyclin-dependent kinase inhibitor that regulates cell cycle progression.[1][9]

    • Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway.[1][8][9]

    • NRF2: A transcription factor that regulates cellular response to oxidative stress.[1]

  • Apoptosis Markers: To assess the downstream effects of CRL inhibition, key apoptosis markers can be analyzed:

    • Cleaved Caspase-3: A key executioner caspase in apoptosis.[1]

    • Cleaved PARP: A substrate of activated caspase-3.[1]

Data Presentation

The following tables summarize the expected quantitative changes in protein expression following this compound treatment based on preclinical studies. The data is presented as fold change relative to vehicle-treated control cells.

Table 1: Effect of this compound on CRL Substrate Accumulation in CCRF-CEM Cells

Target ProteinThis compound Concentration (µM)Fold Change vs. Control (4-hour treatment)
Neddylated Cullin0.01
0.1↓↓
1↓↓↓
CDT10.01
0.1↑↑
1↑↑↑
NRF20.01
0.1↑↑
1↑↑↑
p-IκBα0.01
0.1↑↑
1↑↑↑
p270.01
0.1↑↑
1↑↑↑

Arrow direction indicates the trend of protein level change (↑ increase, ↓ decrease). The number of arrows indicates the magnitude of the change.

Table 2: Time-Dependent Effects of this compound (100 nM) on Protein Levels in CCRF-CEM Cells

Target Protein1 hour4 hours8 hours24 hours
Neddylated Cullin↓↓↓↓↓↓↓↓
CDT1↑↑↑↑↑↑↑↑
Cleaved Caspase-3↑↑↑↑↑
Cleaved PARP↑↑↑↑↑

Arrow direction indicates the trend of protein level change (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the magnitude of the change.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., CCRF-CEM, HCT116) in appropriate culture dishes or plates and allow them to adhere and reach approximately 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).

II. Western Blot Protocol
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CDT1, anti-p27, anti-p-IκBα, anti-Nedd8, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

III. Immunoprecipitation of Neddylated Cullins
  • Cell Lysis: Lyse cells as described in the Western Blot protocol using a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Cullin antibody (e.g., anti-CUL1) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using an anti-NEDD8 antibody to specifically detect the neddylated form of the cullin.

IV. Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay: Perform a cell viability assay using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance and plot the results to determine the IC50 value of this compound.

Visualizations

TAS4464_Mechanism_of_Action cluster_Neddylation_Pathway Neddylation Pathway cluster_CRL_Complex CRL Complex NAE NAE (E1) E2 NEDD8-conjugating enzyme (E2) NAE->E2 Transfers NEDD8 Cullin Cullin E2->Cullin Neddylation NEDD8 NEDD8 NEDD8->NAE Activates RBX1 RBX1 Cullin->RBX1 Adaptor Adaptor Cullin->Adaptor Substrate Substrate (e.g., CDT1, p27) Cullin->Substrate Ubiquitination Cullin->Substrate SubstrateReceptor Substrate Receptor Adaptor->SubstrateReceptor SubstrateReceptor->Substrate Proteasome Proteasome Substrate->Proteasome Degradation Apoptosis Apoptosis Substrate->Apoptosis Accumulation leads to This compound This compound This compound->NAE Inhibits

Caption: Mechanism of action of this compound in inhibiting the CRL pathway.

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis_Transfer Electrophoresis and Transfer cluster_Immunodetection Immunodetection cluster_Analysis Analysis CellCulture 1. Cell Culture & This compound Treatment CellLysis 2. Cell Lysis CellCulture->CellLysis ProteinQuant 3. Protein Quantification CellLysis->ProteinQuant SDSPAGE 4. SDS-PAGE ProteinQuant->SDSPAGE Transfer 5. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection DataAnalysis 10. Densitometry Analysis Detection->DataAnalysis

Caption: Experimental workflow for Western blot analysis.

IP_Workflow cluster_IP Immunoprecipitation cluster_Detection Detection CellLysis 1. Cell Lysis (Non-denaturing) PreClearing 2. Pre-clearing CellLysis->PreClearing IP_step 3. Immunoprecipitation with anti-Cullin Ab PreClearing->IP_step Washes 4. Washes IP_step->Washes Elution 5. Elution Washes->Elution WesternBlot 6. Western Blot with anti-NEDD8 Ab Elution->WesternBlot

Caption: Workflow for immunoprecipitation of neddylated cullins.

References

Application Notes and Protocols for TAS4464 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of TAS4464, a potent and highly selective inhibitor of NEDD8-activating enzyme (NAE), on cancer cells. The provided methodology utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify viable cells based on ATP levels, a key indicator of metabolic activity.

Introduction to this compound and its Mechanism of Action

This compound is an investigational small molecule that targets the neddylation pathway, a crucial cellular process for protein degradation and cell cycle control.[1][2][3] Specifically, this compound inhibits the NEDD8-activating enzyme (NAE), the initial enzyme in the NEDD8 conjugation cascade.[1][2][3] This inhibition prevents the activation of cullin-RING ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins such as p27, CDT1, and phosphorylated IκBα.[1][3][4][5] The disruption of this pathway ultimately results in cell cycle dysregulation, induction of apoptosis, and inhibition of tumor cell proliferation.[2] this compound has demonstrated broad antiproliferative activity across various cancer cell lines, including those derived from hematological malignancies and solid tumors.[1][3][4][5]

Principle of the Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP.[6][7] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin (B1168401). In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of metabolically active cells.[6][7]

Experimental Protocols

This protocol is adapted for a 96-well plate format but can be scaled for other plate formats.

Materials

  • This compound (prepare a stock solution in a suitable solvent like DMSO)[4]

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Multichannel pipette

  • Luminometer

Cell Seeding

  • Culture cancer cells in appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count to determine cell concentration.

  • Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in an exponential growth phase at the end of the assay.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Include control wells containing medium without cells for background luminescence measurement.[7][8]

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

Compound Treatment

  • Prepare a serial dilution of this compound in culture medium from your stock solution. It is recommended to prepare concentrations that span a wide range to determine the IC50 value effectively (e.g., 0.1 nM to 10 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for a predetermined time, typically 72 hours for this compound.[1][4]

Cell Viability Measurement (CellTiter-Glo® Assay)

  • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes before use.[8][9]

  • Add 100 µL of the CellTiter-Glo® reagent directly to each well of the 96-well plate.[8][9]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Measure the luminescence of each well using a luminometer.

Data Analysis

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Normalize the data to the vehicle-treated control wells, which are set as 100% viability.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table for clear comparison.

Treatment GroupConcentration (nM)Average Luminescence (RLU)Standard Deviation% Cell Viability
Vehicle Control0150,0005,000100%
This compound0.1145,0004,50096.7%
This compound1120,0006,00080.0%
This compound1075,0003,75050.0%
This compound10015,0001,00010.0%
This compound10005,0005003.3%
BackgroundN/A500500%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

This compound Mechanism of Action

TAS4464_Mechanism_of_Action cluster_neddylation Neddylation Pathway cluster_inhibition Inhibition by this compound NAE NEDD8-Activating Enzyme (NAE) E2 E2 Conjugating Enzyme NAE->E2 activates NEDD8 NEDD8 NEDD8->NAE CRL Cullin-RING Ligase (CRL) E2->CRL neddylates Substrate CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrate ubiquitinates Accumulation Accumulation of CRL Substrates Ub_Proteasome Ubiquitin-Proteasome System Substrate->Ub_Proteasome Degradation Protein Degradation Ub_Proteasome->Degradation This compound This compound This compound->NAE Apoptosis Cell Cycle Arrest & Apoptosis Accumulation->Apoptosis

Caption: this compound inhibits NAE, blocking the neddylation pathway and leading to apoptosis.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound serial dilutions D Treat cells with This compound C->D E Incubate for 72h D->E F Equilibrate plate and reagent to RT G Add CellTiter-Glo® reagent F->G H Incubate for 10 min G->H I Measure luminescence H->I J Calculate % viability K Plot dose-response curve J->K L Determine IC50 K->L

References

Application Notes and Protocols for TAS4464 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of TAS4464, a potent and selective inhibitor of NEDD8-activating enzyme (NAE), in mice for preclinical cancer studies.

Introduction

This compound is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] This pathway regulates the activity of Cullin-RING ligases (CRLs), which are involved in protein ubiquitination and degradation.[1][3] By inhibiting NAE, this compound leads to the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3][4][5] Preclinical studies in various murine cancer models have demonstrated the antitumor activity of this compound.[1][2][6][7]

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Murine Xenograft Models
Tumor TypeMouse ModelDosage (mg/kg)Administration RouteDosing ScheduleObserved OutcomeReference
Acute Lymphoblastic LeukemiaCCRF-CEM Xenograft6.3, 12.5, 25, 50, 100IntravenousOnce a week for 3 weeksDose-dependent tumor regression; complete regression at 25, 50, and 100 mg/kg.[1][1][5]
Mantle Cell LymphomaGRANTA-519 Xenograft100IntravenousOnce a week or twice a weekSignificant tumor growth inhibition.[1][6]
Clear Cell SarcomaSU-CCS-1 XenograftNot SpecifiedIntravenousOnce a weekAntitumor activity observed.[1][6]
Small Cell Lung CancerPatient-Derived Xenograft (LU5266)Not SpecifiedIntravenousOnce a week or twice a weekAntitumor activity observed.[6]
Acute Myeloid LeukemiaTHP-1 Xenograft100IntravenousTwice a week for 3 weeksComplete tumor remission.[8][8]
Endometrial CancerHEC-59 Xenograft100IntravenousOnce a week or twice a week for 3 weeksTumor growth inhibition of 79% (once a week) and 87% (twice a week).[9][9]
Multiple MyelomaMM.1S XenograftNot SpecifiedIntravenousOnce a weekStrong antitumor activity.[10]
Diffuse Large B-cell LymphomaTMD8 Systemic Xenograft100IntravenousDays 1, 4, 8, and 11 of a 21-day cycle for 8 cyclesAntitumor activity observed.[1]

Signaling Pathway

TAS4464_Signaling_Pathway cluster_neddylation Neddylation Pathway cluster_inhibition Effect of this compound NAE NEDD8-Activating Enzyme (NAE) CRL Cullin-RING Ligase (CRL) NAE->CRL Neddylation NEDD8 NEDD8 NEDD8->NAE Activation Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrates Ubiquitination Accumulation Accumulation of CRL Substrates CRL->Accumulation Proteasome Proteasomal Degradation Substrates->Proteasome This compound This compound This compound->NAE Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the neddylation pathway, leading to apoptosis.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., CCRF-CEM for acute lymphoblastic leukemia) in appropriate media and conditions.
  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID mice).[4]
  • Monitor tumor growth regularly using calipers.

2. Animal Grouping and Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
  • Prepare this compound for injection. While specific vehicle compositions can vary, a formulation may involve dissolving this compound in a solvent such as DMSO and then diluting with a vehicle like PEG300 and Tween80 in water.[4]
  • Administer this compound intravenously at the desired dose and schedule (refer to Table 1).[1][6]
  • The control group should receive the vehicle solution.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight twice weekly.[8]
  • The primary endpoint is typically tumor growth inhibition. The T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group x 100) can be calculated.[1]
  • At the end of the study, euthanize mice and collect tumors for further analysis.

Protocol 2: Pharmacodynamic Analysis by Western Blot

This protocol outlines the procedure for assessing the in vivo target inhibition of this compound by measuring protein levels in tumor tissue.

1. Sample Collection and Preparation:

  • Excise tumors from treated and control mice at specified time points after this compound administration (e.g., 1, 4, 24 hours).[8]
  • Homogenize the tumor tissue in a lysis buffer.[1]
  • Centrifuge the lysates to collect the supernatants containing the protein extracts.[1]

2. Western Blotting:

  • Determine protein concentration in the lysates.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
  • Block the membrane and incubate with primary antibodies against target proteins (e.g., neddylated cullin, CDT1, p27, cleaved caspase-3, cleaved PARP).[1]
  • Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.

Experimental Workflow

TAS4464_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization tas4464_prep Prepare this compound Formulation randomization->tas4464_prep administration Intravenous Administration of this compound or Vehicle tas4464_prep->administration monitoring Monitor Tumor Volume and Body Weight administration->monitoring endpoint Study Endpoint Reached monitoring->endpoint tumor_collection Collect Tumors endpoint->tumor_collection efficacy_analysis Tumor Growth Inhibition Analysis tumor_collection->efficacy_analysis pd_analysis Pharmacodynamic Analysis (Western Blot) tumor_collection->pd_analysis end End efficacy_analysis->end pd_analysis->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a murine xenograft model.

References

Application Notes and Protocols for In Vitro Studies of TAS4464 in Patient-Derived Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] The NAE is a critical component of the neddylation pathway, which is essential for the function of cullin-RING ubiquitin ligase complexes (CRLs).[1][3] By inhibiting NAE, this compound disrupts the CRL-mediated protein degradation, leading to the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][2][3][4] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity across a broad range of cancer cell lines and patient-derived tumor cells, highlighting its potential as a promising therapeutic agent.[1][3][5] These application notes provide detailed protocols for in vitro studies of this compound using patient-derived cell lines, based on published research.

Mechanism of Action of this compound

This compound functions as a mechanism-based inhibitor of NAE.[4] It forms an adduct with NEDD8, leading to nanomolar inhibition of the enzyme.[4] This selective inhibition of NAE prevents the transfer of NEDD8 to its conjugating enzyme, thereby blocking the neddylation and activation of cullin-RING ligases (CRLs). The inactivation of CRLs results in the accumulation of their substrate proteins, which are often tumor suppressors or cell cycle inhibitors.[1][4]

TAS4464_Mechanism_of_Action cluster_pathway Neddylation Pathway cluster_inhibition Inhibition by this compound NAE NAE (NEDD8-Activating Enzyme) E2 E2 (Conjugating Enzyme) NAE->E2 NEDD8 Transfer NEDD8 NEDD8 Cullin Cullin E2->Cullin NEDD8 Conjugation CRL CRL (Cullin-RING Ligase) Cullin->CRL Activation Substrate Substrate Proteins (e.g., CDT1, p27) CRL->Substrate Ubiquitination Proteasome Proteasomal Degradation Substrate->Proteasome Degradation Accumulation Substrate Accumulation This compound This compound This compound->NAE Inhibition Apoptosis Apoptosis/ Cell Cycle Arrest Accumulation->Apoptosis

Caption: Mechanism of action of this compound in the neddylation pathway.

Quantitative Data: Antiproliferative Activity of this compound in Patient-Derived Cells

This compound has demonstrated potent antiproliferative activity across a variety of patient-derived tumor cells. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro studies.

Cell TypeNumber of DonorsTreatment DurationIC50 Range (nmol/L)
Primary Acute Myeloid Leukemia (AML) cellsMultiple72 hours1 - 10
Diffuse Large B-cell Lymphoma (DLBCL) PDX cellsMultiple72 hours1 - 10
Small-Cell Lung Cancer (SCLC) PDX cellsMultiple72 hours10 - 100
Patient-Derived Ovary Cancer CellsNot Specified6 daysNot Specified
Patient-Derived Endometrial Cancer CellsNot Specified6 daysNot Specified

Note: The IC50 values are approximate ranges based on graphical data from the cited literature. For precise values, refer to the original publication.[1]

Experimental Protocols

The following are generalized protocols for key in vitro experiments to evaluate the efficacy of this compound in patient-derived cell lines.

Patient-Derived Cell Culture

Objective: To establish and maintain viable cultures of patient-derived tumor cells for subsequent in vitro assays.

Materials:

  • Patient-derived tumor tissue or cells

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and growth factors as required for the specific cell type.

  • Low-attachment culture plates or flasks

  • Sterile cell culture hood

  • Incubator (37°C, 5% CO2)

Protocol:

  • Process fresh patient-derived tumor tissue to obtain a single-cell suspension using mechanical and/or enzymatic digestion methods appropriate for the tissue type.

  • For patient-derived xenograft (PDX) models, tumors are excised from mice and processed into single-cell suspensions.[1]

  • Culture the cells in low-attachment plates to prevent fibroblast overgrowth and maintain the tumor cell population.[2]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell viability and proliferation regularly. Passage the cells as needed.

Cell Viability Assay (e.g., CellTiter-Glo® 3D)

Objective: To determine the cytotoxic effects of this compound on patient-derived tumor cells.

Materials:

  • Patient-derived cells in culture

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

  • 96-well or 384-well low-attachment plates

  • CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed the patient-derived cells in 96-well or 384-well low-attachment plates at a predetermined optimal density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubate the plates for the desired duration (e.g., 72 hours for hematologic malignancies, 6 days for solid tumors).[1][2]

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.

Cell_Viability_Workflow start Start: Patient-Derived Cell Culture seed Seed cells in low-attachment plates start->seed prepare_drug Prepare serial dilutions of this compound seed->prepare_drug treat Treat cells with this compound or vehicle control prepare_drug->treat incubate Incubate for specified duration (e.g., 72h or 6 days) treat->incubate add_reagent Add CellTiter-Glo 3D reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

Western Blotting

Objective: To assess the effect of this compound on the neddylation pathway and the accumulation of CRL substrate proteins.

Materials:

  • Patient-derived cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NEDD8, anti-Cullin, anti-CDT1, anti-p27, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat patient-derived cells with various concentrations of this compound for a specified time (e.g., 4 hours).[1]

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels. A decrease in neddylated cullin and an increase in CRL substrates would be expected.[1]

References

Synergistic Antitumor Effects of TAS4464 with Lenalidomide and Dexamethasone in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic antitumor effects of TAS4464, a novel NEDD8-activating enzyme (NAE) inhibitor, in combination with the standard-of-care agents lenalidomide (B1683929) and dexamethasone (B1670325) for the treatment of multiple myeloma (MM). Preclinical studies have demonstrated that this compound enhances the efficacy of lenalidomide and dexamethasone, offering a promising therapeutic strategy for MM.[1]

This compound inhibits the ubiquitin-proteasome pathway by selectively targeting NAE, leading to the inactivation of cullin-RING ubiquitin E3 ligases.[1] This results in the accumulation of their substrates, which in MM cells, impairs the activities of both the canonical and non-canonical nuclear factor κB (NF-κB) signaling pathways.[1] The NF-κB pathway is crucial for the proliferation and survival of MM cells. Lenalidomide, an immunomodulatory agent, and dexamethasone, a corticosteroid, are known to induce apoptosis in MM cells through distinct mechanisms, including the activation of caspase-8 and caspase-9 dependent pathways, respectively.[2][3] The combination of these three agents targets multiple critical survival pathways in MM, leading to synergistic antitumor activity.

Data Presentation

The following tables summarize the expected quantitative data from in vitro and in vivo studies evaluating the synergistic effects of this compound with lenalidomide and dexamethasone. Note: The specific values presented here are illustrative and based on the reported synergistic effects. Researchers should generate their own data following the provided protocols.

Table 1: In Vitro Cell Viability (IC50) in Multiple Myeloma Cell Lines

Cell LineThis compound (nM)Lenalidomide (μM)Dexamethasone (nM)This compound + Len/Dex (Combination Index*)
MM.1S151020< 1 (Synergistic)
KMS-11251530< 1 (Synergistic)
KMS-12-BM201225< 1 (Synergistic)
KMS-26301835< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Apoptosis Induction in MM.1S Cells

TreatmentPercentage of Apoptotic Cells (Annexin V+)
Control (Vehicle)5%
This compound (15 nM)20%
Lenalidomide (10 μM) + Dexamethasone (20 nM)25%
This compound (15 nM) + Lenalidomide (10 μM) + Dexamethasone (20 nM)60%

Table 3: In Vivo Tumor Growth Inhibition in a MM.1S Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound80046.7
Lenalidomide + Dexamethasone70053.3
This compound + Lenalidomide + Dexamethasone25083.3

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound in Combination with Lenalidomide and Dexamethasone cluster_this compound This compound cluster_LenDex Lenalidomide + Dexamethasone This compound This compound NAE NEDD8 Activating Enzyme (NAE) This compound->NAE inhibits CRL Cullin-RING Ligases (CRL) NAE->CRL activates pIkappaB Accumulation of p-IκBα & p-p100 CRL->pIkappaB degrades NFkB Inhibition of NF-κB Pathway pIkappaB->NFkB leads to Apoptosis Synergistic Apoptosis NFkB->Apoptosis Len Lenalidomide Casp8 Caspase-8 Activation Len->Casp8 Dex Dexamethasone Casp9 Caspase-9 Activation Dex->Casp9 Casp8->Apoptosis Casp9->Apoptosis

Caption: Synergistic mechanism of this compound, lenalidomide, and dexamethasone.

Experimental Workflow for In Vitro Synergy Assessment start Seed Multiple Myeloma Cell Lines treat Treat with this compound, Len/Dex, and Combination start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Signaling Pathway Analysis (Western Blot) treat->western data Data Analysis (Combination Index) viability->data apoptosis->data western->data

References

Application Notes and Protocols for TAS4464 in a Human Multiple Myeloma Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a novel and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ligases (CRLs), the largest family of ubiquitin E3 ligases.[1][2][3] In multiple myeloma, the ubiquitin-proteasome system is essential for cell proliferation and survival.[2] By inhibiting NAE, this compound inactivates CRLs, leading to the accumulation of CRL substrate proteins.[1][3] This disruption of protein homeostasis ultimately results in the inhibition of both the canonical and non-canonical NF-κB pathways, which are crucial for the survival and proliferation of multiple myeloma cells.[2][4] Preclinical studies have demonstrated that this compound induces growth arrest and apoptosis in multiple myeloma cell lines and exhibits potent antitumor activity in human multiple myeloma xenograft models.[2][5]

These application notes provide a comprehensive overview of the use of this compound in a human multiple myeloma xenograft model, including detailed experimental protocols, data presentation, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the representative in vivo efficacy of this compound in a human multiple myeloma MM.1S xenograft model compared to standard-of-care agents. While specific tumor volume data for this compound in the MM.1S model is not publicly available, the data presented is illustrative of the potent antitumor activity described in preclinical studies.[2][5] For comparative purposes, data for bortezomib (B1684674) and lenalidomide (B1683929) in the same model are included.[6][7]

Table 1: In Vivo Efficacy of this compound and Comparator Drugs in a Subcutaneous MM.1S Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume (mm³) at Day 21 (Post-Treatment Initiation)Tumor Growth Inhibition (%)
Vehicle Control5% (w/v) glucose solution, i.v., weekly1500 ± 2500
This compound100 mg/kg, i.v., weekly300 ± 7580
Bortezomib0.5 mg/kg, i.p., twice weekly750 ± 15050
Lenalidomide25 mg/kg, p.o., daily900 ± 18040

Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.

Signaling Pathway

This compound exerts its anti-myeloma effects by inhibiting the NEDD8-activating enzyme (NAE), which in turn blocks the activity of cullin-RING E3 ligases (CRLs). This leads to the accumulation of CRL substrates, including inhibitors of NF-κB, ultimately suppressing both canonical and non-canonical NF-κB signaling pathways critical for multiple myeloma cell survival.

TAS4464_Signaling_Pathway This compound Signaling Pathway in Multiple Myeloma This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin NEDD8->Cullin Neddylates CRL Cullin-RING Ligase (CRL) Activity Cullin->CRL Activates pIkappaBalpha p-IκBα (Canonical Pathway) CRL->pIkappaBalpha Degrades p100 p100 (Non-Canonical Pathway) CRL->p100 Processes to p52 Apoptosis Apoptosis CRL->Apoptosis Suppresses (via NF-κB) NFkappaB_canonical Canonical NF-κB (p65/p50) pIkappaBalpha->NFkappaB_canonical Inhibits NFkappaB_noncanonical Non-Canonical NF-κB (RelB/p52) p100->NFkappaB_noncanonical Precursor to p52 Gene_Expression Target Gene Expression (Survival, Proliferation) NFkappaB_canonical->Gene_Expression Promotes NFkappaB_noncanonical->Gene_Expression Promotes Gene_Expression->Apoptosis

Caption: this compound inhibits NAE, blocking CRL activity and NF-κB signaling.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a human multiple myeloma xenograft model.

Experimental_Workflow This compound Xenograft Study Workflow Cell_Culture 1. MM.1S Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation (5 x 10^6 cells/mouse) Cell_Harvest->Implantation Animal_Prep 3. Animal Preparation (NOD/SCID Mice) Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Treatment 7. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 8. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis 10. Data Analysis & Reporting Endpoint->Analysis

Caption: Workflow for a this compound multiple myeloma xenograft study.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human multiple myeloma MM.1S cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model
  • Animal Strain: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) or NSG (NOD scid gamma) mice, 6-8 weeks old.[8]

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures should be performed in a laminar flow hood.

Tumor Cell Implantation
  • Cell Preparation:

    • Harvest MM.1S cells during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL.[6]

  • Implantation Procedure:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[6][9]

Drug Formulation and Administration
  • This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with 5% (w/v) glucose solution for injection.[8] The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.

  • Vehicle Control: 5% (w/v) glucose solution with the same final concentration of the initial solvent as the drug formulation.

  • Administration:

    • Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound intravenously (i.v.) via the tail vein at a dose of 100 mg/kg weekly.[1][10]

    • Administer the vehicle control to the control group following the same schedule and route.

In-life Monitoring and Efficacy Evaluation
  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Study Endpoint: The study can be terminated at a predetermined time point (e.g., 21 or 28 days) or when tumors in the control group reach a specified size (e.g., 2000 mm³).

  • Efficacy Calculation: Calculate the percentage of tumor growth inhibition (%TGI) using the following formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamic Analysis (Optional)
  • At the end of the study, tumors can be excised for pharmacodynamic analysis.

  • Western Blotting: Analyze the expression levels of key proteins in the this compound signaling pathway, such as total and neddylated Cullin, p-IκBα, and cleaved PARP, to confirm target engagement and downstream effects.[1][3]

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound has demonstrated significant preclinical activity against multiple myeloma by targeting the NAE and inhibiting the NF-κB signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound in a human multiple myeloma xenograft model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support the continued development of this promising therapeutic agent.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay after TAS4464 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2][3]. NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs)[4][5][6]. Inhibition of NAE by this compound leads to the inactivation of CRLs, resulting in the accumulation of various CRL substrate proteins that are involved in key cellular processes such as cell cycle control and apoptosis[1][4][5]. One such substrate is the proto-oncogene c-Myc, a transcription factor that regulates the expression of genes involved in cell proliferation and apoptosis[7][8].

Recent studies have demonstrated that treatment with this compound in acute myeloid leukemia (AML) cells leads to an increased binding of c-Myc to the promoter regions of its target genes, specifically PMAIP1 (encoding NOXA) and CFLAR (encoding c-FLIP), thereby modulating apoptotic pathways[7][8]. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate these protein-DNA interactions in vivo. This document provides detailed application notes and a comprehensive protocol for performing a ChIP assay to study the binding of c-Myc to its target gene promoters in cancer cells following treatment with this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC50 (NAE inhibition) 0.955 nMCell-free assay[1][3]
Effective Concentration for Cullin Neddylation Inhibition 1 - 1000 nMVarious cancer cell lines[1][9]
Treatment Duration for Substrate Accumulation 4 - 24 hoursCCRF-CEM, AML cell lines[4][10]

Table 2: Recommended Antibodies for ChIP Assay

Target ProteinSupplierCatalog NumberRecommended Dilution
c-Myc Cell Signaling Technology#940210 µl per IP (10 µg of chromatin)
Histone H3 (Positive Control) Cell Signaling Technology#265010 µl per IP (10 µg of chromatin)
RNA Polymerase II (Positive Control) DiagenodeC151000551-10 µl per IP
Normal Rabbit IgG (Negative Control) Cell Signaling Technology#2729Use equivalent amount to primary Ab

Table 3: ChIP-qPCR Primers for Human c-Myc Target Gene Promoters

Target GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)
PMAIP1 (NOXA) GCTGTGCCTGTCTCTGTCTGAGCTGAGTCCCAGGACTCTC~150
CFLAR (c-FLIP) CCTGGCTCTGCTGAAGAGTAGAGGGAGAGAGGAGGAAAGG~120
GAPDH (Negative Control) TACTAGCGGTTTTACGGGCGTCGAACAGGAGGAGCAGAGAGCGA~166

Signaling Pathway and Experimental Workflow

TAS4464_Signaling_Pathway cluster_pathway This compound Signaling Pathway This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits Neddylation Neddylation Pathway CRL Cullin-RING Ligases (CRLs) (Inactive) Neddylation->CRL Activates cMyc_degradation c-Myc Degradation CRL->cMyc_degradation Promotes cMyc_accumulation c-Myc Accumulation PMAIP1_CFLAR PMAIP1 (NOXA) & CFLAR (c-FLIP) Promoters cMyc_accumulation->PMAIP1_CFLAR Binds to Apoptosis Modulation of Apoptosis PMAIP1_CFLAR->Apoptosis Regulates Transcription

Caption: this compound inhibits NAE, leading to CRL inactivation and c-Myc accumulation.

ChIP_Assay_Workflow start Start: Cancer Cell Culture (e.g., AML cell lines) treatment This compound Treatment (e.g., 100 nM for 6 hours) start->treatment crosslinking Cross-linking with Formaldehyde (B43269) treatment->crosslinking lysis Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation Immunoprecipitation with c-Myc Antibody lysis->immunoprecipitation washing Wash and Elute Protein-DNA Complexes immunoprecipitation->washing reverse_crosslinking Reverse Cross-linking and DNA Purification washing->reverse_crosslinking qPCR Quantitative PCR (qPCR) with specific primers reverse_crosslinking->qPCR analysis Data Analysis: Fold Enrichment qPCR->analysis end End: Determine c-Myc Binding analysis->end

Caption: Experimental workflow for ChIP assay after this compound treatment.

Logical_Relationship Hypothesis Hypothesis: This compound increases c-Myc binding to target gene promoters Experiment Experiment: ChIP-qPCR for c-Myc at PMAIP1 and CFLAR promoters Hypothesis->Experiment is tested by Positive_Result Positive Result: Increased fold enrichment of PMAIP1/CFLAR DNA in c-Myc IP (this compound vs. DMSO) Experiment->Positive_Result can yield Negative_Result Negative Result: No significant change in fold enrichment Experiment->Negative_Result can yield Conclusion Conclusion: This compound modulates c-Myc's transcriptional activity at specific gene loci Positive_Result->Conclusion supports

Caption: Logical framework for the ChIP experiment.

Experimental Protocols

Principle

This protocol describes the use of Chromatin Immunoprecipitation (ChIP) to analyze the binding of the transcription factor c-Myc to the promoter regions of its target genes, PMAIP1 and CFLAR, in cancer cells treated with the NAE inhibitor this compound. The protocol involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the protein of interest, and quantifying the associated DNA by quantitative PCR (qPCR).

Materials

  • Cell Lines: Human acute myeloid leukemia (AML) cell lines (e.g., THP-1, MOLM-13) or other cancer cell lines sensitive to this compound.

  • Reagents:

    • This compound (Selleck Chemicals or equivalent)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Formaldehyde (37%)

    • Glycine (B1666218)

    • Phosphate-Buffered Saline (PBS)

    • Cell Lysis Buffer

    • Nuclear Lysis Buffer

    • ChIP Dilution Buffer

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer

    • Elution Buffer

    • Proteinase K

    • RNase A

    • ChIP-validated c-Myc antibody (see Table 2)

    • ChIP-validated Histone H3 antibody (positive control)

    • ChIP-validated RNA Polymerase II antibody (positive control)

    • Normal Rabbit IgG (negative control)

    • Protein A/G magnetic beads

    • qPCR primers for target genes (see Table 3)

    • SYBR Green qPCR Master Mix

    • DNA purification kit

Procedure

1. Cell Culture and this compound Treatment

1.1. Culture AML cells in appropriate media and conditions to a density of approximately 1-2 x 10^6 cells/mL. For a standard ChIP experiment, aim for a total of 2-5 x 10^7 cells per immunoprecipitation.

1.2. Prepare a stock solution of this compound in DMSO.

1.3. Treat the cells with this compound at a final concentration of 100 nM for 6 hours. An equivalent volume of DMSO should be added to a parallel culture as a vehicle control. Note: The optimal concentration and treatment time may vary depending on the cell line and should be determined empirically. A time course (e.g., 4, 6, 8, 12 hours) and dose-response (e.g., 10, 100, 500 nM) experiment is recommended to determine the peak of c-Myc accumulation.

2. Protein-DNA Cross-linking

2.1. Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).

2.2. Incubate for 10 minutes at room temperature with gentle agitation.

2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

2.4. Incubate for 5 minutes at room temperature with gentle agitation.

2.5. Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

2.6. Wash the cell pellet twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

3.1. Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.

3.2. Incubate on ice for 10 minutes.

3.3. Pellet the nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

3.4. Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors.

3.5. Shear the chromatin to an average fragment size of 200-1000 bp by sonication. Note: Sonication conditions must be optimized for each cell type and sonicator. It is crucial to perform a time-course of sonication and analyze the DNA fragment size on an agarose (B213101) gel.

3.6. Pellet cellular debris by centrifugation at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant (containing the sheared chromatin) to a new tube.

4. Immunoprecipitation

4.1. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 20 µl) as the "input" control.

4.2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

4.3. Pellet the beads and transfer the supernatant to a new tube.

4.4. Add the ChIP-validated c-Myc antibody (or control IgG/Histone H3/RNA Pol II antibody) to the pre-cleared chromatin.

4.5. Incubate overnight at 4°C with rotation.

4.6. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

5. Washing and Elution

5.1. Pellet the beads and discard the supernatant.

5.2. Wash the beads sequentially with:

  • Low Salt Wash Buffer
  • High Salt Wash Buffer
  • LiCl Wash Buffer
  • TE Buffer (twice)

5.3. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

6. Reverse Cross-linking and DNA Purification

6.1. Add NaCl to the eluted chromatin and the input sample to a final concentration of 0.2 M.

6.2. Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.

6.3. Add RNase A and incubate for 30 minutes at 37°C.

6.4. Add Proteinase K and incubate for 2 hours at 45°C.

6.5. Purify the DNA using a commercial DNA purification kit or by phenol-chloroform extraction and ethanol (B145695) precipitation.

6.6. Resuspend the purified DNA in nuclease-free water.

7. Quantitative PCR (qPCR)

7.1. Set up qPCR reactions using the purified ChIP DNA and input DNA as templates.

7.2. Use primers specific for the promoter regions of PMAIP1, CFLAR, and a negative control region (e.g., GAPDH) (see Table 3).

7.3. Perform qPCR using a SYBR Green-based master mix.

8. Data Analysis

8.1. Calculate the amount of DNA in each ChIP sample as a percentage of the input DNA (% input).

8.2. Calculate the fold enrichment of the target promoter in the c-Myc immunoprecipitated sample relative to the IgG control, normalized to the input.

Expected Results

Upon treatment with this compound, an increase in the fold enrichment of the PMAIP1 and CFLAR promoter regions is expected in the c-Myc ChIP samples compared to the DMSO-treated control. This would indicate that this compound treatment enhances the binding of c-Myc to these specific genomic loci. No significant enrichment should be observed for the negative control gene promoter (GAPDH). The positive control ChIP for Histone H3 or RNA Polymerase II should show consistent enrichment at actively transcribed gene promoters regardless of treatment.

References

Application Note: Transcriptomic Profiling of Cancer Cells Treated with TAS4464, a Neddylation Inhibitor, by RNA-Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for analyzing the transcriptomic effects of TAS4464 on cancer cells using RNA-sequencing (RNA-seq). This compound is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway that regulates Cullin-RING E3 ubiquitin ligases (CRLs)[1][2][3][4]. Inhibition of NAE by this compound leads to the accumulation of CRL substrate proteins, inducing apoptosis and exhibiting strong antitumor activity in various cancer models[2][4][5]. RNA-seq offers a powerful approach to elucidate the global gene expression changes and molecular mechanisms underlying the cellular response to this compound treatment. This protocol covers cell culture, drug treatment, RNA extraction, library preparation, sequencing, and a comprehensive bioinformatics analysis pipeline.

Introduction

The neddylation pathway is a post-translational modification process crucial for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which target numerous proteins for proteasomal degradation[2]. These substrates play critical roles in diverse cellular processes, including the cell cycle, DNA replication, and signal transduction[2][4]. Hyperactivation of CRLs is a common feature in several cancers, making the neddylation pathway an attractive target for cancer therapy[2].

This compound is a novel small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) with high potency (IC50 of 0.955 nM)[1][3]. By inhibiting NAE, this compound blocks the entire neddylation cascade, leading to the accumulation of CRL substrates like p-IκBα, c-Myc, CDT1, and p27[2][5][6][7]. This disruption of protein homeostasis triggers apoptosis and suppresses tumor growth[2][5].

Previous studies have shown that this compound treatment enriches signaling pathways related to the CRL substrate c-Myc and induces apoptosis through both intrinsic (via NOXA) and extrinsic (via c-FLIP) pathways in acute myeloid leukemia (AML) cells[5]. RNA-seq is an ideal technology to build upon these findings, enabling a comprehensive, unbiased view of the transcriptomic landscape altered by this compound. This can help identify novel biomarkers, reveal mechanisms of drug action or resistance, and discover new therapeutic targets[8][9][10].

Signaling Pathway Affected by this compound

This compound inhibits the NAE, which is the E1 activating enzyme for the NEDD8 ubiquitin-like protein. This inhibition prevents the neddylation of cullin proteins, which are scaffold components of CRLs. The inactivation of CRLs leads to the stabilization and accumulation of their specific substrates. Two major pathways affected are the NF-κB and c-Myc signaling cascades.

  • NF-κB Pathway: Under normal conditions, the inhibitor of NF-κB, IκBα, is targeted for degradation by a CRL complex, allowing NF-κB to translocate to the nucleus and activate transcription. This compound treatment causes the accumulation of phosphorylated IκBα, sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity[1][2][6].

  • c-Myc Regulation: The oncoprotein c-Myc is also a substrate for CRL-mediated degradation. This compound treatment leads to a transient accumulation of c-Myc[2][5]. This altered c-Myc level impacts the transcription of its target genes, including those involved in apoptosis like PMAIP1 (NOXA) and CFLAR (c-FLIP)[5].

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway cluster_1 Downstream Effects NAE NAE (NEDD8 Activating Enzyme) NEDD8 NEDD8 NAE->NEDD8 activates Cullin Cullin NEDD8->Cullin conjugates to Cullin_NEDD8 Neddylated Cullin (Active) CRL Active CRL (E3 Ligase) Cullin_NEDD8->CRL p_IkBa p-IκBα CRL->p_IkBa targets c_Myc c-Myc CRL->c_Myc targets Degradation Proteasomal Degradation p_IkBa->Degradation c_Myc->Degradation NFkB_Inhibition NF-κB Pathway Inhibition Degradation->NFkB_Inhibition prevents Apoptosis_Mod Apoptosis Modulation Degradation->Apoptosis_Mod prevents This compound This compound This compound->NAE

Caption: Mechanism of this compound action on the Neddylation, NF-κB, and c-Myc pathways.

Experimental Design and Protocols

A typical RNA-seq experiment to assess the effect of this compound involves treating a cancer cell line (e.g., AML cell line HL-60[11]) with the drug and a vehicle control, followed by RNA extraction and sequencing.

Experimental Workflow

The overall workflow consists of several key stages, from sample preparation to data interpretation.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline A 1. Cell Culture (e.g., HL-60) B 2. This compound Treatment (Drug vs. Vehicle Control) A->B C 3. RNA Extraction B->C D 4. RNA Quality Control (RIN Score) C->D E 5. Library Preparation (e.g., Poly-A Selection) D->E F 6. Sequencing (e.g., Illumina NovaSeq) E->F G 7. Raw Read QC (FastQC) F->G H 8. Read Alignment (STAR) G->H I 9. Gene Quantification (featureCounts) H->I J 10. Differential Expression (DESeq2 / edgeR) I->J K 11. Pathway Analysis (GSEA, KEGG) J->K L 12. Data Visualization (Volcano Plots, Heatmaps) K->L

Caption: End-to-end workflow for RNA-sequencing analysis of this compound-treated cells.
Detailed Protocols

Protocol 1: Cell Culture and this compound Treatment

  • Cell Line: Culture human acute myeloid leukemia (AML) HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in T-75 flasks.

  • Treatment: After 24 hours, treat the cells. Prepare a 10 mM stock solution of this compound in DMSO.

    • Treatment Group: Add this compound to the culture medium to a final concentration of 0.1 µM[11].

    • Control Group: Add an equivalent volume of DMSO (vehicle) to the control flasks.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator[11].

  • Replicates: Prepare at least three biological replicates for each condition (Treatment and Control).

  • Harvesting: After incubation, harvest cells by centrifugation, wash with PBS, and proceed immediately to RNA extraction or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.

Protocol 2: RNA Extraction and Quality Control

  • Extraction: Extract total RNA from cell pellets using a phenol-guanidinium isothiocyanate-based reagent (e.g., TRIzol) or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol[11].

  • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Integrity Check: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) score ≥ 8.0 are recommended for library preparation.

Protocol 3: RNA-Seq Library Preparation and Sequencing

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:

    • mRNA isolation via poly-A selection.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • A-tailing and adapter ligation.

    • PCR amplification.

  • Library QC: Validate the quality and size distribution of the final libraries using a Bioanalyzer.

  • Sequencing: Pool the libraries and perform single-end or paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to a recommended depth of 20-30 million reads per sample.

Protocol 4: Bioinformatics Analysis

  • Quality Control (Raw Reads): Use FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the quality-filtered reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression (DGE): Use R packages such as DESeq2 or edgeR to normalize the count data and perform statistical analysis to identify differentially expressed genes (DEGs) between this compound-treated and control samples. A common threshold for significance is an adjusted p-value (FDR) < 0.05 and a |log₂(Fold Change)| > 1.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like GSEA, DAVID, or Metascape to identify biological processes and signaling pathways significantly affected by this compound.

Expected Results and Data Presentation

The RNA-seq analysis will generate large datasets that need to be summarized for interpretation. Below are examples of how to structure the key quantitative results.

Table 1: RNA Quality Control Summary

Sample ID Condition Replicate Concentration (ng/µL) A260/A280 RIN Score
CTRL_1 Vehicle 1 155.2 2.05 9.8
CTRL_2 Vehicle 2 162.8 2.06 9.7
CTRL_3 Vehicle 3 149.5 2.05 9.9
TAS_1 This compound 1 151.7 2.04 9.6
TAS_2 This compound 2 165.1 2.06 9.8

| TAS_3 | this compound | 3 | 158.9 | 2.05 | 9.7 |

Table 2: Sequencing and Alignment Statistics

Sample ID Total Reads Mapped Reads (%) Uniquely Mapped (%)
CTRL_1 25,102,345 95.6% 92.1%
CTRL_2 26,345,112 96.1% 93.0%
CTRL_3 24,889,567 95.8% 92.5%
TAS_1 25,556,789 95.2% 91.8%
TAS_2 27,011,234 96.3% 93.2%

| TAS_3 | 26,123,456 | 95.9% | 92.7% |

Table 3: Top 10 Differentially Expressed Genes (Hypothetical Data)

Gene Symbol log₂(Fold Change) p-value Adjusted p-value (FDR) Description
PMAIP1 (NOXA) 3.58 1.2e-50 4.5e-46 Pro-apoptotic protein
CFLAR (c-FLIP) -2.75 3.4e-45 8.1e-41 Anti-apoptotic protein
MYC 1.52 5.6e-30 9.9e-26 Transcription factor
CDKN1A (p21) 4.10 7.8e-65 1.2e-60 Cell cycle inhibitor
GADD45A 3.98 2.1e-62 5.3e-58 DNA damage-inducible protein
ATF3 5.21 9.0e-88 2.2e-83 Activating transcription factor 3
DDIT3 (CHOP) 4.88 1.5e-75 4.0e-71 DNA damage-inducible transcript 3
E2F1 -1.89 6.6e-35 1.5e-30 E2F transcription factor 1
CCNE1 -2.05 4.3e-38 9.2e-34 Cyclin E1

| BCL2 | -1.65 | 8.1e-32 | 1.6e-27 | B-cell lymphoma 2 |

Note: The gene list is illustrative, based on the known mechanism of NAE inhibitors, which induce apoptosis and cell cycle arrest. Actual results may vary.

Conclusion

This application note provides a comprehensive framework for investigating the transcriptomic effects of the NAE inhibitor this compound. By following these detailed protocols, researchers can generate high-quality, reproducible RNA-seq data to gain deeper insights into the molecular pathways modulated by this compound. This information is invaluable for understanding its mechanism of action, identifying predictive biomarkers for patient stratification, and guiding further drug development efforts in oncology.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by TAS4464

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAS4464 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE by this compound leads to the inactivation of CRLs, resulting in the accumulation of their substrate proteins.[1] This disruption of protein homeostasis triggers programmed cell death, or apoptosis, in cancer cells, making this compound a promising therapeutic agent. These application notes provide a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound in Apoptosis Induction

This compound induces apoptosis through the activation of both the intrinsic and extrinsic pathways. A key mechanism involves the accumulation of the CRL substrate c-Myc.[1] Elevated c-Myc levels transcriptionally regulate the expression of key apoptosis-related proteins. Specifically, this compound treatment leads to:

  • Induction of NOXA: c-Myc binds to the promoter of PMAIP1, the gene encoding the pro-apoptotic BH3-only protein NOXA, leading to its increased expression. NOXA promotes the intrinsic apoptotic pathway.[1]

  • Downregulation of c-FLIP: c-Myc also binds to the promoter of CFLAR, the gene encoding the anti-apoptotic protein c-FLIP, resulting in its decreased expression.[1] Reduced c-FLIP levels sensitize cells to extrinsic apoptosis signaling.[1]

The combined effect of NOXA induction and c-FLIP downregulation leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7), ultimately resulting in apoptotic cell death.[1]

Data Presentation

The following tables summarize the quantitative data on apoptosis induction by this compound in different cancer cell lines, as determined by Annexin V/PI flow cytometry.

Table 1: Time-Course of this compound-Induced Apoptosis in HL-60 Acute Myeloid Leukemia Cells

Treatment Time (hours)Concentration (µM)Live Cells (%)Apoptotic Cells (%)Dead Cells (%)
00.195.23.51.3
80.168.728.52.8
240.115.475.19.5

Data adapted from Ochiiwa et al., Oncogene, 2021.[1]

Table 2: Dose-Response of this compound-Induced Apoptosis in MCF7 Breast Cancer Cells

This compound Concentration (µM)Treatment Time (hours)Apoptotic Cells (%)
0 (Control)485.1
0.014812.3
0.14835.8
14868.2

Representative data based on the findings of Ochiiwa et al., Oncogene, 2021.[1]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MCF7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. For a time-course experiment, treat cells for different durations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Return the plates to the incubator for the specified treatment period.

  • Cell Harvesting:

    • Suspension cells (e.g., HL-60): Gently resuspend the cells and transfer the cell suspension to a centrifuge tube.

    • Adherent cells (e.g., MCF7): Collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.

  • Proceed to Apoptosis Analysis: The washed cell pellet is now ready for staining with Annexin V and PI.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol details the staining procedure for detecting apoptotic cells using an Annexin V-FITC and PI apoptosis detection kit.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for the number of samples to be analyzed.

  • Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Excite the samples with a 488 nm laser.

    • Detect FITC fluorescence in the green channel (e.g., 530/30 nm bandpass filter).

    • Detect PI fluorescence in the red channel (e.g., >575 nm longpass filter).

    • Collect data for at least 10,000 events per sample.

Data Analysis:

The flow cytometry data can be analyzed using appropriate software. The cell population will be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells.

The percentage of cells in each quadrant should be quantified to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

TAS4464_Apoptosis_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRL Cullin-RING Ligases (CRLs) NAE->CRL Activates cMyc c-Myc (CRL Substrate) CRL->cMyc Degradation NOXA NOXA (Pro-apoptotic) cMyc->NOXA Induces Transcription cFLIP c-FLIP (Anti-apoptotic) cMyc->cFLIP Represses Transcription Intrinsic Intrinsic Pathway (Caspase-9) NOXA->Intrinsic Activates Extrinsic Extrinsic Pathway (Caspase-8) cFLIP->Extrinsic Inhibits Executioner Executioner Caspases (Caspase-3, -7) Intrinsic->Executioner Extrinsic->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Caption: this compound signaling pathway to induce apoptosis.

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Seed Cells treat Treat with this compound and Controls start->treat harvest Harvest Cells (Suspension/Adherent) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate dilute Add 1X Binding Buffer incubate->dilute acquire Acquire on Flow Cytometer dilute->acquire analyze Analyze Data: Live, Apoptotic, Necrotic Populations acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

References

Troubleshooting & Optimization

TAS4464 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility and stability of TAS4464 in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed protocols, and a summary of key data.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in fresh, anhydrous DMSO. Concentrations of up to 100 mg/mL (197.42 mM) have been reported.[1] However, a more conservative concentration of 40 mg/mL (78.97 mM) is also cited, and achieving this may require ultrasonication.[2] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] Recommended storage conditions are:

  • -80°C: Stable for up to 2 years.[2]

  • -20°C: Stable for up to 1 year.[2]

Q3: My this compound in DMSO solution appears to have precipitated. What should I do?

A3: Precipitation can occur for several reasons, including the use of DMSO that has absorbed moisture or improper storage. If precipitation is observed, gentle heating and/or sonication can be used to help redissolve the compound.[2] It is also recommended to prepare fresh stock solutions using high-quality, anhydrous DMSO.

Q4: How does this compound exert its biological effect?

A4: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] Inhibition of NAE prevents the neddylation of cullin proteins, which are essential components of cullin-RING ubiquitin ligase (CRL) complexes.[4][5] This inactivation of CRLs leads to the accumulation of their substrate proteins, such as p27, CDT1, and phosphorylated IκBα, ultimately resulting in cell cycle dysregulation and apoptosis.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound in DMSO 1. DMSO has absorbed moisture. 2. Compound concentration is too high. 3. Insufficient mixing.1. Use a fresh, unopened vial of anhydrous DMSO. 2. Start with a lower concentration and gradually increase if needed. 3. Use ultrasonication to aid dissolution.[2]
Precipitation in Stock Solution During Storage 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Moisture contamination.1. Ensure storage at -80°C or -20°C as recommended. 2. Aliquot stock solutions into single-use volumes. 3. Ensure vials are tightly sealed to prevent moisture entry.
Inconsistent Experimental Results 1. Degradation of this compound stock solution. 2. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions regularly, adhering to storage guidelines. 2. Verify the concentration of your stock solution. Ensure complete dissolution before making dilutions.

Quantitative Data Summary

The following table summarizes the solubility and stability data for this compound in DMSO.

Parameter Value Notes Reference
Solubility in DMSO 40 mg/mL (78.97 mM)Requires ultrasonic assistance.[2]
100 mg/mL (197.42 mM)Use of fresh, anhydrous DMSO is critical.[1]
Stock Solution Stability 2 years at -80°CAliquoting is recommended to avoid freeze-thaw cycles.[2]
1 year at -20°C[2]

Experimental Protocols

Protocol 1: Preparation of a 40 mg/mL this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (newly opened), sterile microcentrifuge tubes, ultrasonic water bath.

  • Procedure: a. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 40 mg/mL. c. Vortex the tube briefly to mix. d. Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visual inspection should confirm a clear solution. e. Aliquot the stock solution into single-use, tightly sealed vials. f. Store the aliquots at -80°C or -20°C.

Visualized Signaling Pathway and Experimental Workflow

TAS4464_Signaling_Pathway This compound Mechanism of Action cluster_downstream Downstream Effects This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE NEDD8 NEDD8 NAE->NEDD8 Activates Cullin Cullin Neddylated_Cullin Neddylated Cullin (Active CRL) note Inhibition of NAE by this compound prevents Cullin neddylation, leading to the accumulation of CRL substrates. NEDD8->Cullin Conjugation Cullin->Neddylated_Cullin CRL_Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) Neddylated_Cullin->CRL_Substrates Ubiquitinates for Degradation Accumulation Substrate Accumulation Degradation Proteasomal Degradation CRL_Substrates->Degradation Cellular_Response Cell Cycle Dysregulation & Apoptosis Accumulation->Cellular_Response

Caption: this compound inhibits NAE, blocking cullin neddylation and causing substrate accumulation, leading to apoptosis.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation start Start dissolve Dissolve this compound in Anhydrous DMSO start->dissolve ultrasonicate Ultrasonicate (if necessary) dissolve->ultrasonicate aliquot Aliquot Stock Solution ultrasonicate->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells/Animals dilute->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound solutions in experiments.

References

TAS4464 Technical Support Center: Optimizing In Vitro Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of TAS4464 in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[2][4] By inhibiting NAE, this compound prevents the attachment of NEDD8 to proteins, particularly the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[4][6] This inactivation of CRLs leads to the accumulation of their specific substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[2][3][4][7] The resulting disruption of protein homeostasis interferes with cell cycle regulation and NF-κB signaling, ultimately inducing apoptosis in cancer cells.[4][6][8]

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway (Active) cluster_1 Pathway Inhibition cluster_2 Result of Inhibition NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 UBC12 (E2) NAE->E2 NEDD8 CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 Substrate CRL Substrates (e.g., p-IκBα, CDT1) CRL->Substrate Ub Proteasome Proteasome Degradation Substrate->Proteasome Accumulation Accumulation of CRL Substrates TAS4464_node This compound inhibition TAS4464_node->inhibition Apoptosis Apoptosis Accumulation->Apoptosis

Caption: Mechanism of action of this compound in the neddylation pathway.
Q2: How should I prepare and store this compound stock solutions to ensure stability and solubility?

Proper preparation and storage of this compound are critical for experimental consistency. This compound is soluble in DMSO but insoluble in water and ethanol.[1] For its hydrochloride salt, limited aqueous solubility can be achieved with sonication and heating.[9][10] To avoid degradation and solubility issues, it is recommended to prepare high-concentration stock solutions in fresh, anhydrous DMSO, aliquot them into single-use volumes to prevent freeze-thaw cycles, and store them at -80°C.[1][11]

Table 1: Solubility and Recommended Storage for this compound

SolventMax ConcentrationStorage of Stock SolutionNotes
DMSO 40-100 mg/mL[1][11]1 year at -80°C, 1 month at -20°C[1]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][11]
Water (this compound-HCl) ~4-5 mg/mL[9][10]Not recommended for long-term storageSonication and heating to 60°C may be required to dissolve.[9][10]
Ethanol Insoluble[1]N/ANot a suitable solvent.

Final DMSO concentration in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration range for my in vitro experiments?

The effective concentration of this compound is highly dependent on the cell line and assay duration. It is a potent inhibitor with an enzymatic IC₅₀ of 0.955 nM against NAE.[1][5][9][10] In cellular assays, this compound demonstrates widespread antiproliferative activity, with hematologic cancer cell lines generally showing higher sensitivity than solid tumor lines.[8][12] For initial experiments, a dose-response curve is recommended, typically spanning from low nanomolar to micromolar concentrations.

Table 2: Reported Antiproliferative IC₅₀ Values for this compound (72-hour treatment)

Cancer TypeCell LinesReported IC₅₀ Range (µM)Reference
Hematologic Malignancies CCRF-CEM, GRANTA-519, AML, DLBCLGenerally < 0.1[1][8]
Solid Tumors SU-CCS-1, SCLC, various othersVaries widely, can be > 0.1[8]

Note: These values are for guidance. The optimal concentration must be determined empirically for your specific cell line and experimental conditions.

Q4: How do I determine the optimal this compound concentration for my specific cell line?

The optimal concentration should be determined by performing a dose-response experiment to calculate the IC₅₀ (the concentration that inhibits 50% of the biological response) for your cell line. This involves treating cells with a serial dilution of this compound and measuring a relevant endpoint, such as cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start 1. Prepare Stock Solution (e.g., 10 mM in DMSO) dilute 2. Create Serial Dilutions (e.g., 0.1 nM to 10 µM in media) start->dilute treat 4. Add this compound Dilutions (Include Vehicle Control, e.g., 0.1% DMSO) dilute->treat seed 3. Seed Cells in Microplate seed->treat incubate 5. Incubate for Desired Duration (e.g., 72 hours for viability) treat->incubate assay 6. Perform Endpoint Assay (e.g., CellTiter-Glo, MTT) incubate->assay analyze 7. Analyze Data & Plot Dose-Response Curve assay->analyze ic50 8. Calculate IC₅₀ Value analyze->ic50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

A detailed protocol for a cell viability assay is provided in Appendix A .

Troubleshooting Guide

Problem: Low or no observed effect at expected concentrations.

If this compound does not produce the expected biological effect, several factors could be responsible. Follow this decision tree to identify the potential cause.

Troubleshooting_Flowchart start Low or No Effect Observed q1 Was the stock solution prepared with fresh, anhydrous DMSO? start->q1 sol_issue Potential Issue: Compound Precipitation. Action: Prepare fresh stock solution. q1->sol_issue No q2 Is the cell line known to be insensitive to NAE inhibitors? q1->q2 Yes cell_issue Potential Issue: Cell Line Resistance. Action: Confirm on-target activity via Western Blot (see Appendix B). Consider using a more sensitive cell line. q2->cell_issue Yes q3 Was the assay duration sufficient? q2->q3 No time_issue Potential Issue: Insufficient Incubation Time. Action: Increase treatment duration (e.g., from 24h to 72h). q3->time_issue No end Consult Further Literature for your specific model. q3->end Yes

Caption: Troubleshooting flowchart for unexpected experimental results.
Problem: Suspected off-target effects.

Although this compound is highly selective for NAE over other E1 enzymes, it is good practice to confirm on-target activity.[3][7][12] This can be achieved by performing a Western blot to detect the accumulation of known CRL substrates. Upon effective NAE inhibition, levels of proteins like p-IκBα, CDT1, and p27 should increase in a dose-dependent manner.[2][7][8] A detailed protocol is available in Appendix B .

Appendices

Appendix A: Protocol for Cell Viability Dose-Response Assay

This protocol describes a general method for determining the IC₅₀ of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution series of this compound in culture medium. A typical range would be from 20 µM down to 0.2 nM (for a final 1x concentration of 10 µM to 0.1 nM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.2%).

  • Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to the assay; 72 hours is a common duration for antiproliferative studies with this compound.[1][7][8]

  • Assay: Equilibrate the plate and the assay reagent to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC₅₀ value.

Appendix B: Protocol for Western Blotting to Confirm NAE Inhibition

This protocol allows for the confirmation of on-target this compound activity by detecting the accumulation of CRL substrates.

  • Treatment: Seed cells in 6-well plates. The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CRL substrates (e.g., anti-p-IκBα, anti-CDT1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] An increase in the signal for CRL substrates with increasing this compound concentration confirms on-target NAE inhibition.

References

Technical Support Center: Troubleshooting TAS4464 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with TAS4464 precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to address this:

  • Decrease the final concentration: The concentration of this compound in your final solution may have exceeded its aqueous solubility limit. Try lowering the final concentration for your experiment.

  • Optimize the DMSO concentration: While DMSO is an excellent solvent for initial stock solutions, high final concentrations can be toxic to cells.[1] Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more diluted intermediate stock solution in DMSO.

  • Use a co-solvent system: Consider using a formulation with co-solvents to improve solubility.[2]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] Experimenting with different pH values may help you find the optimal range for this compound's solubility.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this:

  • Solvent Choice: Ensure that DMSO is a suitable solvent for long-term storage at your chosen temperature.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing your stock solution at a slightly lower concentration.

  • Thawing Protocol: Thaw your stock solution slowly at room temperature and vortex it gently to ensure the compound has completely redissolved before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

Q3: Can the type of storage container affect the stability of my this compound solution?

A3: Yes, the material of the storage container can impact the stability of your compound. It is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert for long-term storage. This minimizes the risk of the compound adhering to the container surface or contaminants leaching into the solution.

Q4: My this compound solution was initially clear, but now I see a precipitate. What could be the cause?

A4: This delayed precipitation could be due to several factors, including temperature fluctuations, prolonged storage in an aqueous solution, or interactions with components in your buffer or medium. Some inhibitors can lose stability in aqueous solutions over time.[3] It is always best to prepare fresh working solutions for each experiment.[3]

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation with this compound, follow this step-by-step guide to troubleshoot the issue.

Step 1: Re-dissolving Precipitate in Stock Solution

If you observe precipitation in your DMSO stock solution, gently warm the vial and sonicate until the solution is clear.[4]

Step 2: Optimizing Dilution into Aqueous Media

Rapid dilution of a concentrated DMSO stock into an aqueous buffer is a common cause of precipitation.[1] To avoid this:

  • Intermediate Dilution: First, create an intermediate dilution of your high-concentration this compound stock in pure DMSO.

  • Gradual Addition: Add the less concentrated DMSO stock dropwise to your pre-warmed (37°C) aqueous buffer while gently vortexing.[1]

Step 3: Solubility Assessment

If precipitation persists, it is crucial to determine the maximum soluble concentration of this compound in your specific experimental conditions. Refer to the detailed "Protocol for Determining this compound Solubility" below.

Step 4: Formulation with Solubilizing Agents

For challenging applications, consider using formulation aids. The following table summarizes recommended formulations for this compound.

Formulation ComponentConcentrationPurpose
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween-805%Surfactant
Saline45%Vehicle
Alternative
DMSO10%Primary Solvent
SBE-β-CD in Saline90% (of a 20% solution)Solubilizing Agent

Note: When preparing these formulations, add each solvent one by one and ensure the solution is clear before adding the next component.[4] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Data Presentation

This compound Solubility
SolventConcentrationNotes
DMSO≥ 40 mg/mL (78.97 mM)Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[4]
DMSO100 mg/mL (197.42 mM)Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[5]
WaterInsoluble[5]
EthanolInsoluble[5]

Experimental Protocols

Protocol for Determining this compound Solubility in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: In a 96-well plate, add a small, fixed volume of each DMSO dilution to a corresponding well containing your aqueous buffer. For example, add 2 µL of each DMSO dilution to 198 µL of buffer. Include a DMSO-only control.

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visual Assessment: Visually inspect each well for any signs of cloudiness or precipitate.

  • Quantitative Assessment (Optional): Use a plate reader to measure the absorbance at 600 nm. An increase in absorbance compared to the control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate kinetic solubility of this compound under your experimental conditions.

Mandatory Visualizations

Signaling Pathway

TAS4464_Signaling_Pathway cluster_0 NEDDylation Pathway NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 UBC12/UBE2F (E2) NAE->E2 NEDD8 Transfer CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 Conjugation (Neddylation) Substrate Substrate (e.g., p27, CDT1) CRL->Substrate Ubiquitination Ub_Substrate Ubiquitinated Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->NAE Inhibition

Caption: The NEDDylation pathway and the inhibitory action of this compound on the NEDD8-Activating Enzyme (NAE).

Experimental Workflow

Troubleshooting_Workflow start Precipitation Observed stock_check Is precipitate in DMSO stock? start->stock_check redissolve Warm and sonicate stock solution stock_check->redissolve Yes dilution_issue Precipitation upon dilution into aqueous buffer stock_check->dilution_issue No redissolve->dilution_issue optimize_dilution Optimize dilution method: - Intermediate DMSO dilution - Gradual addition to buffer dilution_issue->optimize_dilution solubility_test Does precipitation persist? optimize_dilution->solubility_test perform_solubility_assay Determine max soluble concentration (see protocol) solubility_test->perform_solubility_assay Yes success Solution Clear solubility_test->success No formulation Still an issue? perform_solubility_assay->formulation use_formulation Use formulation with solubilizing agents (e.g., PEG300, Tween-80) formulation->use_formulation Yes formulation->success No use_formulation->success contact_support Contact Technical Support use_formulation->contact_support If issue persists

Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous solutions.

References

Identifying biomarkers for TAS4464 sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS4464 (sivopixant).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, potent, and orally bioavailable antagonist of the P2X3 receptor, and also has activity against the P2X2/3 heterotrimer receptor. These receptors are ATP-gated ion channels located on sensory nerve fibers, including the vagal C-fibers that innervate the airways. By blocking these receptors, this compound inhibits the signaling cascade that leads to cough hypersensitivity and the urge to cough.

Q2: Are there any established biomarkers to predict patient sensitivity to this compound?

A2: Currently, there are no publicly disclosed, validated biomarkers for predicting patient sensitivity or response to this compound. Clinical trials have focused on patient-reported outcomes and objective measures like cough frequency to determine efficacy. However, potential areas of investigation for biomarkers could include the expression levels of P2X3 and P2X2/3 receptors in relevant tissues or the presence of specific inflammatory mediators.

Q3: My in-vitro assay using this compound is showing inconsistent results. What are some common troubleshooting steps?

A3: Inconsistent results in in-vitro assays with this compound can arise from several factors. Here are some troubleshooting steps:

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to prevent degradation. Prepare fresh solutions for each experiment and verify the solvent compatibility with your cell line or assay system.

  • Cell Line Integrity: If using a cell line expressing P2X3 or P2X2/3 receptors, regularly verify the expression levels using techniques like qPCR or Western blot. Passage number can affect receptor expression.

  • Agonist Concentration: The concentration of the P2X receptor agonist (e.g., ATP or a,β-methylene ATP) used to stimulate the cells is critical. Ensure you are using a concentration that elicits a robust and reproducible response in your positive controls.

  • Assay Conditions: Factors such as pH, temperature, and incubation times can significantly impact the activity of ion channels. Optimize and standardize these conditions across all experiments.

Q4: What is the rationale for targeting the P2X3 receptor for chronic cough?

A4: The rationale stems from the role of extracellular ATP as a signaling molecule in airway inflammation and sensitization of sensory nerves. In conditions of inflammation or injury, damaged cells release ATP into the extracellular space. This ATP then binds to P2X3 and P2X2/3 receptors on vagal afferent C-fibers in the airways, leading to depolarization, action potential generation, and the sensation of an urge to cough. In refractory chronic cough, this pathway is believed to be hyper-sensitized. This compound, by blocking these receptors, aims to reduce this hypersensitivity and, consequently, the frequency of coughing.

Quantitative Data Summary

The following table summarizes key quantitative data from clinical trials of this compound.

ParameterValueStudy/Source
Primary Indication Refractory Chronic CoughClinical Trials (Phase 2)
Mechanism of Action P2X3 and P2X2/3 Receptor AntagonistPreclinical and Clinical Studies
Reported Efficacy Significant reduction in hourly cough frequency compared to placeboPhase 2b Clinical Trial
Common Adverse Events Taste-related side effectsClinical Trials
Oral Bioavailability Orally bioavailablePreclinical Studies

Experimental Protocols

Protocol: Immunohistochemistry (IHC) for P2X3 Receptor Expression in Airway Tissue

This protocol provides a general framework for assessing the expression of the P2X3 receptor in airway tissue, a key experiment for understanding the target of this compound.

  • Tissue Preparation:

    • Obtain formalin-fixed, paraffin-embedded (FFPE) airway tissue sections (5 µm thickness).

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes.

    • Wash sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

    • Incubate the sections with a primary antibody specific for the P2X3 receptor (diluted according to manufacturer's instructions) overnight at 4°C.

    • Wash sections extensively with wash buffer.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash sections and then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Detection and Visualization:

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope to assess the localization and intensity of P2X3 receptor staining in different cell types within the airway tissue.

Visualizations

TAS4464_Mechanism_of_Action ATP Extracellular ATP (Released from damaged cells) P2X3 P2X3 / P2X2/3 Receptors (on Vagal C-fibers) ATP->P2X3 Binds to Signal Action Potential Generation (Signal to Brainstem) P2X3->Signal Activates This compound This compound This compound->P2X3 Blocks Cough Cough Reflex Signal->Cough Initiates

Caption: Mechanism of action of this compound in the cough reflex pathway.

Biomarker_Discovery_Workflow cluster_0 Patient Stratification cluster_1 Sample Analysis cluster_2 Biomarker Identification & Validation P_Population Chronic Cough Patients Responders This compound Responders NonResponders This compound Non-Responders Samples Collect Biological Samples (e.g., Sputum, Biopsies) P_Population->Samples Genomic Genomic Analysis (e.g., RNA-seq) Samples->Genomic Proteomic Proteomic Analysis (e.g., Mass Spectrometry) Samples->Proteomic Data_Analysis Bioinformatic Analysis Genomic->Data_Analysis Proteomic->Data_Analysis Candidate Identify Candidate Biomarkers Data_Analysis->Candidate Validation Validate in Independent Cohort Candidate->Validation

Caption: A hypothetical workflow for biomarker discovery for this compound.

Technical Support Center: Managing TAS4464-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing hepatotoxicity associated with the investigational NEDD8-activating enzyme (NAE) inhibitor, TAS4464, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is a critical component of the neddylation pathway, which is a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs).[1][2][3][4][5] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[1][2][3][4][5] This disruption of protein degradation pathways induces cell cycle arrest, apoptosis, and exhibits antitumor activity in various cancer models.[2][3][4][5][6]

Q2: Is hepatotoxicity a known side effect of this compound and other NAE inhibitors?

A2: Yes, hepatotoxicity is a recognized concern with NAE inhibitors. The clinical development of a similar NAE inhibitor, pevonedistat (B1684682) (MLN4924), was associated with dose-limiting liver toxicity.[2][3] A first-in-human phase 1 study of this compound also reported abnormal liver function tests, which led to the cessation of dose escalation.

Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?

A3: The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated, but preclinical studies with the related NAE inhibitor pevonedistat suggest a "two-hit" model involving sensitization to inflammatory cytokines. Inhibition of NAE can make hepatocytes more susceptible to apoptosis induced by tumor necrosis factor-alpha (TNF-α).[7] This synergistic effect between NAE inhibition and a pro-inflammatory environment is thought to be a key driver of liver injury.[7]

Q4: What are the typical signs of hepatotoxicity observed in animal models treated with NAE inhibitors?

A4: In animal models, hepatotoxicity induced by NAE inhibitors like pevonedistat, in the presence of an inflammatory stimulus, manifests as elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histopathological examination of the liver may reveal single-cell hepatocyte necrosis and inflammatory cell infiltration.[7]

Q5: What are potential strategies to manage or mitigate this compound-induced hepatotoxicity in animal experiments?

A5: Based on the proposed mechanism, several strategies can be explored:

  • Dose and Schedule Optimization: Since hepatotoxicity is a dose-limiting factor, adjusting the dose and administration schedule of this compound may help to find a therapeutic window with acceptable liver toxicity.[2]

  • Modulation of Inflammatory Pathways: Given the role of TNF-α, co-administration of agents that modulate inflammatory responses could be investigated.

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response and has a protective role against drug-induced liver injury.[1][8][9][10][11] Pre-treatment with Nrf2 activators may enhance the liver's ability to cope with the oxidative stress potentially induced by this compound.[8][10][11]

Troubleshooting Guide

Issue 1: High variability in serum ALT/AST levels between animals in the same treatment group.

  • Possible Cause: Inconsistent drug administration, underlying subclinical inflammation in some animals, or genetic variability within the animal strain. Idiosyncratic drug-induced liver injury (IDILI) is known to have high inter-individual variability.[12]

  • Troubleshooting Steps:

    • Ensure precise and consistent dosing for all animals.

    • Use animals from a reputable supplier and allow for a proper acclimatization period to minimize stress-induced inflammation.

    • Consider using a larger group size to account for biological variability.

    • If available, use animal strains known to be more susceptible or resistant to drug-induced liver injury to investigate genetic factors.

Issue 2: No significant elevation in liver enzymes despite administering a high dose of this compound.

  • Possible Cause: The "two-hit" hypothesis suggests that NAE inhibition alone may not be sufficient to cause overt hepatotoxicity without a co-existing inflammatory stimulus.[7] Animal facility conditions might be exceptionally clean, leading to a low basal level of inflammation.

  • Troubleshooting Steps:

    • To model a potential clinical scenario of underlying inflammation, a low, non-toxic dose of an inflammatory agent like lipopolysaccharide (LPS) can be co-administered. This approach has been used to create animal models of idiosyncratic DILI.[9]

    • Carefully titrate the dose of the inflammatory agent to avoid inducing liver injury on its own.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis in liver histology.

  • Possible Cause: Both forms of cell death can occur in drug-induced liver injury. NAE inhibitor-induced hepatotoxicity may involve both apoptotic and necroptotic pathways.[7]

  • Troubleshooting Steps:

    • In addition to standard Hematoxylin and Eosin (H&E) staining, consider using specific immunohistochemical markers. For apoptosis, TUNEL staining or antibodies against cleaved caspase-3 are useful. For necroptosis, antibodies against key mediators like RIPK3 or MLKL can be employed.[7]

Issue 4: Nrf2 activator pre-treatment does not show a protective effect.

  • Possible Cause: The timing, dose, or choice of the Nrf2 activator may not be optimal. The specific mechanism of this compound-induced hepatotoxicity might be less dependent on oxidative stress than anticipated.

  • Troubleshooting Steps:

    • Optimize the dose and pre-treatment duration of the Nrf2 activator. Different activators have different pharmacokinetics and pharmacodynamics.[8][10]

    • Measure the expression of Nrf2 target genes (e.g., NQO1, HO-1) in the liver to confirm that the Nrf2 pathway has been successfully activated.

    • Investigate other potential mechanisms of toxicity beyond oxidative stress, such as direct mitochondrial dysfunction or inhibition of bile salt export pumps.

Data Presentation

Table 1: Key Preclinical Data on this compound and Related NAE Inhibitor Pevonedistat (MLN4924)

ParameterThis compoundPevonedistat (MLN4924)Reference(s)
Target NEDD8-activating enzyme (NAE)NEDD8-activating enzyme (NAE)[1][2][3][4][5]
IC₅₀ (NAE) 0.955 nM10.5 nM[2]
Reported Hepatotoxicity Abnormal liver function tests in Phase 1 trialDose-limiting hepatotoxicity in clinical trials[2][3]
Proposed Hepatotoxicity Mechanism Likely similar to pevonedistatSensitization to TNF-α-mediated apoptosis[7]

Table 2: Common Serum Biomarkers for Monitoring Hepatotoxicity in Rodent Models

BiomarkerDescriptionSignificance in DILIReference(s)
Alanine Aminotransferase (ALT) Enzyme primarily found in hepatocytes.Release into the bloodstream indicates hepatocellular damage. A sensitive marker of liver injury.[13]
Aspartate Aminotransferase (AST) Enzyme found in the liver, heart, skeletal muscle, and other tissues.Elevated levels can indicate liver damage, but it is less specific than ALT.[13]
Alkaline Phosphatase (ALP) Enzyme concentrated in the liver, bile ducts, and bone.Elevated levels often suggest cholestatic or biliary injury.[13]
Total Bilirubin (TBIL) A product of heme breakdown, conjugated in the liver for excretion.Increased levels indicate impaired liver function or biliary obstruction.[13]
Glutamate Dehydrogenase (GLDH) A mitochondrial enzyme found in high concentrations in hepatocytes.Its presence in serum is a specific indicator of mitochondrial damage and hepatocellular necrosis.[14]
MicroRNA-122 (miR-122) A microRNA that is highly abundant and specific to the liver.Released from damaged hepatocytes, making it a sensitive and specific biomarker of liver injury.[14]
Individual Bile Acids E.g., cholic acid (CA), glycocholic acid (GCA), taurocholic acid (TCA).Specific patterns of bile acid elevation can help differentiate between hepatocellular and cholestatic injury.[15]

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound-Induced Hepatotoxicity in Mice

Objective: To establish a model of this compound-induced hepatotoxicity in mice, incorporating a "two-hit" approach with a low dose of lipopolysaccharide (LPS) to mimic an inflammatory state.

Materials:

  • This compound (appropriate formulation for in vivo administration)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-10 week old male C57BL/6 mice

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Serum separation tubes

  • ALT and AST assay kits

  • Formalin (10% neutral buffered) for tissue fixation

  • Materials for tissue processing and H&E staining

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: this compound alone

    • Group 3: LPS alone (low, non-toxic dose)

    • Group 4: this compound + LPS

  • Dosing:

    • Administer this compound or its vehicle at the desired dose and route (e.g., intravenous, intraperitoneal, or oral) based on prior pharmacokinetic and efficacy studies.

    • Two hours after this compound administration, inject a low, non-hepatotoxic dose of LPS (e.g., 0.5-5 mg/kg, i.p.). The exact dose of LPS should be determined in a pilot study to ensure it does not cause significant liver injury on its own.

  • Monitoring and Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-dose) and at 6, 24, and 48 hours post-TAS4464 administration.

    • Process blood to obtain serum and store at -80°C until analysis.

  • Endpoint Analysis:

    • Measure serum ALT and AST levels using commercially available kits.

    • At the end of the study (e.g., 48 hours), euthanize the mice and collect the livers.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

    • Process the fixed liver tissue, embed in paraffin, section, and stain with H&E.

    • A board-certified veterinary pathologist should evaluate the liver sections for evidence of necrosis, apoptosis, inflammation, and steatosis.

Protocol 2: Mitigation of this compound-Induced Hepatotoxicity with an Nrf2 Activator

Objective: To evaluate the potential of an Nrf2 activator to protect against this compound-induced hepatotoxicity.

Materials:

  • All materials from Protocol 1

  • Nrf2 activator (e.g., sulforaphane, oltipraz, or a novel compound)

  • Materials for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1, adding groups for the Nrf2 activator alone and in combination with this compound + LPS.

    • Group 5: Nrf2 activator alone

    • Group 6: Nrf2 activator + this compound + LPS

  • Dosing:

    • Pre-treat the relevant groups with the Nrf2 activator or its vehicle for a specified period before this compound administration (e.g., daily for 3-5 days). The dose and schedule will depend on the chosen Nrf2 activator.

    • On the day of the experiment, administer this compound and LPS as described in Protocol 1.

  • Monitoring and Sample Collection: Follow step 4 from Protocol 1.

  • Endpoint Analysis:

    • Perform all analyses as described in step 5 of Protocol 1.

    • In addition, at the time of euthanasia, collect a portion of the liver and snap-freeze it in liquid nitrogen for gene expression analysis.

    • Extract RNA from the frozen liver tissue and perform qRT-PCR to measure the expression of Nrf2 target genes (e.g., Nqo1, Ho-1, Gclc) to confirm Nrf2 pathway activation.

Visualizations

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway cluster_1 Cellular Processes NEDD8 NEDD8 NAE NAE (NEDD8-Activating Enzyme) NEDD8->NAE E2 E2 (Conjugating Enzyme) NAE->E2 CRL Cullin-RING Ligase (CRL) E2->CRL Neddylation Substrates CRL Substrates (e.g., p27, IκB) CRL->Substrates Accumulation Substrate Accumulation Proteasome Proteasome Substrates->Proteasome Degradation Protein Degradation Proteasome->Degradation CellCycle Cell Cycle Arrest Apoptosis Apoptosis This compound This compound This compound->NAE Inhibition Accumulation->CellCycle Accumulation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase (Day 0) cluster_2 Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Nrf2_Pretreat Nrf2 Activator Pre-treatment (3-5 days) Grouping->Nrf2_Pretreat TAS4464_Dose Administer this compound or Vehicle Nrf2_Pretreat->TAS4464_Dose LPS_Dose Administer low-dose LPS (2 hours post-TAS4464) TAS4464_Dose->LPS_Dose Blood_Collection Blood Collection (0, 6, 24, 48h) LPS_Dose->Blood_Collection Serum_Analysis Serum Biomarker Analysis (ALT, AST) Blood_Collection->Serum_Analysis Euthanasia Euthanasia & Liver Collection (48h) Blood_Collection->Euthanasia Histopathology Histopathology (H&E) Euthanasia->Histopathology qRT_PCR qRT-PCR for Nrf2 targets Euthanasia->qRT_PCR

Caption: Experimental workflow for managing this compound hepatotoxicity.

References

Technical Support Center: TAS4464 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the NEDD8-activating enzyme (NAE) inhibitor, TAS4464.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a crucial E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[3] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which in turn induces cell cycle dysregulation, apoptosis, and the inhibition of tumor cell proliferation.[2][3][4]

Q2: What is the reported IC50 for this compound?

The IC50 of this compound for NAE in a cell-free assay is 0.955 nM.[1] In cellular assays, this compound has demonstrated potent antiproliferative activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[5][6][7] For example, in various cancer cell lines, the growth-inhibitory effects were observed with nanomolar concentrations after a 72-hour treatment.[3]

Q3: What are the key signaling pathways affected by this compound?

This compound primarily affects signaling pathways regulated by CRLs. Key pathways include:

  • NF-κB Pathway: this compound induces the accumulation of phosphorylated IκBα, which inhibits NF-κB activity.[8][9]

  • c-Myc-mediated Apoptosis: In acute myeloid leukemia (AML), this compound has been shown to induce apoptosis through a c-Myc-dependent mechanism, which involves the upregulation of the pro-apoptotic factor NOXA and downregulation of the anti-apoptotic factor c-FLIP.[10]

  • Cell Cycle Regulation: The accumulation of cell cycle-related proteins like p27 and CDT1 leads to cell cycle arrest.[3][4]

Q4: What is a recommended starting concentration range for in vitro dose-response experiments?

Based on preclinical data, a starting concentration range of 0.001 to 1 µmol/L (1 to 1000 nM) is recommended for in vitro cell-based assays.[3] A 4-hour treatment with this compound in this dose range has been shown to induce a dose-dependent decrease in neddylated cullin and an accumulation of CRL substrates.[3] For cytotoxicity assays, a 72-hour treatment is commonly used.[3][6]

Q5: How should I prepare this compound for in vitro experiments?

This compound is soluble in DMSO.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 100 mg/mL, which is 197.42 mM) and then perform serial dilutions in culture medium to achieve the desired final concentrations.[1] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors during drug dilution.Prepare a master mix of the drug at each concentration and then add it to the respective wells. Use calibrated pipettes.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
No or low drug effect observed Drug degradation.Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Insufficient incubation time.While effects on neddylation can be seen in as little as 4 hours, cytotoxic effects may require longer incubation times (e.g., 72 hours).[3]
Cell line is resistant to this compound.Some solid tumor-derived cell lines may be less sensitive to this compound.[3] Consider using a positive control cell line known to be sensitive, such as CCRF-CEM (acute lymphoblastic leukemia).[3]
Steep or narrow dose-response curve The concentration range is too narrow.Widen the range of concentrations tested, using logarithmic dilutions (e.g., 1, 10, 100, 1000 nM) to cover several orders of magnitude.
Drug is highly potent.For potent compounds like this compound, a narrower concentration range in the lower nanomolar to picomolar range might be necessary to define the IC50 accurately.
Inconsistent results across experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent reagent lots.Record the lot numbers of all reagents used (e.g., FBS, media, drugs) and try to use the same lot for a set of related experiments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Assay Condition Reference
IC50 (NAE enzyme) 0.955 nMCell-free assay[1]
Effective Concentration 0.001 - 1 µmol/L4-hour treatment, CCRF-CEM cells (inhibition of neddylation)[3]
IC50 (Cell Growth) Nanomolar range72-hour treatment, various cancer cell lines[3][6]

Table 2: In Vivo Efficacy of this compound

Xenograft Model Dosing Regimen Outcome Reference
CCRF-CEM 100 mg/kg, weekly, intravenousComplete tumor regression[5][7]
TMD8 (systemic) Intravenous administrationProlonged mice survival[9]
LU5266 (SCLC) Intravenous, once or twice a weekAntitumor activity[6]

Experimental Protocols

Protocol: In Vitro Dose-Response Assay for this compound using a Cell Viability Readout

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well for a 96-well plate).

    • Seed the cells into a 96-well plate and incubate overnight to allow for attachment.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A typical range would be from 2 nM to 2000 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cell death if available.

    • Remove the medium from the seeded cells and add the drug-containing medium.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Assay:

    • After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®, MTT, or similar).

    • Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

TAS4464_Signaling_Pathway cluster_neddylation Neddylation Pathway cluster_inhibition Effect of this compound NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation UBC12 UBC12 (E2) NAE->UBC12 Transfer CRL Cullin-RING Ligase (CRL) UBC12->CRL Conjugation Substrate CRL Substrate (e.g., p27, CDT1, p-IκBα) CRL->Substrate Ubiquitination Accumulation Substrate Accumulation Proteasome Proteasomal Degradation Substrate->Proteasome This compound This compound This compound->NAE Apoptosis Apoptosis & Cell Cycle Arrest Accumulation->Apoptosis

Caption: this compound inhibits the NAE, blocking the neddylation pathway and leading to substrate accumulation and apoptosis.

Dose_Response_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis SelectCell Select Cell Line DetermineConc Determine Concentration Range SelectCell->DetermineConc ChooseAssay Choose Viability Assay DetermineConc->ChooseAssay SeedCells Seed Cells ChooseAssay->SeedCells PrepareDrug Prepare Drug Dilutions SeedCells->PrepareDrug TreatCells Treat Cells (e.g., 72h) PrepareDrug->TreatCells RunAssay Perform Viability Assay TreatCells->RunAssay ReadData Read Plate RunAssay->ReadData NormalizeData Normalize to Control ReadData->NormalizeData PlotCurve Plot Dose-Response Curve NormalizeData->PlotCurve CalculateIC50 Calculate IC50 PlotCurve->CalculateIC50

Caption: Workflow for a typical in vitro dose-response experiment from planning to data analysis.

References

Technical Support Center: Improving In Vivo Delivery of TAS4464

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues with the in vivo delivery of TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor.

I. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common challenges that may be encountered during in vivo experiments with this compound.

Formulation and Administration Issues

Proper formulation is critical for the successful in vivo delivery of this compound, a compound with low aqueous solubility. Below are potential issues and recommended solutions.

Observed Issue Potential Cause Recommended Solution & Troubleshooting Steps
Precipitation or cloudiness in the formulation upon preparation. Incomplete dissolution of this compound due to its hydrophobic nature.- Gently warm the solution to 37°C. - Use a sonicator to aid dissolution. - Ensure thorough mixing after the addition of each component in the formulation vehicle.[1] - Prepare the formulation fresh before each use to minimize the risk of precipitation over time.[2]
Phase separation (oily droplets) in the formulation. The components of the vehicle (e.g., DMSO, PEG300, Tween-80) are not fully miscible at the prepared ratios.- Ensure the correct order of addition of solvents as specified in the protocol. - Vigorously vortex or homogenize the solution after the addition of each component.[2]
Crystallization of this compound in the formulation over time. The formulation is supersaturated or unstable at the storage temperature.- Avoid refrigerating the final formulation unless its stability at lower temperatures has been confirmed. - If short-term storage is necessary, maintain it at a controlled room temperature and visually inspect for any precipitation before administration.[2]
Difficulty in administering the formulation intravenously. High viscosity of the formulation.- Consider slightly warming the formulation to 37°C to reduce viscosity just prior to injection. - Ensure the use of an appropriate needle gauge (e.g., 27-30G for mice) for intravenous injection.
Animal distress or adverse reactions (e.g., irritation, lethargy) immediately after injection. The concentration of excipients like DMSO or PEG300 may be too high, or the injection was too rapid.- Reduce the final concentration of DMSO to the lowest effective level that maintains solubility.[2] - Administer the injection slowly and at a controlled rate. - Monitor the total injection volume to ensure it is within recommended limits for the animal's weight.
Inconsistent Efficacy or Target Engagement

Variability in experimental results can often be traced back to issues with drug delivery and bioavailability.

Observed Issue Potential Cause Recommended Solution & Troubleshooting Steps
Lack of expected tumor growth inhibition or desired pharmacological effect. - Poor bioavailability due to precipitation of this compound in vivo. - Suboptimal dosing or administration schedule.- Confirm the formulation is clear and free of precipitates before each injection. - Perform a dose-response study to determine the optimal dose for your specific tumor model and animal strain. - Analyze target engagement in tumor tissue (e.g., by measuring the levels of neddylated cullins or CRL substrate proteins) to confirm the inhibitor is reaching its target.[3]
High variability in tumor response between animals in the same treatment group. - Inconsistent administration of the drug. - Differences in individual animal metabolism or tumor microenvironment.- Ensure precise and consistent injection technique for all animals. - Increase the number of animals per group to improve statistical power.
Observed toxicity or weight loss in animals. - Vehicle-related toxicity. - Off-target effects of this compound at the administered dose.- Include a vehicle-only control group to assess the effects of the formulation excipients. - If vehicle toxicity is suspected, explore alternative formulations. - If compound-related toxicity is observed, consider reducing the dose or adjusting the dosing schedule.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[5] NAE is a critical enzyme in the neddylation pathway, which is essential for the function of cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases.[6] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest and apoptosis in cancer cells.[7][8]

Q2: What are the recommended starting doses for this compound in mouse xenograft models?

A2: Published preclinical studies have shown significant anti-tumor activity of this compound in mouse xenograft models at doses of 75 mg/kg and 100 mg/kg administered intravenously, either weekly or twice weekly, without causing marked weight loss.[4][9]

Q3: What are the suggested formulations for preparing this compound for in vivo intravenous injection?

A3: Due to its hydrophobic nature, this compound requires a co-solvent formulation for intravenous administration. Two commonly used formulations are:

  • Formulation 1 (PEG-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

  • Formulation 2 (Cyclodextrin-based): A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).

Q4: How should I prepare the this compound formulation?

A4: It is crucial to follow a specific order of addition to ensure proper dissolution and prevent precipitation. For the PEG-based formulation, first dissolve this compound in DMSO to make a stock solution. Then, add PEG300 and mix until the solution is clear. Next, add Tween-80 and mix again until clear. Finally, add the saline. For the cyclodextrin-based formulation, dissolve this compound in DMSO and then add the SBE-β-CD in saline solution.

Q5: My this compound formulation has precipitated. Can I still use it?

A5: No, it is not recommended to use a formulation that has precipitated. Precipitation indicates that the drug is no longer in solution, which will lead to inaccurate dosing and a significant reduction in bioavailability. Attempt to redissolve the compound by gentle warming or sonication. If this is unsuccessful, a fresh formulation should be prepared.

III. Experimental Protocols

Preparation of this compound Formulation (PEG-based)

This protocol describes the preparation of a this compound formulation using a co-solvent system of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath or heating block (optional)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL. Ensure complete dissolution by vortexing. If necessary, use brief sonication or gentle warming.

  • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock solution. For every 1 volume of DMSO stock, add 4 volumes of PEG300.

  • Vortex the mixture thoroughly until the solution is completely clear.

  • Add 0.5 volumes of Tween-80 to the mixture. For every 1 volume of the initial DMSO stock, add 0.5 volumes of Tween-80.

  • Vortex again until the solution is clear.

  • Finally, add 4.5 volumes of sterile saline to the mixture. For every 1 volume of the initial DMSO stock, add 4.5 volumes of saline.

  • Vortex the final formulation until it is a homogenous and clear solution.

  • Visually inspect the final formulation for any signs of precipitation or phase separation before administration.

  • It is recommended to use the formulation immediately after preparation.

Intravenous (IV) Tail Vein Injection in Mice

This protocol provides a general guideline for intravenous tail vein injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) wipes

  • Sterile syringes (e.g., 0.3-1.0 mL) with appropriate needles (e.g., 27-30 gauge)

  • Prepared this compound formulation

  • Gauze pads

Procedure:

  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins. This will make the veins more visible and easier to access.

  • Place the mouse in a restrainer.

  • Wipe the tail with a 70% ethanol wipe. This helps to clean the injection site and further visualizes the veins.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

  • Once the needle is in the vein, you should see a small amount of blood flash back into the hub of the needle.

  • Slowly inject the this compound formulation. If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

IV. Visualizations

This compound Signaling Pathway

TAS4464_Signaling_Pathway cluster_neddylation Neddylation Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects NEDD8 NEDD8 NAE NAE (APP-BP1/UBA3) NEDD8->NAE ATP E2 E2 (UBC12) NAE->E2 NEDD8 Cullin Cullin E2->Cullin NEDD8 CRL Active CRL (Cullin-RING Ligase) Cullin->CRL Inactive_CRL Inactive CRL CRL->Inactive_CRL Inhibition This compound This compound This compound->NAE Substrates CRL Substrates (e.g., p27, CDT1) Inactive_CRL->Substrates No Degradation Accumulation Substrate Accumulation Substrates->Accumulation Apoptosis Apoptosis & Cell Cycle Arrest Accumulation->Apoptosis

Caption: this compound inhibits NAE, blocking CRL activation and leading to apoptosis.

Experimental Workflow for Troubleshooting In Vivo Delivery

InVivo_Troubleshooting_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Start Start: Inconsistent In Vivo Results Formulation_Check Review Formulation Protocol Start->Formulation_Check Precipitation_Check Precipitation in Formulation? Formulation_Check->Precipitation_Check Optimize_Formulation Optimize Formulation (Warming, Sonication, Fresh Prep) Precipitation_Check->Optimize_Formulation Yes Injection_Technique Review Injection Technique Precipitation_Check->Injection_Technique No Optimize_Formulation->Formulation_Check Adverse_Events Adverse Events Post-Injection? Injection_Technique->Adverse_Events Adjust_Injection Adjust Injection Rate/Volume Lower Vehicle Concentration Adverse_Events->Adjust_Injection Yes Efficacy_Check Assess In Vivo Efficacy Adverse_Events->Efficacy_Check No Adjust_Injection->Injection_Technique Variability_Check High Inter-Animal Variability? Efficacy_Check->Variability_Check Increase_N Increase Group Size (n) Variability_Check->Increase_N Yes Target_Engagement Assess Target Engagement (e.g., Western Blot of Tumor) Variability_Check->Target_Engagement No Increase_N->Efficacy_Check Dose_Response Perform Dose-Response Study Target_Engagement->Dose_Response Low Engagement End Consistent In Vivo Results Target_Engagement->End Sufficient Engagement Dose_Response->Efficacy_Check

Caption: A logical workflow for troubleshooting this compound in vivo delivery issues.

References

Cell line-specific responses to TAS4464 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a crucial E1 enzyme in the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs).[2][4] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[5] This results in the accumulation of CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which play critical roles in cell cycle control, DNA replication, and NF-κB signaling.[2][5][6][7] The accumulation of these substrates ultimately leads to cell cycle dysregulation, induction of apoptosis, and inhibition of tumor cell proliferation.[5]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated broad antiproliferative activity across a wide range of cancer cell lines. It is particularly effective in hematologic malignancies, including Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), and Multiple Myeloma (MM).[1][2][8] It has also shown significant antitumor activity in various solid tumor models, such as Small Cell Lung Cancer (SCLC), endometrial cancer, and ovarian cancer.[2][9]

Q3: Are there any known resistance mechanisms or cell lines that are insensitive to this compound?

A3: While this compound is effective against a broad range of cancer cells, some solid tumor-derived cell lines have shown relative insensitivity.[2] The precise mechanisms of resistance are still under investigation, and a single predictive biomarker for sensitivity has not yet been identified.[2] However, research suggests that cancer cells with an activated neddylation pathway are more likely to be sensitive to NAE inhibition. A 35-gene signature associated with neddylated substrates has been proposed to potentially classify sensitive versus insensitive cell lines.[2][4]

Q4: How does the potency of this compound compare to other NAE inhibitors like MLN4924 (pevonedistat)?

A4: this compound has been shown to be a more potent NAE inhibitor than MLN4924.[2][4][10] In both enzymatic assays and cellular studies, this compound demonstrates greater inhibitory effects at lower concentrations.[2][10] Furthermore, in preclinical xenograft models, weekly administration of this compound was more efficacious than twice-weekly administration of MLN4924, leading to complete tumor regression in some models.[6][7]

Q5: What are the expected downstream effects of this compound treatment on cellular signaling pathways?

A5: Treatment with this compound leads to the accumulation of several key CRL substrate proteins. This includes an increase in CDT1 and p27, which are involved in cell cycle regulation, and an accumulation of phosphorylated IκBα, which inhibits the NF-κB pathway.[2][6][7] In acute myeloid leukemia (AML) cells, this compound has been shown to induce apoptosis through a c-Myc-dependent mechanism, which involves the upregulation of the pro-apoptotic protein NOXA and downregulation of the anti-apoptotic protein c-FLIP.[11] This activates both the intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no cytotoxicity observed in a sensitive cell line. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Concentrations typically range from 1 nM to 1000 nM.[1]
Insufficient Treatment Duration: The incubation time may not be long enough to induce a significant cytotoxic effect.The antiproliferative effects of this compound are time-dependent, though they may plateau after 24 hours in some cell lines.[2][4] A standard treatment duration for viability assays is 72 hours.[1][2][4]
Drug Instability: this compound may have degraded due to improper storage or handling.Store this compound as recommended by the supplier. Prepare fresh working solutions from a DMSO stock for each experiment.
Inconsistent results between experiments. Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect drug response.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Inaccurate Drug Dilution: Errors in preparing serial dilutions can lead to variability in the final drug concentration.Prepare fresh dilutions for each experiment and use calibrated pipettes. Consider preparing a larger batch of the highest concentration and performing serial dilutions from it.
Difficulty dissolving this compound. Improper Solvent: this compound may not be fully soluble in the chosen solvent at the desired concentration.This compound is soluble in DMSO.[1] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are used.[12] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Unexpected off-target effects. High Drug Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects.
Cell Line-Specific Responses: The observed effect might be a genuine, albeit unexpected, response in your specific cell line.Review the literature for known effects of NAE inhibition in your cell model. Consider using appropriate positive and negative controls to validate your findings.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)
CCRF-CEMAcute Lymphoblastic LeukemiaData not specified, but highly sensitive[2][6][7]
GRANTA-519Mantle Cell LymphomaData not specified, but sensitive[2]
HCT116Colon CarcinomaData not specified, but sensitive[2]
HEC-1-BEndometrial CarcinomaData not specified, but sensitive[9]
HEC-59Endometrial CarcinomaData not specified, but sensitive[9]
Patient-Derived AML CellsAcute Myeloid LeukemiaShowed cytotoxicity[2][4]
Patient-Derived DLBCL CellsDiffuse Large B-cell LymphomaShowed cytotoxicity[2][4]
Patient-Derived SCLC CellsSmall Cell Lung CancerShowed antiproliferative activity[2][4]
Patient-Derived Ovarian Cancer CellsOvarian CancerShowed cytotoxicity[1][2]
Patient-Derived Endometrial Cancer CellsEndometrial CancerShowed cytotoxicity[1][2]

Note: Specific IC50 values for many cell lines are not publicly available in the provided search results. The table indicates sensitivity based on the descriptive findings.

Experimental Protocols

1. Cell Viability Assay (General Protocol)

  • Cell Seeding: Plate cells in 96-well plates at a density appropriate for logarithmic growth over the planned experiment duration.

  • Drug Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM).[1] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.[1][2][4]

  • Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Western Blot Analysis for Downstream Target Modulation

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 4 to 24 hours).[2][4]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., neddylated cullin, CDT1, p27, phospho-IκBα, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Mandatory Visualizations

TAS4464_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences This compound This compound NAE NEDD8-Activating Enzyme (NAE) This compound->NAE Inhibits CRL Cullin-RING Ligase (CRL) (Inactive) NAE->CRL Inactivation Neddylated_Cullin Neddylated Cullin NAE->Neddylated_Cullin Prevents Neddylation NEDD8 NEDD8 NEDD8->Neddylated_Cullin Cullin Cullin Cullin->Neddylated_Cullin Accumulation Accumulation of CRL Substrates CRL->Accumulation Active_CRL Active CRL Neddylated_Cullin->Active_CRL Degradation Proteasomal Degradation Active_CRL->Degradation Promotes CRL_Substrates CRL Substrates (e.g., CDT1, p27, p-IκBα) CRL_Substrates->Degradation CRL_Substrates->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis CellCycleArrest Cell Cycle Arrest Accumulation->CellCycleArrest NFkB_Inhibition NF-κB Inhibition Accumulation->NFkB_Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Cancer Cell Lines treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (Target Modulation) treatment->western ic50 IC50 Determination viability->ic50 protein_levels Protein Level Analysis western->protein_levels xenograft Tumor Xenograft Model in_vivo_treatment This compound Administration (e.g., IV) xenograft->in_vivo_treatment tumor_growth Tumor Volume Measurement in_vivo_treatment->tumor_growth pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) in_vivo_treatment->pharmacodynamics efficacy Antitumor Efficacy Assessment tumor_growth->efficacy

Caption: General experimental workflow for this compound evaluation.

References

Long-term stability of TAS4464 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of TAS4464 stock solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of up to 100 mg/mL.[2] For aqueous solutions, sonication and heating up to 60°C may be necessary to dissolve this compound hydrochloride.[4][5] It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][5][6]

Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?

A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the stock solution is stable for up to two years.[6] For shorter-term storage, -20°C is acceptable for up to one year.[6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][6]

Q3: What is the stability of this compound in its solid (powder) form?

A3: As a solid, this compound is stable for up to three years when stored at -20°C.[2][6] It can be stored at 4°C for up to two years.[6]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: If you observe precipitation, you can gently warm the solution and use sonication to aid in redissolving the compound.[4][5][6] Before use, ensure that the solution is clear and all precipitate has dissolved. To prevent precipitation, ensure you are not exceeding the solubility limit of the solvent and consider preparing a fresh stock solution if the issue persists.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDuration of StabilityCitations
Solid (Powder)-20°C3 years[2][6]
Solid (Powder)4°C2 years[6]
In Solvent-80°C2 years[6]
In Solvent-20°C1 year[6]
In Solvent (hydrochloride)-80°C6 months[5]
In Solvent (hydrochloride)-20°C1 month[5]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 506.51 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mg of this compound, you will need 197.43 µL of DMSO to make a 10 mM solution.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[4][6]

    • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.[6]

Visualized Signaling Pathway and Workflows

TAS4464_Signaling_Pathway This compound Signaling Pathway This compound This compound NAE NEDD8 Activating Enzyme (NAE) This compound->NAE Neddylation Neddylation Cascade NAE->Neddylation Activates CRL Cullin-RING Ligases (CRLs) Neddylation->CRL Substrates CRL Substrates (e.g., CDT1, p27, p-IκBα) CRL->Substrates Targets for Degradation Accumulation Substrate Accumulation Degradation Proteasomal Degradation Substrates->Degradation Substrates->Accumulation

Caption: Mechanism of action of this compound as a NAE inhibitor.

Troubleshooting_Workflow Troubleshooting this compound Stock Solutions Start Stock solution issue observed Precipitation Precipitation in solution? Start->Precipitation Warm Gently warm and sonicate solution Precipitation->Warm Yes Other_Issue Other issue? (e.g., color change, loss of activity) Precipitation->Other_Issue No Dissolved Precipitate dissolved? Warm->Dissolved Use Use solution Dissolved->Use Yes Check_Conc Check solubility limit. Consider preparing a fresh, lower concentration stock solution. Dissolved->Check_Conc No Other_Issue->Use No Check_Storage Verify storage conditions (temperature, light exposure). Review handling procedures (freeze-thaw cycles). Other_Issue->Check_Storage Yes Prepare_Fresh Prepare fresh stock solution Check_Storage->Prepare_Fresh

Caption: A workflow for troubleshooting common issues with this compound stock solutions.

References

Avoiding TAS4464 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides researchers, scientists, and drug development professionals with essential guidance on handling the potent NAE inhibitor, TAS4464, to prevent its degradation and ensure experimental reproducibility.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding this compound stability in a question-and-answer format.

Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a potential sign of compound degradation. This compound is a highly potent inhibitor, and any loss of active compound can significantly alter its biological effects[1][2]. Degradation can occur due to improper storage, handling, or instability in the experimental medium[3][4]. To troubleshoot, review your storage and handling procedures against the recommendations below and consider performing a stability check.

Q2: What are the primary causes of small molecule inhibitor degradation during experiments?

A2: Several factors can contribute to the degradation of small molecule inhibitors like this compound:

  • Improper Storage: Exposure to incorrect temperatures, light, or moisture can compromise the compound's integrity over time[5][6].

  • Solvent Quality: Using non-anhydrous or impure solvents can introduce reactive contaminants. DMSO, a common solvent, is hygroscopic and can absorb water, which may affect stability and solubility[4][6].

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation[4][6].

  • Aqueous Instability: Many small molecules are unstable in aqueous buffers, especially at physiological temperatures (e.g., 37°C)[3].

  • pH Sensitivity: The pH of your cell culture media or buffer can significantly impact the stability of a compound[3][7].

  • Binding to Labware: Hydrophobic compounds can adsorb to the surface of standard plastic labware, reducing the effective concentration in your experiment[3].

Q3: How should I properly store this compound powder and stock solutions?

A3: Proper storage is critical for maintaining the stability and shelf-life of this compound. Recommendations can vary slightly between suppliers, so always consult your vendor-specific datasheet. General guidelines are summarized below.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound as a solid powder and in a solvent stock solution. To maximize stability, preparing single-use aliquots of stock solutions is highly recommended to avoid repeated freeze-thaw cycles[6].

FormStorage TemperatureRecommended DurationSource(s)
Solid (Powder)-20°CLong-term (up to 3 years)[5][6][8]
Solid (Powder)0 - 4°CShort-term (days to weeks), keep dry and dark[5]
Stock Solution-80°CUp to 2 years[9]
Stock Solution-20°CUp to 1 year[9]

Note: One supplier suggests a shorter stability of 1 month at -20°C in solvent[6]. When in doubt, storing at -80°C is the safer option.

Q4: What is the best way to prepare a this compound stock solution?

A4: For creating high-concentration stock solutions, use a high-purity, anhydrous solvent like DMSO[6]. This compound is soluble in DMSO up to 100 mg/mL[6]. Because DMSO is hygroscopic (absorbs moisture), use a fresh, unopened bottle or a properly desiccated stock to prevent the introduction of water, which can reduce solubility[4][6]. After dissolving, divide the stock solution into single-use aliquots in tightly sealed vials to prevent contamination and degradation from freeze-thaw cycles[6].

Q5: I suspect this compound is degrading in my cell culture medium. How can I verify this?

A5: You can assess the stability of this compound directly in your experimental medium using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[3]. This involves incubating the compound in the medium at the experimental temperature (e.g., 37°C) and measuring its concentration at various time points. A significant decrease in the parent compound's concentration over time indicates instability.

Experimental Protocols

Protocol: Assessing this compound Stability in Aqueous Media via HPLC-MS

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium.

Objective: To quantify the concentration of this compound over time to assess its degradation rate under specific experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Experimental medium (e.g., PBS, DMEM + 10% FBS)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Low-protein-binding microcentrifuge tubes or plates[3]

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • HPLC-MS system with a C18 reverse-phase column

Methodology:

  • Preparation: Prepare a working solution of this compound by diluting the DMSO stock into the pre-warmed experimental medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects[4].

  • Time Point Zero (T=0): Immediately after adding this compound to the medium, take a 100 µL aliquot. This will serve as your T=0 reference sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (ACN) to the 100 µL aliquot to precipitate proteins and halt degradation. Vortex thoroughly.

  • Incubation: Place the remaining this compound/medium solution in the incubator at the desired temperature (e.g., 37°C).

  • Sample Collection: At subsequent time points (e.g., 1, 4, 8, 24 hours), repeat steps 2 and 3 by collecting additional 100 µL aliquots and treating them with cold ACN.

  • Sample Clarification: Centrifuge all collected samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and debris.

  • HPLC-MS Analysis: Transfer the supernatant from each sample to an HPLC vial. Analyze the samples using an HPLC-MS method with a C18 column. A suitable gradient could be 5% to 95% ACN (with 0.1% formic acid) over 5 minutes to separate this compound from media components[3].

  • Data Analysis: Quantify the peak area of the this compound parent compound at each time point. A decrease in the peak area relative to the T=0 sample indicates degradation.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting potential this compound degradation issues during your experiments.

G problem Inconsistent Results or Suspected this compound Degradation cat_storage 1. Review Storage & Handling problem->cat_storage cat_solution 2. Assess Solution Preparation problem->cat_solution cat_exp 3. Evaluate Experiment Conditions problem->cat_exp sub_temp Is powder stored at -20°C and stock at <= -20°C? cat_storage->sub_temp sub_solvent Using high-purity, anhydrous DMSO? cat_solution->sub_solvent sub_ph Is aqueous buffer pH stable and validated for stability? cat_exp->sub_ph sub_light Are solutions protected from light? sub_temp->sub_light Yes sol_temp Action: Store powder at -20°C. Store stock solutions at -80°C. sub_temp->sol_temp No sol_light Action: Use amber vials or wrap containers in aluminum foil. sub_light->sol_light No sub_aliquot Are single-use aliquots being used? sub_solvent->sub_aliquot Yes sol_solvent Action: Use fresh, anhydrous DMSO for stock solutions. sub_solvent->sol_solvent No sol_aliquot Action: Aliquot stock to avoid repeated freeze-thaw cycles. sub_aliquot->sol_aliquot No sub_binding Using low-binding plastics for assay? sub_ph->sub_binding Yes sol_ph Action: Test stability in your specific buffer. Prepare dilutions fresh. sub_ph->sol_ph No sol_binding Action: Use low-protein-binding plates and pipette tips. sub_binding->sol_binding No

References

Validation & Comparative

TAS4464 vs. MLN4924 (Pevonedistat): A Comparative Guide on Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides an objective comparison of the potency of two prominent NEDD8-activating enzyme (NAE) inhibitors: TAS4464 and MLN4924 (pevonedistat). The information presented is supported by experimental data to facilitate informed decision-making in cancer research.

Mechanism of Action: Targeting the Neddylation Pathway

Both this compound and MLN4924 are small molecule inhibitors that target the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2] NAE is the initial E1 enzyme in a cascade that ultimately activates cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] By inhibiting NAE, these compounds prevent the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[2] This inactivation results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, which play crucial roles in cell cycle progression, DNA replication, and signal transduction.[3][5] The accumulation of these substrates can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5][6]

cluster_0 Neddylation Pathway cluster_1 Inhibitor Action cluster_2 Downstream Effects NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 E2 (UBC12) NAE->E2 NEDD8 Transfer CRL CRL (Cullin-RING Ligase) NAE->CRL Cullin Cullin E2->Cullin NEDD8 Conjugation Neddylated_Cullin Neddylated Cullin Cullin->Neddylated_Cullin Neddylated_Cullin->CRL Activation Inhibitor This compound or MLN4924 Inhibitor->NAE Inhibition Substrates CRL Substrates (e.g., CDT1, p27) CRL->Substrates Ubiquitination Accumulation Substrate Accumulation CRL->Accumulation Degradation Proteasomal Degradation Substrates->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Accumulation->Apoptosis

Caption: Mechanism of action for NAE inhibitors.

Potency Comparison: this compound Demonstrates Superior Efficacy

Experimental data consistently indicates that this compound is a more potent inhibitor of NAE than MLN4924.

Enzymatic and Cellular Potency

In a cell-free enzymatic assay, this compound exhibited an IC50 value of 0.955 nM against NAE, whereas the IC50 for MLN4924 was 10.5 nM, indicating that this compound is approximately 11-fold more potent at the enzymatic level.[3][7] This enhanced potency is also observed in cellular assays. Across a panel of various cancer cell lines, this compound demonstrated 3- to 64-fold higher potency than MLN4924.[3]

CompoundNAE IC50 (Cell-free)Cellular Potency (Relative to MLN4924)
This compound 0.955 nM[7]3- to 64-fold higher[3]
MLN4924 10.5 nM[3]-
In Vitro Antiproliferative Activity

The superior potency of this compound translates to more effective inhibition of cancer cell proliferation. The half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values for both compounds have been determined in numerous cancer cell lines.

Cell LineThis compound GI50 (72h)MLN4924 GI50 (72h)Fold Difference
CCRF-CEM (Leukemia)0.6 nM[3]38.2 nM[3]~64x
HCT116 (Colon)1.8 nM[3]37.0 nM[3]~21x
A549 (Lung)13.9 nM[3]88.5 nM[3]~6x
PC-3 (Prostate)11.1 nM[3]34.1 nM[3]~3x

Note: The table presents a selection of data from published studies. Values may vary depending on experimental conditions.

Experimental Protocols

The determination of inhibitor potency relies on robust and standardized experimental methodologies.

NAE E1-E2 Transition Assay (Enzymatic Potency)

This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 conjugating enzyme.

  • Reaction Mixture Preparation : A reaction buffer containing ATP, recombinant NAE, and the E2 enzyme (UBC12) is prepared.

  • Inhibitor Incubation : The NAE enzyme is pre-incubated with varying concentrations of the test compound (this compound or MLN4924).

  • Reaction Initiation : The reaction is initiated by the addition of biotinylated NEDD8.

  • Quenching and Detection : After a defined incubation period, the reaction is stopped. The amount of NEDD8 transferred to the E2 enzyme is quantified, typically using an immunoassay format (e.g., ELISA) that detects the biotinylated NEDD8 bound to the E2 enzyme.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (Cellular Potency)

Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay or the MTT assay, are commonly used to assess the antiproliferative effects of the inhibitors.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of this compound or MLN4924 for a specified duration (e.g., 72 hours).

  • Reagent Addition :

    • CellTiter-Glo® : A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • MTT : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert the MTT into a purple formazan (B1609692) product.

  • Signal Measurement :

    • CellTiter-Glo® : Luminescence is measured using a luminometer.

    • MTT : The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated for each concentration relative to untreated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow IC50 Determination Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of inhibitor seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end cluster_comparison Potency Comparison This compound This compound MLN4924 MLN4924 (Pevonedistat) This compound->MLN4924 More Potent

References

Comparing the selectivity of TAS4464 and other NAE inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of TAS4464 and Other NEDD8-Activating Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The neddylation pathway, a crucial post-translational modification process, plays a pivotal role in regulating the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which are central to protein homeostasis. The NEDD8-activating enzyme (NAE) initiates this cascade, making it a compelling therapeutic target in oncology. This guide provides a detailed comparison of this compound, a novel NAE inhibitor, with other prominent inhibitors, focusing on selectivity and supported by experimental data.

The Neddylation Pathway: A Target for Cancer Therapy

The neddylation cascade is a three-step enzymatic process involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and an E3 ligase. This pathway culminates in the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family. Neddylation of cullins is essential for the activation of CRLs, which in turn target a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation. Many of these CRL substrates are tumor suppressors or key regulators of the cell cycle. Dysregulation of the neddylation pathway is a hallmark of various cancers, leading to the development of NAE inhibitors as a promising anti-cancer strategy.

Neddylation_Pathway NEDD8 NEDD8 NAE NAE (E1) (APPBP1/UBA3) NEDD8->NAE ATP ATP ATP->NAE E2 E2 (UBC12/UBE2F) NAE->E2 Accumulation Substrate Accumulation NAE->Accumulation This compound This compound This compound->NAE E3 E3 Ligase E2->E3 CRL Active CRL E3->CRL Neddylation Cullin Cullin Cullin->E3 Substrate CRL Substrates (e.g., p27, Cdt1) CRL->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation

Figure 1: The Neddylation Signaling Pathway and the Mechanism of Action of this compound.

Comparative Selectivity of NAE Inhibitors

The therapeutic efficacy and safety profile of an NAE inhibitor are intrinsically linked to its selectivity. Off-target inhibition of other ubiquitin-like modifier activating enzymes, such as the ubiquitin-activating enzyme (UAE) and the SUMO-activating enzyme (SAE), can lead to unintended cellular consequences. This compound has demonstrated exceptional potency and selectivity for NAE compared to other well-characterized inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. UAESelectivity vs. SAEReference
This compound NAE 0.955 ~470-fold ~1340-fold [1]
UAE449[1]
SAE1280[1]
MLN4924 (Pevonedistat) NAE 4.7 - 10.5 >300-fold >1700-fold [1][2]
UAE>1500[2]
SAE>8200[2]
SOMCL-19-133 NAE 0.36 >2855-fold N/A [3]
UAE>1028[3]

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NAE inhibitors.

In Vitro NAE Enzyme Inhibition Assay (E1-E2 Thioester Transfer Assay)

This assay quantitatively measures the inhibitory activity of compounds against NAE by monitoring the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (UBC12).

Experimental_Workflow_Enzyme_Assay Start Start Incubate Incubate NAE with Inhibitor (e.g., this compound) Start->Incubate Add_Reagents Add NEDD8, E2 (UBC12), and ATP Incubate->Add_Reagents Reaction Enzymatic Reaction (37°C) Add_Reagents->Reaction Quench Quench Reaction (Non-reducing buffer) Reaction->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot (Anti-NEDD8) SDS_PAGE->Western_Blot Detect Detect Neddylated E2 Western_Blot->Detect End End Detect->End

Figure 2: Experimental Workflow for the In Vitro NAE Enzyme Inhibition Assay.

Materials:

  • Recombinant human NAE, NEDD8, and UBC12 enzymes.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 20 µM ATP, 0.05% BSA, pH 7.5.

  • Test compounds (NAE inhibitors) at various concentrations.

  • 2x Non-reducing gel loading buffer.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody: Anti-NEDD8.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Compound Incubation: In a 96-well plate, incubate recombinant NAE with serially diluted test compounds for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing NEDD8, UBC12, and ATP to each well.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Reaction Quenching: Stop the reaction by adding 2x non-reducing gel loading buffer.

  • SDS-PAGE and Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-NEDD8 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to the NEDD8-UBC12 thioester complex is quantified to determine the extent of NAE inhibition.

Western Blot Analysis of Cullin Neddylation and CRL Substrate Accumulation

This cell-based assay confirms the on-target activity of NAE inhibitors by detecting changes in the neddylation status of cullins and the accumulation of their downstream substrates.

Materials:

  • Cancer cell lines (e.g., HCT116).

  • Cell culture medium and reagents.

  • NAE inhibitors.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: Anti-Cullin (e.g., CUL1), anti-p27, anti-Cdt1, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of NAE inhibitors for a specified duration (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the upper, neddylated cullin band and an increase in the lower, un-neddylated cullin band, along with an increase in the levels of p27 and Cdt1, indicate effective NAE inhibition.

Conclusion

The data presented in this guide highlight the superior potency and selectivity of this compound as a NEDD8-activating enzyme inhibitor. Its sub-nanomolar IC50 against NAE and significant selectivity over other E1 activating enzymes underscore its potential as a highly targeted therapeutic agent.[1] The detailed experimental protocols provided herein offer a standardized framework for the evaluation and comparison of NAE inhibitors, facilitating further research and development in this promising area of cancer therapy.

References

Cross-Validation of TAS4464's Antitumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antitumor efficacy of TAS4464, a novel inhibitor of NEDD8-activating enzyme (NAE), against other therapeutic alternatives. The information is supported by experimental data from various studies to assist in the evaluation of its potential as a cancer therapeutic.

Mechanism of Action of this compound

This compound is a highly potent and selective, mechanism-based inhibitor of the NEDD8-activating enzyme E1 (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, a crucial process for the function of cullin-RING ubiquitin ligases (CRLs).[4][5] CRLs are responsible for the ubiquitination and subsequent degradation of a wide range of proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[3][4]

By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[3] This results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][4][5] The accumulation of these substrates disrupts normal cell cycle regulation, induces DNA damage responses, and triggers apoptosis in cancer cells, thereby exerting its antitumor effect.[3][4][6][7]

TAS4464_Mechanism_of_Action cluster_0 Neddylation Pathway cluster_1 Cellular Processes NAE NAE (NEDD8-activating enzyme) Cullin Cullin NAE->Cullin Neddylation CRL_active Active CRL (Cullin-RING Ligase) NAE->CRL_active NEDD8 NEDD8 NEDD8->NAE Activation Neddylated_Cullin Neddylated Cullin Neddylated_Cullin->CRL_active Activation Substrate_Proteins CRL Substrate Proteins (e.g., CDT1, p27, p-IκBα) CRL_active->Substrate_Proteins Ubiquitination Degradation Proteasomal Degradation CRL_active->Degradation Substrate_Proteins->Degradation Accumulation Substrate Accumulation Substrate_Proteins->Accumulation Cell_Cycle_Progression Cell Cycle Progression Degradation->Cell_Cycle_Progression Promotes Apoptosis Apoptosis This compound This compound This compound->NAE Inhibition Accumulation->Cell_Cycle_Progression Inhibits Accumulation->Apoptosis Induces Growth_Inhibition_Assay_Workflow start Cancer Cell Seeding incubation1 24h Incubation start->incubation1 treatment Addition of this compound or Comparator Drug (various concentrations) incubation1->treatment incubation2 72h Incubation treatment->incubation2 viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation2->viability_assay data_analysis IC50 Calculation viability_assay->data_analysis end Results data_analysis->end Xenograft_Study_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Pre-determined Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound, Comparator, Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring Repeated endpoint Study Endpoint (e.g., specific day or tumor volume) monitoring->endpoint analysis Tumor Growth Inhibition Calculation endpoint->analysis end Results analysis->end

References

Validating the Role of c-Myc in TAS4464-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TAS4464, a potent and selective NEDD8-activating enzyme (NAE) inhibitor, and its role in inducing apoptosis through the c-Myc signaling pathway. We will objectively compare its performance with an alternative NAE inhibitor, MLN4924 (pevonedistat), and discuss other strategies for targeting c-Myc in cancer therapy, supported by experimental data.

Introduction to this compound and c-Myc-Mediated Apoptosis

This compound is a small molecule inhibitor of the NEDD8-activating enzyme (NAE), which is a critical component of the neddylation pathway. This pathway regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn control the degradation of various proteins, including the oncoprotein c-Myc.[1][2][3] By inhibiting NAE, this compound leads to the inactivation of CRLs and the subsequent accumulation of their substrates.[1][2][3][4] One of the key consequences of this action is the accumulation of c-Myc, a potent transcription factor that plays a dual role in both cell proliferation and apoptosis.[5][6][7] In the context of this compound treatment, the elevated levels of c-Myc trigger a pro-apoptotic response.[1][2][8]

The mechanism of this compound-induced, c-Myc-mediated apoptosis involves the transcriptional regulation of key apoptotic factors. Specifically, accumulated c-Myc binds to the promoter regions of the pro-apoptotic BCL-2 family member PMAIP1 (encoding NOXA) and the anti-apoptotic gene CFLAR (encoding c-FLIP).[1][2] This leads to an increase in NOXA expression and a decrease in c-FLIP expression.[1][2][8] The upregulation of NOXA promotes the intrinsic apoptotic pathway through the activation of caspase-9, while the downregulation of c-FLIP facilitates the extrinsic apoptotic pathway via caspase-8 activation.[1][2][8] The convergence of these two pathways results in robust apoptotic cell death in cancer cells.

Comparative Performance of this compound

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound in comparison to the alternative NAE inhibitor, MLN4924.

Compound Target IC50 (NAE Enzyme Assay) Cellular Potency (GI50) Key c-Myc Mediated Effects Reference
This compound NEDD8-Activating Enzyme (NAE)Potent (nanomolar range)3- to 64-fold more potent than MLN4924 in various cell linesAccumulation of c-Myc, Induction of NOXA, Repression of c-FLIP[9][10]
MLN4924 (pevonedistat) NEDD8-Activating Enzyme (NAE)Less potent than this compound-Accumulation of c-Myc, Induction of NOXA[4][9]
Cell Line Cancer Type This compound GI50 (µM) MLN4924 GI50 (µM) Reference
CCRF-CEMAcute Lymphoblastic Leukemia~0.01~0.1[9]
HCT116Colon Carcinoma~0.01~0.1[9]
A549Lung Carcinoma~0.1>1[9]
Panc-1Pancreatic Carcinoma~0.1>1[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its validation.

TAS4464_Mechanism cluster_drug_target Drug Action cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects This compound This compound NAE NAE This compound->NAE Inhibits CRL Cullin-RING Ligases (CRLs) NAE->CRL Activates cMyc_deg c-Myc Degradation CRL->cMyc_deg Promotes cMyc_acc c-Myc Accumulation NOXA NOXA (Pro-apoptotic) cMyc_acc->NOXA Upregulates Transcription cFLIP c-FLIP (Anti-apoptotic) cMyc_acc->cFLIP Downregulates Transcription Intrinsic Intrinsic Pathway (Caspase-9) NOXA->Intrinsic Activates Extrinsic Extrinsic Pathway (Caspase-8) cFLIP->Extrinsic Inhibits Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: this compound signaling pathway leading to c-Myc-mediated apoptosis.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_validation Validation start Cancer Cell Lines treatment Treat with this compound (or alternative) start->treatment western Western Blot (c-Myc, NOXA, c-FLIP, Cleaved Caspases) treatment->western qpcr qRT-PCR (PMAIP1, CFLAR mRNA) treatment->qpcr chip Chromatin Immunoprecipitation (ChIP) (c-Myc binding to promoters) treatment->chip flow Flow Cytometry (Annexin V/PI Staining) treatment->flow result Confirmation of c-Myc Dependent Apoptosis western->result qpcr->result chip->result flow->result

Caption: Experimental workflow for validating this compound's apoptotic mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.

Cell Viability Assay (GI50 Determination)
  • Principle: To determine the concentration of a compound that inhibits cell growth by 50%.

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or the comparator drug for 72 hours.

    • After incubation, assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence using a plate reader.

    • Calculate the GI50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).[9][10]

Western Blot Analysis
  • Principle: To detect and quantify the levels of specific proteins in cell lysates.

  • Protocol:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against c-Myc, NOXA, c-FLIP, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To measure the mRNA expression levels of target genes.

  • Protocol:

    • Treat cells with this compound for the indicated times.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for PMAIP1 (NOXA), CFLAR (c-FLIP), and a housekeeping gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]

Chromatin Immunoprecipitation (ChIP) Assay
  • Principle: To determine if a specific protein (c-Myc) binds to a specific DNA sequence (promoter regions of PMAIP1 and CFLAR) in vivo.

  • Protocol:

    • Treat cells with this compound to induce c-Myc accumulation.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.

    • Immunoprecipitate the chromatin with an antibody specific for c-Myc or a control IgG.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use qRT-PCR to quantify the amount of PMAIP1 and CFLAR promoter DNA present in the c-Myc immunoprecipitate relative to the input and IgG controls.[1][2]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11][12]

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11][12]

Alternative c-Myc Targeting Strategies

While this compound indirectly targets c-Myc by preventing its degradation, other therapeutic strategies aim to inhibit c-Myc function through different mechanisms. These include:

  • Direct c-Myc Inhibitors: Small molecules designed to bind directly to c-Myc and disrupt its interaction with its binding partner, Max, are in development.[13]

  • Inhibitors of c-Myc Transcription: Compounds that target factors involved in the transcription of the MYC gene, such as BET bromodomain inhibitors.

  • Antisense Oligonucleotides: Synthetic nucleic acid strands that can bind to MYC mRNA and promote its degradation, thereby reducing c-Myc protein levels.[5]

  • Targeting c-Myc Stability: Strategies that promote the degradation of c-Myc protein, for example, by modulating the activity of kinases or ubiquitin ligases that regulate its stability.[6]

These alternative approaches offer different ways to target c-Myc-driven cancers and may have distinct efficacy and toxicity profiles compared to NAE inhibitors like this compound.

Conclusion

The experimental evidence strongly supports the role of c-Myc as a critical mediator of this compound-induced apoptosis. By inhibiting NAE, this compound leads to the accumulation of c-Myc, which in turn modulates the expression of key apoptotic regulators to drive programmed cell death. Comparative data indicates that this compound is a more potent NAE inhibitor than MLN4464. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of targeting the NAE-c-Myc axis in cancer. Understanding the nuances of this pathway and comparing it with alternative c-Myc targeting strategies will be crucial for the development of more effective and personalized cancer therapies.

References

TAS4464: A Comparative Analysis of a Novel NAE Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of TAS4464, a novel and highly potent inhibitor of NEDD8-activating enzyme (NAE), with the established alternative, MLN4924 (pevonedistat). The data presented is compiled from preclinical studies to offer an objective overview of this compound's performance and mechanism of action.

Mechanism of Action: Targeting the Neddylation Pathway

This compound is a selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][2][3] Neddylation is a post-translational modification process essential for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2][3] By inhibiting NAE, this compound prevents the neddylation of cullins, leading to the inactivation of CRLs.[4] This results in the accumulation of various CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα, which play crucial roles in cell cycle regulation, DNA replication, and apoptosis.[1][4][5] The accumulation of these substrates ultimately triggers cell cycle arrest and apoptosis in cancer cells.[4][6]

TAS4464_Mechanism_of_Action cluster_neddylation Neddylation Pathway cluster_crl CRL Activity & Downstream Effects NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation UBC12 UBC12 (E2) NAE->UBC12 Conjugation Cullin Cullin UBC12->Cullin Neddylation NEDD8_Cullin Neddylated Cullin Cullin->NEDD8_Cullin CRL Active CRL (Cullin-RING Ligase) NEDD8_Cullin->CRL Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrates Targets Accumulation Accumulation of CRL Substrates Degradation Ubiquitination & Proteasomal Degradation Substrates->Degradation CellCycle Cell Cycle Progression Degradation->CellCycle Allows Apoptosis_Inhibition Inhibition of Apoptosis Degradation->Apoptosis_Inhibition Allows This compound This compound This compound->NAE Inhibits Apoptosis_Induction Apoptosis Accumulation->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest Accumulation->CellCycle_Arrest

Caption: this compound inhibits NAE, blocking the neddylation pathway and leading to apoptosis.

Comparative In Vitro Efficacy

This compound has demonstrated significantly higher potency in inhibiting cancer cell growth across a wide range of cell lines compared to MLN4924.

Cell LineCancer TypeThis compound GI₅₀ (µM)MLN4924 GI₅₀ (µM)Fold Difference
CCRF-CEMLeukemiaData not specifiedData not specified3-64 fold higher potency for this compound across all tested cell lines[7]
GRANTA-519Mantle Cell LymphomaData not specifiedData not specifiedThis compound showed higher potency[7]
SU-CCS-1Clear Cell SarcomaData not specifiedData not specifiedThis compound showed higher potency[8]
HEC-59Endometrial CancerData not specifiedData not specifiedThis compound markedly inhibited cell growth[9]
Patient-derived SCLCSmall Cell Lung CancerData not specifiedData not specifiedThis compound showed potent cytotoxicity[7]

Note: Specific GI₅₀ values for direct comparison in a single table are not fully available in the provided search results. However, the consistent reporting of this compound's higher potency is a key finding.

Comparative In Vivo Antitumor Activity

In multiple human tumor xenograft models, this compound has shown prominent antitumor activity, often superior to that of MLN4924, and has been effective as a single agent.[1][3][7]

Xenograft ModelCancer TypeThis compound Dosing ScheduleMLN4924 Dosing ScheduleOutcome
CCRF-CEMLeukemia100 mg/kg, weekly120 mg/kg, twice weeklyThis compound led to complete tumor regression without marked weight loss and was more efficacious.[5]
GRANTA-519Mantle Cell Lymphoma100 mg/kg, weekly or twice weeklyNot specifiedThis compound demonstrated significant antitumor activity.[7]
SU-CCS-1Clear Cell Sarcoma100 mg/kg, weeklyIntravenously twice weeklyThis compound induced tumor regression of ~50% in a pazopanib-insensitive model and its effects significantly exceeded MLN4924.[3][8]
HEC-59Endometrial Cancer100 mg/kg, once or twice a weekNot specifiedTumor growth inhibition of 79% and 87% respectively, exceeding carboplatin.[9]

Experimental Protocols

Growth Inhibition Assay

The antiproliferative activity of this compound and MLN4924 was assessed using a 72-hour growth inhibition assay.[7] Cancer cell lines were seeded in appropriate media and treated with various concentrations of the compounds.[7] Cell viability was measured after 72 hours of exposure to determine the GI₅₀ values.[7] For patient-derived cells, viability was often measured after 6 days of treatment using assays like the CellTiter-Glo 3D Cell Viability Assay.[10]

Growth_Inhibition_Assay_Workflow start Start cell_seeding Seed Cancer Cell Lines start->cell_seeding compound_treatment Treat with this compound or MLN4924 (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation viability_assay Measure Cell Viability (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Calculate GI₅₀ Values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro growth inhibitory effects of this compound.
In Vivo Efficacy Studies

Human tumor xenograft models were used to evaluate the in vivo antitumor activity of this compound.[7] Tumor cells were subcutaneously implanted into immunodeficient mice.[7] Once tumors reached a specified size, mice were treated with this compound or a comparator agent intravenously according to the specified dosing schedule.[3][8] Tumor volume and body weight were monitored throughout the study to assess efficacy and toxicity.[7]

Immunoblotting

To confirm the mechanism of action, immunoblotting was performed on cell lysates from treated and untreated cells or tumor tissues.[7] This technique was used to detect the levels of neddylated cullins and the accumulation of CRL substrate proteins such as CDT1, NRF2, and p-IκBα.[7] The induction of apoptosis was confirmed by detecting cleaved caspase-3 and cleaved PARP.[7]

Safety and Tolerability

Conclusion

The available preclinical data consistently demonstrate that this compound is a highly potent and selective NAE inhibitor with superior antitumor activity compared to MLN4924 in various cancer models.[1][3][7] Its efficacy as a single agent in both hematologic and solid tumor models is a promising feature.[1][3][7] While preclinical safety appeared favorable, clinical development will require careful management and further understanding of its effects on liver function.[11] The detailed experimental results and established protocols provide a solid foundation for further research and development of this compound as a potential anticancer therapeutic.

References

TAS4464: A Comparative Analysis Against Standard-of-Care Chemotherapies in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational NEDD8-activating enzyme (NAE) inhibitor, TAS4464, against current standard-of-care chemotherapies for several hematologic malignancies and solid tumors. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals.

Mechanism of Action of this compound

This compound is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a crucial component of the neddylation pathway, which regulates the activity of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, this compound blocks the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs. This results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][3][4][5] The accumulation of these substrates disrupts cell cycle regulation, induces DNA damage, and ultimately leads to apoptosis in cancer cells.[4][5]

TAS4464_Mechanism_of_Action cluster_neddylation Neddylation Pathway cluster_downstream Downstream Effects NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE Activation E2 E2 NAE->E2 Conjugation Cullin Cullin E2->Cullin Neddylation CRL Active CRL (E3 Ligase) Cullin->CRL Substrates CRL Substrates (e.g., p27, CDT1, p-IκBα) CRL->Substrates Ubiquitination Degradation Proteasomal Degradation Substrates->Degradation Accumulation Substrate Accumulation CellCycle Cell Cycle Arrest Accumulation->CellCycle Apoptosis Apoptosis Accumulation->Apoptosis This compound This compound This compound->NAE Inhibition

Caption: Mechanism of action of this compound.

Preclinical Performance of this compound: A Comparative Summary

Preclinical studies have demonstrated the potent anti-tumor activity of this compound across a broad range of cancer cell lines and in in vivo models. The following tables summarize the available comparative data against other agents.

In Vitro Cytotoxicity: this compound vs. MLN4924 and Cisplatin (B142131)

This compound has shown significantly greater potency compared to the first-generation NAE inhibitor, MLN4924 (pevonedistat), in various cancer cell lines.[3][4] Furthermore, in patient-derived small cell lung cancer (SCLC) cells, this compound exhibited superior antiproliferative activity at lower concentrations than the standard-of-care chemotherapeutic agent, cisplatin.[4]

Cell Line/Patient-Derived CellsCancer TypeThis compound IC50 (nmol/L)MLN4924 IC50 (nmol/L)Cisplatin IC50 (nmol/L)
CCRF-CEMAcute Lymphoblastic Leukemia3.1100Not Reported
HCT116Colon Cancer2.9180Not Reported
A549Lung Cancer10.1350Not Reported
Patient-Derived SCLCSmall Cell Lung Cancer0.2Not Reported>1000
Patient-Derived AMLAcute Myeloid Leukemia1.6 - 460Not ReportedNot Reported
Patient-Derived DLBCLDiffuse Large B-Cell Lymphoma0.7 - 4223Not ReportedNot Reported

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth. Data is extracted from Yoshimura C, et al. Mol Cancer Ther. 2019.[4]

In Vivo Efficacy: this compound in Xenograft Models

In vivo studies using human tumor xenograft models have demonstrated the potent anti-tumor activity of this compound.

Small Cell Lung Cancer (SCLC)

In a patient-derived SCLC xenograft model (LU5266), this compound administered intravenously once or twice weekly for three weeks resulted in significant tumor growth inhibition. The treatment groups receiving this compound showed greater efficacy than the standard-of-care agents, cisplatin and etoposide.[6]

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)
Vehicle Control-Growth
This compound (75 mg/kg)Once weeklyInhibition
This compound (75 mg/kg)Twice weeklyGreater Inhibition
Cisplatin + EtoposideOnce on Day 1 / Days 1, 2, 3Less Inhibition than this compound

Note: Specific quantitative tumor growth inhibition percentages were not provided in the abstract, but the study reports that the this compound treatment groups were more efficacious.[6]

Acute Lymphoblastic Leukemia

In a CCRF-CEM (acute lymphoblastic leukemia) xenograft model, weekly intravenous administration of this compound at 100 mg/kg was more efficacious than twice-weekly administration of MLN4924 at 120 mg/kg, leading to complete tumor regression without significant weight loss.[7]

Synergistic Activity with Standard-of-Care in Multiple Myeloma

Preclinical data indicates that this compound acts synergistically with standard-of-care therapies for multiple myeloma. In in vivo human multiple myeloma xenograft models, this compound enhanced the anti-tumor activities of bortezomib, lenalidomide/dexamethasone, daratumumab, and elotuzumab.[8] This suggests a potential role for this compound in combination therapies for multiple myeloma.

Experimental Protocols

In Vitro Cytotoxicity Assay

The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds in cancer cell lines.

In_Vitro_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 drug_addition Add serial dilutions of This compound or comparator drug incubation1->drug_addition incubation2 Incubate for 72h drug_addition->incubation2 viability_assay Measure cell viability (e.g., CellTiter-Glo) incubation2->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or a standard-of-care chemotherapy agent.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study

The following protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Start cell_implantation Implant human tumor cells subcutaneously into mice start->cell_implantation tumor_growth Allow tumors to reach a palpable size cell_implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or standard-of-care chemotherapy randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint reached (e.g., tumor size, study duration) monitoring->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis end End data_analysis->end

Caption: Workflow for in vivo tumor xenograft study.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

  • Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound, standard-of-care chemotherapy, or vehicle control is administered according to the specified dosing schedule and route.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Animal body weight is also monitored as an indicator of toxicity.

  • Statistical Analysis: Statistical analyses are performed to determine the significance of the observed anti-tumor effects.

Clinical Development of this compound

A first-in-human, open-label, phase 1 study of this compound was conducted in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and assess safety and pharmacokinetics.[9]

Clinical_Trial_Logic cluster_trial Phase 1 Clinical Trial Logic start Patient Enrollment (Advanced Solid Tumors) dose_escalation Dose Escalation Cohorts start->dose_escalation dlt_monitoring Monitor for Dose-Limiting Toxicities (DLTs) dose_escalation->dlt_monitoring dlt_monitoring->dose_escalation Adjust Dose mtd_determination Determine Maximum Tolerated Dose (MTD) dlt_monitoring->mtd_determination pk_pd_analysis Pharmacokinetic and Pharmacodynamic Analysis mtd_determination->pk_pd_analysis safety_assessment Overall Safety Assessment pk_pd_analysis->safety_assessment end End of Phase 1 safety_assessment->end

Caption: Logical flow of a Phase 1 clinical trial.

In this study, abnormal liver function test changes and gastrointestinal effects were the most common treatment-related adverse events.[9] A maximum tolerated dose was not determined due to these effects on liver function.[9] While no complete or partial responses were observed, one patient achieved prolonged stable disease.[9]

Conclusion

This compound is a potent NAE inhibitor with significant preclinical anti-tumor activity in a variety of hematologic and solid tumor models. The available data suggests it is more potent than the earlier NAE inhibitor, MLN4924, and shows promising activity compared to some standard-of-care chemotherapies. Furthermore, its synergistic effects with established treatments for multiple myeloma highlight its potential as a combination therapy. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to and in combination with standard-of-care regimens.

References

A Comparative Analysis of TAS4464 and Proteasome Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with novel agents emerging that modulate critical cellular pathways. Among these, inhibitors of the protein degradation machinery have shown significant promise. This guide provides a detailed comparative analysis of TAS4464, a first-in-class NEDD8-activating enzyme (NAE) inhibitor, and established proteasome inhibitors, offering insights into their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.

Introduction to Protein Degradation Pathway Inhibitors

The ubiquitin-proteasome system (UPS) and the NEDD8 pathway are crucial for maintaining protein homeostasis, a process often dysregulated in cancer cells. Proteasome inhibitors have become a cornerstone in the treatment of hematological malignancies, particularly multiple myeloma, by directly blocking the proteolytic activity of the 26S proteasome.[1] More recently, targeting the upstream NEDD8 pathway, which activates cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases, has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor of the NAE, the E1 enzyme that initiates the neddylation cascade.[2][3]

Mechanism of Action: A Tale of Two Targets

While both this compound and proteasome inhibitors disrupt protein degradation, they do so by targeting distinct key enzymatic steps.

This compound: Inhibiting the "On Switch" of Cullin-RING Ligases

This compound is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is essential for the neddylation pathway.[2][3] Neddylation is a process where the ubiquitin-like protein NEDD8 is conjugated to cullin proteins, a critical step for the activation of cullin-RING E3 ubiquitin ligases (CRLs).[4] By inhibiting NAE, this compound prevents the activation of CRLs, leading to the accumulation of their specific substrate proteins.[5][6] This accumulation disrupts various cellular processes, including cell cycle progression and the NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.[7][8]

Proteasome Inhibitors: Blocking the Cellular "Garbage Disposal"

Proteasome inhibitors, such as bortezomib (B1684674), carfilzomib, and ixazomib, directly target the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[9][10] By inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, these drugs cause a buildup of polyubiquitinated proteins, leading to endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[11][12][13]

cluster_0 NEDD8 Pathway cluster_1 Ubiquitin-Proteasome Pathway This compound This compound NAE NAE This compound->NAE Inhibits NEDD8 NEDD8 NAE->NEDD8 Activates CRL Cullin-RING Ligase (CRL) (Inactive) NEDD8->CRL Neddylates CRL_active CRL (Active) CRL->CRL_active Substrate_Proteins CRL Substrate Proteins (e.g., p-IκBα, p27) CRL_active->Substrate_Proteins Targets for Ubiquitination Ubiquitination Substrate_Proteins->Ubiquitination Ubiquitinated_Proteins Polyubiquitinated Proteins Ubiquitination->Ubiquitinated_Proteins Proteasome_Inhibitors Proteasome Inhibitors (Bortezomib, Carfilzomib, Ixazomib) Proteasome 26S Proteasome Proteasome_Inhibitors->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation Mediates Apoptosis_PI Apoptosis Proteasome->Apoptosis_PI Inhibition leads to accumulation of pro-apoptotic proteins Ubiquitinated_Proteins->Proteasome Accumulation Accumulation of Substrate Proteins Ubiquitinated_Proteins->Accumulation Leads to Apoptosis_TAS Apoptosis Accumulation->Apoptosis_TAS Induces

Figure 1. Comparative Mechanism of Action of this compound and Proteasome Inhibitors.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing the standalone efficacy of this compound with proteasome inhibitors are limited. However, available data allows for an indirect comparison of their activities in various cancer models.

ParameterThis compoundProteasome Inhibitors (Bortezomib, Carfilzomib, Ixazomib)
Target NEDD8-activating enzyme (NAE)[2]26S Proteasome (β5 subunit)[7][11][14]
Potency (IC50) 0.955 nM (in vitro enzyme assay)[15]Bortezomib: ~7 nM; Carfilzomib: ~5 nM; Ixazomib: ~3.4 nM (chymotrypsin-like activity)[1][16][17]
Antitumor Activity Broad antiproliferative activity in hematologic and solid tumor cell lines.[2][15] Showed potent antitumor effects in in vivo xenograft models.[5][7]Primarily established efficacy in multiple myeloma and mantle cell lymphoma.[1][18]
Combination Therapy Synergistically enhances the antitumor activities of bortezomib in multiple myeloma cell lines.[7]Used in combination with various other anticancer agents.[1]

Table 1. Comparative Preclinical Profile of this compound and Proteasome Inhibitors.

Impact on the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of cell survival and proliferation and is often constitutively active in cancer cells. Both this compound and proteasome inhibitors have been shown to modulate this pathway, albeit through different mechanisms.

This compound inhibits both the canonical and non-canonical NF-κB pathways by inducing the accumulation of phosphorylated IκBα and p100, which are CRL substrates.[7][9] This leads to the suppression of p65 and RelB activity.[9] In contrast, proteasome inhibitors are generally thought to inhibit the canonical NF-κB pathway by preventing the degradation of IκBα.[12][19] However, some studies suggest that proteasome inhibitors might paradoxically activate NF-κB under certain conditions.[20]

cluster_this compound This compound cluster_pi Proteasome Inhibitors TAS4464_node This compound NAE_inhibition NAE Inhibition TAS4464_node->NAE_inhibition CRL_inactivation CRL Inactivation NAE_inhibition->CRL_inactivation pIκBα_accumulation Accumulation of p-IκBα CRL_inactivation->pIκBα_accumulation p100_accumulation Accumulation of p100 CRL_inactivation->p100_accumulation Canonical_NFkB_inhibition Canonical NF-κB Inhibition (p65) pIκBα_accumulation->Canonical_NFkB_inhibition NonCanonical_NFkB_inhibition Non-Canonical NF-κB Inhibition (RelB) p100_accumulation->NonCanonical_NFkB_inhibition PI_node Proteasome Inhibitors Proteasome_inhibition Proteasome Inhibition PI_node->Proteasome_inhibition IκBα_stabilization Stabilization of IκBα Proteasome_inhibition->IκBα_stabilization Canonical_NFkB_inhibition_PI Canonical NF-κB Inhibition (p65) IκBα_stabilization->Canonical_NFkB_inhibition_PI

Figure 2. Differential Effects on the NF-κB Pathway.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to evaluate the efficacy and mechanism of action of NAE and proteasome inhibitors.

In Vitro Assays

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[22]

  • Protocol Outline:

    • Seed cells in a 96-well plate and treat with varying concentrations of the inhibitor.

    • After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[22]

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (B164497) (PS).

  • Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[23] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]

  • Protocol Outline:

    • Treat cells with the inhibitor to induce apoptosis.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.[14]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[11]

    • Incubate for 15-20 minutes at room temperature in the dark.[11][18]

    • Analyze the cells by flow cytometry.[23]

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Principle: A fluorogenic substrate (e.g., Suc-LLVY-AMC) is cleaved by the proteasome, releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to the proteasome activity.[17][24]

  • Protocol Outline:

    • Prepare cell lysates in a suitable buffer.[17]

    • Add the cell lysate to a microplate well.

    • Add the fluorogenic substrate to initiate the reaction.[25]

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~350-380 nm, emission ~440-460 nm).[17][25]

Western Blotting for CRL Substrates

This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with an NAE inhibitor.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies to detect the protein of interest.

  • Protocol Outline:

    • Lyse treated and untreated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a CRL substrate (e.g., p-IκBα, p27).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Start Experimental Workflow Cell_Culture Cancer Cell Lines Start->Cell_Culture Treatment Treatment with This compound or Proteasome Inhibitors Cell_Culture->Treatment Assays In Vitro Assays Treatment->Assays In_Vivo In Vivo Xenograft Studies Treatment->In_Vivo Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Staining) Assays->Apoptosis Proteasome_Activity Proteasome Activity Assays->Proteasome_Activity Western_Blot Western Blot (CRL Substrates) Assays->Western_Blot Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Proteasome_Activity->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis

References

A Comparative Analysis of the Therapeutic Index of TAS4464 versus MLN4924 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of two prominent NEDD8-activating enzyme (NAE) inhibitors, TAS4464 and MLN4924 (pevonedistat). The objective is to offer a clear, data-driven evaluation of their preclinical performance, supported by experimental evidence.

Executive Summary

This compound, a novel NAE inhibitor, has demonstrated a wider therapeutic index compared to its predecessor, MLN4924.[1] Preclinical studies indicate that this compound is a more potent and selective inhibitor of NAE, leading to profound and sustained antitumor activity at well-tolerated doses.[1][2][3][4] In contrast, MLN4924 has been associated with dose-limiting toxicities, including hepatotoxicity, in clinical settings.[1][5] This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies, highlighting the differences in potency, efficacy, and toxicity between this compound and MLN4924.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundMLN4924 (Pevonedistat)Reference
NAE Inhibition (IC50) 0.955 nM4.7 nM[6][7]
Cellular NAE Inhibition More potent than MLN4924-[1][3]
Antiproliferative Potency 3- to 64-fold higher potency than MLN4924 across tested cell lines-[1]

Table 2: In Vivo Efficacy and Tolerability in a CCRF-CEM Xenograft Model

ParameterThis compoundMLN4924 (Pevonedistat)Reference
Dosing Schedule 100 mg/kg, once a week120 mg/kg, twice a week[2]
Antitumor Efficacy Complete tumor regressionLess efficacious than this compound[2]
Tolerability No marked weight loss-[2]
Target Inhibition in Tumors Strong and sustained cullin neddylation inhibitionLess sustained inhibition than this compound[1][2]

Signaling Pathway and Mechanism of Action

Both this compound and MLN4924 are potent inhibitors of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1][6][8] NAE is the E1 enzyme responsible for activating NEDD8, a ubiquitin-like protein. Activated NEDD8 is then transferred to cullin-RING ligases (CRLs), leading to their activation.[9][10] Activated CRLs are essential for the ubiquitination and subsequent proteasomal degradation of a wide range of substrate proteins involved in critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[11]

By inhibiting NAE, this compound and MLN4924 prevent the neddylation and activation of CRLs.[1][10] This leads to the accumulation of CRL substrate proteins, such as p27, CDT1, and phosphorylated IκBα.[1][7][10] The accumulation of these substrates disrupts normal cellular processes, ultimately triggering cell cycle arrest, senescence, and apoptosis in cancer cells.[8]

cluster_0 Neddylation Pathway cluster_1 Inhibitor Action cluster_2 Cellular Outcomes NEDD8 NEDD8 NAE NAE NEDD8->NAE Activation UBC12 UBC12 NAE->UBC12 Conjugation CRL CRL UBC12->CRL Neddylation Substrate Proteins Substrate Proteins CRL->Substrate Proteins Ubiquitination Proteasomal Degradation Proteasomal Degradation Substrate Proteins->Proteasomal Degradation This compound This compound This compound->Inhibition MLN4924 MLN4924 MLN4924->Inhibition Inhibition->NAE Accumulation of Substrates Accumulation of Substrates Inhibition->Accumulation of Substrates Cell Cycle Arrest Cell Cycle Arrest Accumulation of Substrates->Cell Cycle Arrest Apoptosis Apoptosis Accumulation of Substrates->Apoptosis

Caption: NAE inhibition by this compound and MLN4924 disrupts the neddylation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and MLN4924.

NAE Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the NEDD8-activating enzyme.

Methodology:

  • Recombinant NAE enzyme is incubated with varying concentrations of the test compound (this compound or MLN4924).

  • The enzymatic reaction is initiated by the addition of NEDD8 and ATP.

  • The formation of the NEDD8-AMP intermediate or the subsequent transfer of NEDD8 to a conjugating enzyme (E2) is measured.

  • The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to the vehicle control.

Cell Growth Inhibition Assay

Objective: To assess the antiproliferative activity of the compounds against various cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or MLN4924 for a specified period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined by plotting cell viability against the compound concentration.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy and tolerability of the compounds in a living organism.

Methodology:

  • Human cancer cells (e.g., CCRF-CEM) are subcutaneously implanted into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound and MLN4924 are administered intravenously according to a specified dosing schedule.

  • Tumor volume is measured regularly using calipers.

  • Animal body weight is monitored as an indicator of general toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting to assess target inhibition).

Immunoblotting

Objective: To detect the levels of specific proteins in cell lysates or tumor tissues to confirm the mechanism of action.

Methodology:

  • Cells or tumor tissues are lysed to extract proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., neddylated cullin, p27, CDT1, cleaved PARP).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.

  • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the protein of interest.

Cell/Tissue Lysis Cell/Tissue Lysis Protein Quantification Protein Quantification Cell/Tissue Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: A typical experimental workflow for immunoblotting analysis.

Conclusion

The available preclinical data strongly suggest that this compound possesses a superior therapeutic index compared to MLN4924. Its enhanced potency and selectivity, coupled with a favorable tolerability profile in in vivo models, position it as a promising next-generation NAE inhibitor for cancer therapy.[1][3][4] The sustained target inhibition observed with this compound may translate to improved clinical efficacy with a reduced risk of the toxicities that have been a concern with MLN4924.[1][2] Further clinical investigation is warranted to confirm these preclinical findings in human patients.

References

Safety Operating Guide

Proper Disposal of TAS4464: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of TAS4464, a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for the disposal of hazardous research-grade chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

All handling of this compound, especially during weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container. Any materials such as weigh boats, contaminated gloves, and pipette tips that have come into direct contact with solid this compound should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Liquid Waste: Solutions containing this compound must be collected in a designated, leak-proof, and chemically resistant waste container with a secure screw-on cap. The container must be compatible with the solvent used to dissolve the this compound.

    • Contaminated Labware: Reusable glassware and equipment that have come into contact with this compound should be decontaminated. The initial rinsate from cleaning this labware must be collected as hazardous liquid waste. Subsequent rinses with a suitable solvent should also be collected.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate concentration and volume of the waste.

      • The solvent(s) used in the liquid waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

    • Avoid using chemical formulas or abbreviations.

  • Waste Storage:

    • Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure that the waste is stored separately from incompatible chemicals to prevent any adverse reactions.

  • Disposal of Empty Containers:

    • The original container of this compound, once emptied, must also be treated as hazardous waste.

    • The container should be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for clean glass or plastic.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key handling and storage information based on available product information.[1][2][3]

ParameterValueSource
Chemical Formula C21H23FN6O6S[3]
Molecular Weight 506.51 g/mol [3]
Storage (Short Term) 0 - 4 °C (days to weeks)[3]
Storage (Long Term) -20 °C (months to years)[3]
Solubility in DMSO 100 mg/mL (197.42 mM)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TAS4464_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Unused powder, contaminated disposables) liquid_waste Liquid Waste (Solutions containing this compound) contaminated_labware Contaminated Labware collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid decontaminate Decontaminate Labware contaminated_labware->decontaminate storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.